5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO4/c1-10(18)19-9-11-8-12(17)6-7-13(11)16-20-14(2,3)15(4,5)21-16/h6-8H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMYSNBDPDPKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Fluoro-2-(Bpin)benzyl acetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key building block in modern organic synthesis, 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate, often abbreviated as 5-Fluoro-2-(Bpin)benzyl acetate, holds significant potential for the construction of complex molecular architectures. Its unique combination of a fluorinated aromatic ring, a versatile boronic acid pinacol ester (Bpin) group, and a reactive benzyl acetate moiety makes it a valuable intermediate, particularly in the synthesis of novel pharmaceutical compounds. This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Molecular and Physicochemical Properties
5-Fluoro-2-(Bpin)benzyl acetate is a substituted aromatic compound with the chemical formula C₁₅H₂₀BFO₄ and a molecular weight of 294.13 g/mol .[1] Its structure features a benzyl acetate core with a fluorine atom at the 5-position and a boronic acid pinacol ester (Bpin) group at the 2-position of the benzene ring.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | [5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | N/A |
| CAS Number | 2142562-01-2 | [2] |
| Molecular Formula | C₁₅H₂₀BFO₄ | [1] |
| Molecular Weight | 294.13 g/mol | [1] |
| Appearance | Solid (predicted) | Inferred from similar compounds |
| Storage Temperature | -20°C | [1] |
Spectroscopic Characterization (Predicted)
Detailed experimental spectroscopic data for 5-Fluoro-2-(Bpin)benzyl acetate is not widely published. However, based on the known chemical shifts of similar structural motifs, a predicted spectroscopic profile can be outlined.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the acetate methyl protons, and the pinacol methyl protons.
-
Aromatic Protons (δ 7.0-8.0 ppm): The fluorine and Bpin substituents will influence the chemical shifts and coupling patterns of the three aromatic protons. The proton ortho to the fluorine will likely appear as a doublet of doublets due to coupling with the fluorine and the adjacent proton.
-
Benzylic Protons (-CH₂OAc, δ ~5.1 ppm): A singlet corresponding to the two benzylic protons is anticipated.
-
Acetate Methyl Protons (-COCH₃, δ ~2.1 ppm): A singlet for the three methyl protons of the acetate group.
-
Pinacol Methyl Protons (-C(CH₃)₂, δ ~1.3 ppm): A singlet for the twelve equivalent methyl protons of the Bpin group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all fifteen carbon atoms in the molecule. Key predicted chemical shifts include:
-
Carbonyl Carbon (-C=O): δ ~170 ppm
-
Aromatic Carbons: δ 120-140 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.
-
Benzylic Carbon (-CH₂OAc): δ ~66 ppm
-
Pinacol Carbons (-C(CH₃)₂): δ ~84 ppm
-
Acetate Methyl Carbon (-COCH₃): δ ~21 ppm
-
Pinacol Methyl Carbons (-C(CH₃)₂): δ ~25 ppm
¹⁹F NMR Spectroscopy
A singlet is expected in the ¹⁹F NMR spectrum, with a chemical shift characteristic of a fluorine atom on a benzene ring.
Mass Spectrometry
The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the acetate group and fragments corresponding to the benzyl and Bpin moieties.
Synthesis and Handling
Synthetic Approach
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for 5-Fluoro-2-(Bpin)benzyl acetate.
Step-by-Step Methodology (Hypothetical Protocol):
-
Acetylation of 2-Bromo-5-fluorobenzyl alcohol:
-
To a solution of 2-bromo-5-fluorobenzyl alcohol in a suitable solvent (e.g., dichloromethane or pyridine) at 0°C, add acetic anhydride and a catalytic amount of a base like pyridine or DMAP.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous acid, base, and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and concentration under reduced pressure to yield 2-bromo-5-fluorobenzyl acetate.
-
-
Miyaura Borylation of 2-Bromo-5-fluorobenzyl acetate:
-
In a reaction vessel, combine 2-bromo-5-fluorobenzyl acetate, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in an anhydrous, deoxygenated solvent (e.g., dioxane or toluene).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100°C) for several hours until the starting material is consumed (monitored by GC-MS or LC-MS).
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain 5-Fluoro-2-(Bpin)benzyl acetate.
-
Handling and Safety
According to available safety data sheets, 5-Fluoro-2-(Bpin)benzyl acetate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of 5-Fluoro-2-(Bpin)benzyl acetate lies in its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the boronic ester and various organic halides or triflates.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction involving 5-Fluoro-2-(Bpin)benzyl acetate.
The presence of both the Bpin group and the benzyl acetate moiety offers two potential sites for cross-coupling, depending on the reaction conditions.
Coupling at the Bpin Position
The Bpin group is the primary site for Suzuki-Miyaura coupling. Under standard palladium catalysis with a suitable base, the C-B bond reacts with an aryl, heteroaryl, or vinyl halide/triflate to form a new C-C bond. This allows for the introduction of a wide range of substituents at the 2-position of the fluorinated benzyl acetate core.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
To a reaction flask, add 5-Fluoro-2-(Bpin)benzyl acetate, the desired aryl/vinyl halide or triflate (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system (e.g., toluene/water, dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically 80-110°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Potential for Dual Reactivity
It is noteworthy that under certain conditions, the benzyl acetate group can also participate in cross-coupling reactions, acting as a leaving group.[3] This dual reactivity, while potentially complicating a desired transformation, also opens up possibilities for sequential or one-pot multi-component coupling reactions, further highlighting the synthetic utility of this building block.
Applications in Drug Discovery and Development
As a pharmaceutical intermediate, 5-Fluoro-2-(Bpin)benzyl acetate is a valuable precursor for the synthesis of various active pharmaceutical ingredients (APIs).[4][5][6] It has been identified as an impurity of Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor used for the topical treatment of atopic dermatitis.[1] This connection underscores its relevance in the synthesis of boron-containing pharmaceuticals. The ability to introduce diverse functionalities through Suzuki-Miyaura coupling makes it a key component in the construction of compound libraries for drug discovery screening.
Conclusion
5-Fluoro-2-(Bpin)benzyl acetate is a highly functionalized building block with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactive sites allow for selective and versatile modifications through palladium-catalyzed cross-coupling reactions. While detailed experimental data on its physical and spectroscopic properties are still emerging, its utility as a synthetic intermediate is well-established. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers and professionals in drug development and chemical synthesis.
References
- 1. usbio.net [usbio.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. This compound | 药物中间体 | MCE [medchemexpress.cn]
An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate, a key intermediate in the development of various active pharmaceutical ingredients.[1][2] This document delves into the strategic considerations for its synthesis, focusing on the palladium-catalyzed Miyaura borylation reaction. A detailed, step-by-step experimental protocol is provided, along with an exploration of the reaction mechanism, purification strategies, and safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Strategic Overview
This compound is a valuable building block in medicinal chemistry. Its structure, featuring a fluorinated benzene ring, a boronic ester, and a benzyl acetate moiety, allows for diverse downstream chemical modifications, particularly through Suzuki-Miyaura cross-coupling reactions. The boronic ester group serves as a versatile handle for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery.[3]
The synthesis of this molecule is most effectively achieved through a palladium-catalyzed borylation of a corresponding benzyl halide. This approach offers high functional group tolerance and generally proceeds under mild conditions.[4][5] This guide will focus on the Miyaura borylation reaction, a robust and widely adopted method for the synthesis of boronate esters.[6][7]
The Core Chemistry: Miyaura Borylation
The Miyaura borylation is a cross-coupling reaction that forms a carbon-boron bond between an organic halide (or triflate) and a diboron reagent, catalyzed by a palladium complex.[4][7] For the synthesis of our target molecule, the key transformation is the borylation of a 2-halo-5-fluorobenzyl acetate precursor with bis(pinacolato)diboron (B₂pin₂).
Key Components of the Reaction
-
Substrate: A suitable starting material is a benzyl halide, such as 2-bromo-5-fluorobenzyl acetate. The halide's reactivity is crucial for the oxidative addition step in the catalytic cycle.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common and stable diboron reagent used in these reactions.[7]
-
Catalyst: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst, such as PdCl₂(dppf) or Pd(dba)₂ with a phosphine ligand.[5][6][8]
-
Base: A weak base, most commonly potassium acetate (KOAc), is essential.[4][6][7] Its role is to activate the diboron reagent and facilitate the transmetalation step. A strong base could lead to undesired side reactions, including the Suzuki coupling of the product.[4][7]
-
Solvent: Anhydrous aprotic solvents like dioxane or toluene are typically used to ensure the stability of the reagents and intermediates.[6]
Reaction Mechanism
The catalytic cycle of the Miyaura borylation is a well-established process. The mechanism proposed by the Miyaura group involves the following key steps:[4]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the benzyl halide, forming a Pd(II) intermediate.
-
Ligand Exchange/Transmetalation: The Pd(II) complex reacts with the diboron reagent, activated by the base, in a transmetalation step. This results in the formation of a boryl-palladium(II) species and displacement of the halide.
-
Reductive Elimination: The final step is the reductive elimination from the boryl-palladium(II) complex, which yields the desired benzylboronate ester product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Figure 1: Catalytic cycle of the Miyaura borylation reaction.
Detailed Experimental Protocol
This section provides a representative, step-by-step procedure for the synthesis of this compound.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Moles | Mass/Volume | Equivalents | Role |
| 2-Bromo-5-fluorobenzyl acetate | C₉H₈BrFO₂ | 249.06 | 1.0 mmol | 249 mg | 1.0 | Substrate |
| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | 1.1 mmol | 279 mg | 1.1 | Boron Source |
| PdCl₂(dppf) | C₃₄H₂₈Cl₂FeP₂Pd | 731.74 | 0.03 mmol | 22 mg | 0.03 | Catalyst |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 1.5 mmol | 147 mg | 1.5 | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 10 mL | - | Solvent |
Synthetic Workflow
Figure 2: Overall workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask, add 2-bromo-5-fluorobenzyl acetate (1.0 eq), bis(pinacolato)diboron (1.1 eq), PdCl₂(dppf) (0.03 eq), and potassium acetate (1.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas, such as argon or nitrogen, for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography. Due to the potential for boronic esters to degrade on silica gel, it is advisable to use silica gel treated with boric acid or to opt for neutral alumina.[9][10][11]
-
Elute with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate to yield this compound as a solid or oil.
-
Safety and Hazard Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Handling:
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents like dioxane and ethyl acetate are flammable and should be kept away from ignition sources.
-
The product, this compound, may cause skin and eye irritation.[12]
-
-
Reaction Conditions: The reaction is conducted under an inert atmosphere to prevent the degradation of the catalyst and reagents. Ensure the reaction setup is secure and properly vented.
Conclusion
The synthesis of this compound via the Miyaura borylation is a reliable and efficient method. Careful control of the reaction conditions, particularly the choice of a weak base and an appropriate catalyst system, is critical for achieving high yields. Furthermore, specialized purification techniques are often necessary to isolate the boronate ester product in high purity. This guide provides a solid foundation for researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. chemimpex.com [chemimpex.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to 5-Fluoro-2-(pinacolboryl)benzyl Acetate: Synthesis, Characterization, and Applications in Modern Drug Discovery
Introduction: A Multifunctional Building Block for Complex Molecule Synthesis
In the landscape of modern medicinal chemistry and materials science, the demand for structurally sophisticated and functionally diverse molecular building blocks is incessant. 5-Fluoro-2-(pinacolboryl)benzyl acetate emerges as a particularly valuable reagent, ingeniously combining three key chemical motifs: a fluorinated aromatic ring, a versatile pinacol boronic ester, and a masked benzylic alcohol. This unique constellation of functional groups makes it a powerful intermediate for the synthesis of complex organic molecules, particularly in the realm of drug discovery. The fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, the pinacol boronic ester is a cornerstone for palladium-catalyzed cross-coupling reactions, and the benzyl acetate provides a stable yet accessible precursor to a benzylic alcohol.
While a dedicated CAS number for 5-Fluoro-2-(pinacolboryl)benzyl acetate is not readily found in major chemical databases, its constituent parts and analogous structures are well-documented. This guide provides a comprehensive overview of its predicted properties, a logical synthetic strategy, and its primary applications, grounded in established chemical principles and field-proven insights.
Physicochemical Properties and Spectroscopic Characterization (Predicted)
The precise experimental data for 5-Fluoro-2-(pinacolboryl)benzyl acetate is not extensively published. However, based on the well-understood characteristics of its constituent functional groups, we can predict its key properties and the spectroscopic signatures that would confirm its identity and purity.
| Property | Predicted Value |
| Molecular Formula | C₁₅H₂₀BFO₄ |
| Molecular Weight | 294.13 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DCM, Ethyl Acetate). Insoluble in water. |
| Stability | Moderately stable. Pinacol boronic esters are susceptible to hydrolysis, especially under acidic or basic conditions. Should be stored under an inert atmosphere. |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the acetate methyl protons, and the pinacol methyl protons. The aromatic protons will exhibit splitting patterns influenced by the fluorine and boronate substituents.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the aromatic carbons (with C-F and C-B couplings), the carbonyl carbon of the acetate, the benzylic carbon, and the carbons of the pinacol and acetate groups.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to adjacent aromatic protons.
-
¹¹B NMR: A broad singlet characteristic of a tetracoordinate boron in the pinacol ester is anticipated.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester carbonyl, C-O stretches, C-F stretches, and B-O stretches.
Proposed Synthesis and Purification: A Strategic Approach
Caption: Proposed two-step synthesis of 5-Fluoro-2-(pinacolboryl)benzyl acetate.
Experimental Protocol: Synthesis
Step 1: Synthesis of 5-Fluoro-2-(pinacolboryl)benzyl alcohol
-
Rationale: This step introduces the key pinacolboryl group onto the aromatic ring via a palladium-catalyzed Miyaura borylation of the corresponding aryl bromide. The choice of Pd(dppf)Cl₂ as a catalyst is common for such transformations due to its efficiency and tolerance of various functional groups. Potassium acetate (KOAc) serves as the base.
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-4-fluorobenzyl alcohol (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (3.0 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.).
-
Add anhydrous 1,4-dioxane via cannula.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure. The crude product can be purified by silica gel column chromatography.
-
Step 2: Synthesis of 5-Fluoro-2-(pinacolboryl)benzyl acetate
-
Rationale: This is a standard acetylation of a primary alcohol. Acetic anhydride is the acetylating agent, and a mild base like pyridine is used to catalyze the reaction and neutralize the acetic acid byproduct.
-
Procedure:
-
Dissolve the purified 5-fluoro-2-(pinacolboryl)benzyl alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 equiv.) followed by the dropwise addition of acetic anhydride (1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure to yield the crude product, which can be further purified by silica gel column chromatography if necessary.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 5-Fluoro-2-(pinacolboryl)benzyl acetate lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[1][2][3]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (or triflate), forming a Pd(II) intermediate.[3]
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic ester.[2][4]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Rationale: This protocol outlines a general procedure for coupling 5-Fluoro-2-(pinacolboryl)benzyl acetate with an aryl bromide. The choice of catalyst, base, and solvent can be critical and may require optimization for specific substrates.
-
Procedure:
-
In a reaction vessel, combine 5-Fluoro-2-(pinacolboryl)benzyl acetate (1.2 equiv.), the desired aryl bromide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to isolate the desired biaryl product.
-
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The 5-fluoro-substituted aromatic ring of this building block makes it an attractive starting point for the synthesis of novel therapeutics. Its utility is further amplified by the ortho-relationship between the boronate and the benzyl acetate moiety, allowing for the construction of sterically hindered biaryl systems and subsequent functional group manipulations at the benzylic position.
Handling, Storage, and Safety Precautions
As no specific Safety Data Sheet (SDS) is available for 5-Fluoro-2-(pinacolboryl)benzyl acetate, precautions should be based on structurally related compounds.
-
Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents. As pinacol boronic esters are susceptible to hydrolysis, it is recommended to store the compound under an inert atmosphere (argon or nitrogen).
-
Safety: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.
Conclusion
5-Fluoro-2-(pinacolboryl)benzyl acetate stands as a testament to the power of multifunctional building blocks in modern organic synthesis. While it may be a specialized reagent, its logical design allows for the strategic and efficient construction of complex molecular architectures that are highly sought after in drug discovery and materials science. By understanding its synthesis, reactivity, and proper handling, researchers can unlock its full potential to accelerate their research and development endeavors.
References
A Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Fluoro-2-(Bpin)benzyl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 5-Fluoro-2-(Bpin)benzyl acetate, a compound of interest in synthetic and medicinal chemistry. By dissecting the chemical shifts, coupling constants, and signal multiplicities, we will elucidate the structural nuances imparted by the fluorine, pinacol boronate ester (Bpin), and benzyl acetate functionalities. This document serves as a comprehensive reference for the characterization of this and structurally related molecules.
Introduction
5-Fluoro-2-(Bpin)benzyl acetate is a versatile building block in organic synthesis, combining a fluorinated aromatic ring with a boronic ester and a protected benzylic alcohol. The fluorine atom can modulate the electronic properties and metabolic stability of drug candidates, while the pinacol boronate ester is a key functional group for cross-coupling reactions, such as the Suzuki-Miyaura coupling. The benzyl acetate moiety provides a convenient handle for further synthetic transformations. Accurate structural confirmation of this intermediate is paramount for its successful application. NMR spectroscopy provides a definitive method for such characterization.
This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra of 5-Fluoro-2-(Bpin)benzyl acetate. We will explore the influence of each substituent on the spectral parameters, with a particular focus on the complexities arising from ¹H-¹⁹F and ¹³C-¹⁹F coupling.
Molecular Structure and Numbering
For clarity in the spectral assignments, the following numbering scheme will be used for 5-Fluoro-2-(Bpin)benzyl acetate:
Caption: Molecular structure and numbering of 5-Fluoro-2-(Bpin)benzyl acetate.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 5-Fluoro-2-(Bpin)benzyl acetate is characterized by distinct signals for the aromatic protons, the benzylic protons, the acetate methyl protons, and the pinacol methyl protons. The presence of the fluorine atom introduces observable couplings to the nearby aromatic protons.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~7.8 | dd | J(H-H) ≈ 8.0, J(H-F) ≈ 5.5 | 1H |
| H-3 | ~7.3 | d | J(H-H) ≈ 8.0 | 1H |
| H-4 | ~7.1 | ddd | J(H-H) ≈ 8.0, J(H-F) ≈ 8.5, J(H-H) ≈ 2.5 | 1H |
| CH₂ (C7) | ~5.2 | s | - | 2H |
| CH₃ (C9) | ~2.1 | s | - | 3H |
| CH₃ (Pinacol) | ~1.3 | s | - | 12H |
Detailed Interpretation:
-
Aromatic Protons (H-3, H-4, H-6):
-
The aromatic region displays three distinct signals, consistent with a trisubstituted benzene ring.
-
H-6 is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent acetate-bearing methylene group and the ortho-boron substituent. It will appear as a doublet of doublets due to coupling with H-4 (meta, small J) and the fluorine atom at C-5 (para, J ≈ 5.5 Hz).
-
H-3 is ortho to the electron-donating Bpin group and meta to the fluorine, and is therefore expected to be relatively upfield. It should appear as a doublet due to coupling with H-4 (ortho, J ≈ 8.0 Hz).
-
H-4 is positioned between the fluorine and the Bpin group. It will experience coupling from H-3 (ortho, J ≈ 8.0 Hz), H-6 (meta, small J ≈ 2.5 Hz), and the fluorine at C-5 (ortho, J ≈ 8.5 Hz), resulting in a doublet of doublet of doublets.
-
-
Benzylic Protons (CH₂, C7):
-
The two protons of the benzylic methylene group are chemically equivalent and are expected to appear as a sharp singlet around 5.2 ppm. The deshielding is due to the adjacent oxygen atom of the acetate group and the aromatic ring.
-
-
Acetate Methyl Protons (CH₃, C9):
-
The three protons of the acetate methyl group are also chemically equivalent and will give rise to a singlet at approximately 2.1 ppm.
-
-
Pinacol Methyl Protons:
-
The twelve protons of the four methyl groups on the pinacol moiety are equivalent due to free rotation around the C-O and B-C bonds. This results in a large, sharp singlet at around 1.3 ppm.
-
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms of the aromatic ring will exhibit splitting due to coupling with the fluorine atom.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, ²JCF, ³JCF, ⁴JCF in Hz) |
| C=O (C8) | ~170 | s | - |
| C-5 | ~163 | d | ¹JCF ≈ 250 |
| C-1 | ~140 | d | ³JCF ≈ 3 |
| C-2 | ~135 (broad) | - | - |
| C-6 | ~130 | d | ²JCF ≈ 20 |
| C-4 | ~118 | d | ²JCF ≈ 22 |
| C-3 | ~115 | d | ³JCF ≈ 8 |
| C (Pinacol Quaternary) | ~84 | s | - |
| CH₂ (C7) | ~66 | s | - |
| CH₃ (Pinacol) | ~25 | s | - |
| CH₃ (C9) | ~21 | s | - |
Detailed Interpretation:
-
Carbonyl Carbon (C8):
-
The carbonyl carbon of the acetate group will appear as a singlet in the downfield region, typically around 170 ppm.
-
-
Aromatic Carbons (C1-C6):
-
C-5 , directly bonded to the fluorine atom, will show a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. It will also be the most downfield of the aromatic carbons due to the strong electronegativity of fluorine.
-
C-2 , bonded to the boron atom, is expected to have a broad signal due to the quadrupolar nature of the boron nucleus. Its chemical shift will be influenced by the Bpin group.
-
C-4 and C-6 , which are ortho to the fluorine atom, will exhibit two-bond C-F coupling (²JCF) in the range of 20-25 Hz, appearing as doublets.
-
C-1 and C-3 , meta to the fluorine, will show smaller three-bond C-F coupling (³JCF), typically between 3-8 Hz, also resulting in doublets. The carbon directly attached to the benzylic group (C-1) will be further downfield.
-
-
Pinacol Carbons:
-
The two quaternary carbons of the pinacol group will resonate at approximately 84 ppm as a single peak.
-
The four equivalent methyl carbons of the pinacol group will give a sharp signal around 25 ppm.
-
-
Benzylic and Acetate Carbons (C7, C9):
-
The benzylic carbon (C7) is expected around 66 ppm.
-
The acetate methyl carbon (C9) will appear at approximately 21 ppm.
-
Experimental Protocol: Acquiring High-Quality NMR Spectra
To obtain high-quality ¹H and ¹³C NMR spectra of 5-Fluoro-2-(Bpin)benzyl acetate, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and effectively dissolves the compound.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.
-
Acquire the spectrum at room temperature.
-
Typical acquisition parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Employ proton decoupling to simplify the spectrum to singlets (or doublets due to C-F coupling).
-
Typical acquisition parameters:
-
Pulse angle: 45-60 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (as ¹³C is a less sensitive nucleus)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Logical Workflow for Spectral Analysis
Caption: Workflow for the assignment of ¹H and ¹³C NMR spectra.
Conclusion
The ¹H and ¹³C NMR spectra of 5-Fluoro-2-(Bpin)benzyl acetate are highly informative and allow for unambiguous structural verification. The characteristic chemical shifts and, most notably, the ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns provide a detailed electronic and structural picture of the molecule. This guide provides a foundational understanding for researchers working with this compound and serves as a template for the analysis of other complex, substituted aromatic systems.
The Impact of Fluorination on the Physicochemical Properties of Benzyl Boronic Esters: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modulating Boronic Ester Properties
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2] This is particularly true for the versatile class of boronic acids and their corresponding esters, which have seen a surge in interest following the success of drugs like bortezomib.[3] This guide provides an in-depth exploration of the physical properties of fluorinated benzyl boronic esters, a class of compounds with significant potential in the development of novel therapeutics. By understanding how the unique electronic nature of fluorine influences key physicochemical parameters, researchers can more effectively design and optimize drug candidates with improved efficacy, stability, and pharmacokinetic profiles.
The introduction of fluorine can dramatically alter a molecule's lipophilicity, acidity (pKa), metabolic stability, and binding affinity.[1][4] For benzyl boronic esters, these modifications can have profound implications for their utility as pharmaceutical building blocks or as active pharmaceutical ingredients (APIs) themselves. This guide will delve into the causal relationships between fluorination patterns on the benzyl ring and the resulting changes in these critical properties. We will explore the synthesis of these valuable compounds, methods for their characterization, and the practical implications of their physical properties in a drug development context.
I. Synthesis of Fluorinated Benzyl Boronic Esters: Navigating the Landscape of Boron Chemistry
The synthesis of fluorinated benzyl boronic esters typically involves a multi-step process, often starting from the corresponding fluorinated benzyl halide. The choice of the boronic ester protecting group is a critical consideration, with pinacol and N-methyliminodiacetic acid (MIDA) esters being two of the most prevalent options due to their relative stability and handling characteristics.[1][3]
A. Pinacol Esters: The Workhorse of Boron Chemistry
Pinacol esters are widely used due to their accessibility and sufficient stability for purification by column chromatography.[1] A common synthetic route involves the reaction of a Grignard reagent, formed from the corresponding fluorinated benzyl bromide, with a borate ester, followed by esterification with pinacol.
B. MIDA Esters: Enhancing Stability for Complex Syntheses
For applications requiring greater stability, such as multi-step syntheses or when the boronic acid moiety needs to be protected during other chemical transformations, MIDA esters are an excellent choice.[3] These esters are known for their bench-top stability and compatibility with a wide range of reaction conditions.[3]
Below is a generalized workflow for the synthesis of fluorinated benzyl boronic esters, highlighting the key decision points for the researcher.
References
An In-Depth Technical Guide to the Structure and Characterization of Ortho-Borylated Benzyl Acetates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Ortho-Functionalization
The precise functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Benzyl acetates, as prevalent structural motifs, present a unique challenge and opportunity. The ability to selectively introduce a functional group at the ortho position opens up new avenues for molecular design, allowing for the fine-tuning of steric and electronic properties. Ortho-borylated benzyl acetates are pivotal synthetic intermediates, serving as versatile precursors for a wide array of subsequent transformations. This guide provides a comprehensive overview of their synthesis, characterization, stability considerations, and synthetic utility, grounded in established catalytic methodologies.
Part 1: Synthesis of Ortho-Borylated Benzyl Acetates: A Mechanistic and Practical Overview
The most effective method for the direct and selective borylation of the ortho C-H bond of substituted arenes is through transition-metal catalysis, with iridium-based systems being the most prominent.
Iridium-Catalyzed C-H Borylation: The Engine of Ortho-Selectivity
Iridium catalysts, particularly those ligated with bipyridine or phenanthroline derivatives, have revolutionized C-H activation and borylation.[1][2] The generally accepted mechanism for sterically-driven borylation involves the oxidative addition of a C-H bond to an iridium(III) intermediate, followed by reductive elimination to form the C-B bond and regenerate the active catalyst.
However, achieving ortho selectivity often requires overcoming the inherent steric hindrance of this position. This can be accomplished through the use of a directing group, which coordinates to the metal center and positions the catalyst in close proximity to the target C-H bond.[3] In the case of benzyl acetate, the carbonyl oxygen of the acetate moiety can act as a weak Lewis basic directing group, promoting borylation at the ortho position.
Experimental Protocol: Generalized Iridium-Catalyzed Ortho-Borylation
This protocol is a representative procedure that can be adapted for the ortho-borylation of benzyl acetate.
Materials:
-
Benzyl acetate (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol, 1.2 equiv)
-
[Ir(OMe)(COD)]₂ (0.015 mmol, 1.5 mol%)
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (0.03 mmol, 3.0 mol%)
-
Anhydrous solvent (e.g., cyclohexane, THF, or cyclopentyl methyl ether) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add [Ir(OMe)(COD)]₂ and the ligand.
-
Add the anhydrous solvent, followed by benzyl acetate and B₂pin₂.
-
Seal the tube and heat the reaction mixture at the desired temperature (typically 80-100 °C) for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. Note: The stability of the product on silica gel should be considered (see Section 3.1).
The Critical Role of the Diboron Reagent
While bis(pinacolato)diboron (B₂pin₂) is the most common borylating agent, the stability of the resulting arylboronate ester can be a significant challenge, especially for ortho-substituted products prone to decomposition.[4] Research on the borylation of anilines has shown that using alternative diboron reagents, such as those derived from smaller diols like butane-1,2-diol (B₂bg₂), can strike a better balance between reactivity, regioselectivity, and the stability of the final product.[4] This is a crucial consideration for researchers aiming to isolate and utilize ortho-borylated benzyl acetates.
Part 2: Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the structure and regioselectivity of the borylation reaction. The expected ¹H and ¹³C NMR chemical shifts for ortho-(pinacolboryl)benzyl acetate are detailed below, based on the known spectrum of benzyl acetate and typical shifts for ortho-borylated aromatics.[5][6][7][8]
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Key Features |
| Aromatic Protons | 7.2 - 7.8 | 128 - 138 | The introduction of the bulky boryl group at the ortho position will alter the splitting patterns of the remaining aromatic protons compared to the simple multiplet of benzyl acetate. |
| Benzylic Protons (-CH₂-) | ~5.1 | ~66 | The chemical shift is not expected to change significantly from that in benzyl acetate. |
| Acetyl Protons (-CH₃) | ~2.1 | ~21 | The chemical shift is not expected to change significantly. |
| Pinacol Protons (-C(CH₃)₂) | ~1.3 | ~25 | A characteristic singlet integrating to 12 protons, indicative of the pinacolboronate ester. |
| Aromatic C-B Carbon | N/A | ~130 (Broad) | The carbon atom directly attached to the boron often shows a broad signal or is not observed due to quadrupolar relaxation. |
| Pinacol Carbons (-C(CH₃)₂) | N/A | ~84 | The quaternary carbons of the pinacol group. |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
IR Spectroscopy: Key vibrational modes to confirm the structure include the C=O stretch of the acetate group (around 1740 cm⁻¹), C-O stretches (around 1200-1250 cm⁻¹), and a characteristic B-O stretch (around 1300-1370 cm⁻¹).
-
Mass Spectrometry: Electrospray ionization (ESI) or chemical ionization (CI) would likely show the molecular ion peak [M+H]⁺ or [M+Na]⁺. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.
Part 3: Stability, Reactivity, and Synthetic Utility
Considerations for Stability and Handling
As highlighted by studies on related compounds, ortho-borylated aromatics can be susceptible to decomposition, particularly during purification on silica gel.[4] The electrophilic boron atom can interact with nucleophiles, leading to protodeborylation or other degradation pathways. It is often advisable to use the crude product directly in subsequent reactions or to employ purification techniques that minimize exposure to acidic or highly polar environments.
Synthetic Transformations: The Suzuki-Miyaura Cross-Coupling
The primary value of ortho-borylated benzyl acetates lies in their utility as precursors for further functionalization. They are excellent substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds with a wide range of aryl, heteroaryl, or vinyl halides and triflates. This provides a powerful and modular approach to constructing complex molecular architectures.
Diagram 1: Synthetic Workflow
The following diagram illustrates the overall workflow from a starting benzyl acetate to a more complex, functionalized molecule via ortho-borylation and subsequent Suzuki-Miyaura coupling.
Caption: Synthetic workflow from benzyl acetate to an ortho-functionalized product.
Diagram 2: Catalytic Cycle
This diagram outlines the generally accepted catalytic cycle for iridium-catalyzed C-H borylation.
References
- 1. Iridium-Catalyzed Borylation of Secondary Benzylic C–H Bonds Directed by a Hydrosilane | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. Practical Borylation of Alkyl C–H Bonds with Iridium Catalysts: Methodology and Mechanism [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl acetate(140-11-4) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Solved Which 1H NMR data match benzyl acetate? 7.33 ppm | Chegg.com [chegg.com]
- 8. Solved 'H NMR spectrum of benzyl acetate Note that all | Chegg.com [chegg.com]
A Senior Application Scientist's Guide to Functionalized Benzyl Pinacol Boronic Esters: Synthesis, Application, and Best Practices
Introduction: The Rising Prominence of Benzyl Pinacol Boronic Esters
In the landscape of modern organic synthesis and drug discovery, the ability to forge new carbon-carbon bonds with precision and efficiency is paramount. Among the vast toolkit available to chemists, benzyl pinacol boronic esters have emerged as exceptionally versatile and powerful building blocks. Their stability, coupled with their reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, makes them invaluable for constructing the complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1][2]
Unlike their corresponding boronic acids, which can be prone to dehydration to form boroxines and can present challenges in purification, pinacol esters offer enhanced stability.[3][4] This stability allows for easier handling, purification via standard techniques like silica gel chromatography, and a broader tolerance of functional groups, making them highly sought-after reagents in multi-step syntheses.[4] This guide provides a field-proven perspective on the synthesis, characterization, and strategic application of these critical reagents, tailored for researchers and drug development professionals aiming to leverage their full potential.
Part 1: Strategic Synthesis of Functionalized Benzyl Pinacol Boronic Esters
The creation of a C(sp³)–B bond at the benzylic position is the key synthetic challenge. The choice of method is often dictated by the starting material's availability and the desired functional group tolerance. From a practical standpoint, three major strategies dominate the field.
The Modern Approach: Direct C–H Borylation
Directly converting a benzylic C–H bond to a C–B bond is the most atom-economical approach and a significant area of modern research.[5][6] Iridium-catalyzed reactions are at the forefront of this methodology.
-
Mechanism and Rationale: These reactions typically employ an iridium(I) precursor, such as [Ir(COD)OMe]₂, and a bipyridine-based ligand.[5][7] The catalytic cycle is thought to involve the oxidative addition of the C–H bond to the iridium center, followed by reductive elimination to form the C–B bond.[7] The choice of ligand is critical; sterically hindered ligands often direct the borylation to the least hindered C–H bond, a crucial consideration for regioselectivity.[5]
-
Directing Group Strategies: For substrates with multiple potential C–H activation sites, directing groups are employed to achieve high regioselectivity. For instance, a hydrosilyl group can direct the iridium catalyst specifically to the benzylic position, overriding the typically favored aromatic C–H borylation.[7][8] This method provides access to a diverse set of secondary benzylboronate esters.[7][8] Similarly, amide-based directing groups have been used with iron catalysts to target primary and secondary benzylic C(sp³)–H bonds with excellent site selectivity.[9]
The Classic Workhorse: From Benzyl Halides
A robust and widely used method involves the coupling of benzyl halides (bromides or chlorides) with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂).
-
Palladium-Catalyzed Coupling: This approach utilizes a palladium catalyst to facilitate the cross-coupling reaction.[10] The reaction tolerates a range of sensitive functional groups like esters and nitriles, making it highly valuable for late-stage functionalization.[10]
-
Reductive Coupling Methods: Alternative metal-mediated routes exist. For example, using a catalytic amount of magnesium enables a reductive coupling between benzyl halides and pinacolborane (HBpin).[9] Electrochemical methods have also been developed, offering a metal-free alternative for the reductive coupling of benzyl halides with borating agents in an undivided cell with a sacrificial magnesium anode.[10]
Alternative and Emerging Pathways
Innovation in this field is continuous, with several other methods offering unique advantages.
-
From Benzylic Alcohols and Carbonyls: Transition-metal-free methods, such as iodine-catalyzed borylation of benzylic alcohols, provide a straightforward route from readily available starting materials.[9] Electroreductive conditions can also transform benzylic alcohols, aldehydes, and ketones into the desired boronic esters using pinacolborane.[9]
-
From Tosylhydrazones: A metal-free reaction can convert tosylhydrazones, which are easily prepared from aldehydes or ketones, into benzyl pinacol boronates using B₂pin₂ or HBpin.[7]
-
Photochemical Methods: Light-promoted homologation of boronic acids with N-sulfonylhydrazones represents a mild and efficient method for synthesizing benzylboronates.[11] This technique involves the photochemical generation of a diazoalkane, which then undergoes carboborylation.[11]
dot graph "Synthetic_Routes" { layout=neato; node [shape=box, style="filled", fontname="Arial", margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Start [label="Starting Materials", fillcolor="#F1F3F4", shape=ellipse]; Alkylarenes [label="Alkylarenes\n(e.g., Toluene)", fillcolor="#EA4335"]; BenzylHalides [label="Benzyl Halides\n(Br, Cl)", fillcolor="#FBBC05"]; BenzylAlcohols [label="Benzylic Alcohols\n& Carbonyls", fillcolor="#34A853"]; Product [label="Functionalized Benzyl\nPinacol Boronic Ester", fillcolor="#4285F4", shape=Mdiamond];
// Edges Start -> Alkylarenes [pos="0.5,2.5!"]; Start -> BenzylHalides [pos="2,1.25!"]; Start -> BenzylAlcohols [pos="0.5,0!"];
Alkylarenes -> Product [label="Direct C-H Borylation\n(Ir, Fe catalysts)", pos="2.5,2.5!"]; BenzylHalides -> Product [label="Pd-Catalyzed Coupling\nReductive Methods (Mg, e-)", pos="3,1.25!"]; BenzylAlcohols -> Product [label="Iodine Catalysis\nElectroreduction\nFrom Tosylhydrazones", pos="2.5,0!"]; } mend Caption: Key synthetic pathways to benzyl pinacol boronic esters.
Part 2: Applications in High-Value Synthesis
The utility of benzyl pinacol boronic esters is most profoundly demonstrated in their application in cross-coupling reactions, which form the bedrock of modern medicinal chemistry and materials science.
The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura coupling is the primary application for benzyl boronic esters.[1][12] It enables the formation of diarylmethanes, a common motif in biologically active compounds.[13][14]
-
Reaction Rationale: The reaction couples the benzyl boronic ester with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[1][12] The pinacol ester, while stable, is sufficiently reactive to participate in the transmetalation step of the catalytic cycle.[4]
-
Catalyst and Conditions: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. Catalysts are often generated in situ from inexpensive precursors like PdCl₂ with phosphine ligands.[13][14] The reaction conditions can be tuned to be remarkably mild, tolerating a wide array of functional groups.[15]
// Inputs and Outputs Pd0 [label="Pd(0)L₂ Catalyst", shape=ellipse]; ArX [label="Aryl Halide (R¹-X)", shape=ellipse]; BoronicEster [label="Benzyl Boronic Ester (R²-Bpin)", shape=ellipse]; Base [label="Base", shape=ellipse]; Product [label="Product (R¹-R²)", shape=Mdiamond];
// Connections ArX -> OA; Pd0 -> OA; BoronicEster -> TM; Base -> TM; RE -> Product; } mend Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Expanding the Toolbox: Beyond Suzuki-Miyaura
While dominant, the Suzuki-Miyaura reaction is not the only transformation available. The versatile C–B bond can be converted into other functionalities:
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) under basic conditions stereospecifically converts the boronic ester to the corresponding benzyl alcohol.[16]
-
Amination: The Chan-Lam coupling reaction can be used to form C-N bonds, providing access to benzylamines.
-
Homologation: The Matteson homologation allows for the extension of the carbon chain, further increasing molecular complexity.[11]
Part 3: Practical Considerations: Handling, Stability, and Characterization
From a laboratory perspective, understanding the practical aspects of working with these reagents is crucial for success.
Stability and Handling
-
Hydrolytic Stability: Pinacol esters are significantly more stable to hydrolysis than their corresponding boronic acids.[3][4] However, they are not impervious. Prolonged exposure to moisture, especially under acidic or basic conditions, can lead to hydrolysis back to the boronic acid. While this is sometimes desired for subsequent reactions, it can lead to product loss during workup or chromatography.[17]
-
Storage: For long-term storage, it is best practice to keep benzyl pinacol boronic esters in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.
-
Purification: Most benzyl pinacol boronic esters are stable enough for purification by silica gel column chromatography.[4] However, they can sometimes streak on silica TLC plates.[17] Using a less polar eluent system and minimizing the time on the column can mitigate decomposition.
Characterization
Confirming the structure and purity of the synthesized ester is a critical, self-validating step.
| Technique | Key Observables and Insights |
| ¹H NMR | Look for the characteristic singlet for the 12 methyl protons of the pinacol group, typically around 1.2-1.3 ppm. The benzylic protons (CH₂-Bpin) will appear as a singlet or multiplet, depending on adjacent stereocenters. |
| ¹³C NMR | The carbon atom attached to the boron (C-Bpin) can sometimes be difficult to observe due to quadrupolar relaxation.[18] The pinacol carbons typically appear around 83-84 ppm. |
| ¹¹B NMR | This is a definitive technique for boron-containing compounds. Benzyl pinacol boronic esters will show a characteristic signal around δ 30-34 ppm. |
| Mass Spec (MS) | High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Both ESI+ and other soft ionization techniques can be effective. |
Part 4: Experimental Protocols
The following protocols are provided as illustrative examples based on established methodologies. Researchers should always first consult the primary literature and perform appropriate risk assessments.
Protocol 1: Iridium-Catalyzed Benzylic C-H Borylation of an Alkylarene
This protocol is adapted from methodologies developed by Hartwig and others.[7][8]
-
Preparation: In a glovebox, add the alkylarene substrate (1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 1.2 mmol), [Ir(COD)OMe]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol%) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., cyclohexane or methyl-tert-butyl ether, 2.0 mL).
-
Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC. Typical reaction times are 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the benzyl pinacol boronic ester.
Protocol 2: Suzuki-Miyaura Coupling of a Benzyl Pinacol Boronic Ester
This protocol is a general procedure for palladium-catalyzed cross-coupling.[12][13][14]
-
Preparation: To a reaction flask, add the benzyl pinacol boronic ester (1.0 mmol), the aryl halide (1.1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).
-
Degassing: Sparge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired diarylmethane.
Conclusion and Future Outlook
Functionalized benzyl pinacol boronic esters are more than just synthetic intermediates; they are key enablers of chemical innovation. Their stability and predictable reactivity have cemented their role in the synthesis of complex molecules. The future of this field will likely focus on developing more efficient, selective, and sustainable synthetic methods. The continued exploration of earth-abundant metal catalysts for C-H borylation and the development of novel asymmetric borylation reactions to create chiral benzylic boronic esters will undoubtedly expand the synthetic chemist's toolbox, paving the way for the discovery of next-generation therapeutics and materials.[9][19]
References
- 1. nbinno.com [nbinno.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Borylation - Wikipedia [en.wikipedia.org]
- 6. escholarship.org [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iridium-Catalyzed Borylation of Secondary Benzylic C–H Bonds Directed by a Hydrosilane | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. Benzylboronic acid or boronate synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. nbinno.com [nbinno.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Safety data sheet for 5-Fluoro-2-(Bpin)benzyl acetate
An In-Depth Technical Guide to the Safe Handling of 5-Fluoro-2-(Bpin)benzyl acetate
This guide provides a comprehensive safety and handling protocol for 5-Fluoro-2-(Bpin)benzyl acetate (CAS No. 2142562-01-2), a key intermediate in pharmaceutical synthesis.[1][2] As drug development professionals, understanding the specific hazards of novel reagents is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to provide actionable insights and the scientific rationale behind recommended safety procedures.
Chemical Identification and Core Properties
5-Fluoro-2-(Bpin)benzyl acetate is a fluorinated organoboron compound. The boronic acid pinacol ester (Bpin) group is a common functional moiety in Suzuki coupling reactions, while the benzyl acetate structure is prevalent in synthetic chemistry. The presence of fluorine can alter the molecule's reactivity and toxicological profile.
-
Product Name: 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate[1]
-
CAS Number: 2142562-01-2[1]
-
Molecular Formula: C₁₅H₂₀BFO₄
-
Identified Uses: For laboratory research and the manufacture of chemical substances.[1]
Comprehensive Hazard Analysis
The primary safety concerns with this compound are acute toxicity upon ingestion, irritation to the skin, eyes, and respiratory system.[1] The Globally Harmonized System (GHS) classification provides a clear, internationally recognized summary of these risks.
GHS Classification Summary
The following table outlines the official GHS hazard classifications for 5-Fluoro-2-(Bpin)benzyl acetate.[1] Understanding these codes is the first step in implementing appropriate safety controls.
| Hazard Class | Category | Hazard Statement Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation |
Source: MedChemExpress Safety Data Sheet[1]
Expert Interpretation of Hazards
-
H302 - Harmful if swallowed: This classification indicates significant toxicity if the compound is ingested. The primary route of exposure in a laboratory setting is accidental, often through poor hygiene practices such as eating, drinking, or smoking in the work area.[1] Therefore, strict adherence to laboratory hygiene protocols is mandatory.[1]
-
H315 - Causes skin irritation: The compound can cause redness, itching, or inflammation upon contact with the skin.[1] This is a common hazard for many organic reagents. The causality lies in the molecule's ability to disrupt the lipid bilayer of skin cells, leading to an inflammatory response. Prolonged or repeated contact should be avoided, as it can lead to more severe dermatitis.
-
H319 - Causes serious eye irritation: This is a more severe warning than simple eye irritation.[1] Accidental splashing can cause significant, potentially painful, and lasting damage to the eye. The chemical structure likely allows it to interact with and damage the sensitive tissues of the cornea.
-
H335 - May cause respiratory irritation: Inhalation of dust or aerosols of this compound can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1] This necessitates the use of local exhaust ventilation or handling the material in a fume hood.
Engineering Controls and Safe Handling Protocols
A multi-layered approach to safety, starting with engineering controls, is essential. These are designed to minimize risk by isolating the researcher from the hazard.
Primary Engineering Controls
-
Ventilation: All weighing and handling of 5-Fluoro-2-(Bpin)benzyl acetate must be conducted in a certified chemical fume hood or a glove box.[1] This is the most critical control to prevent respiratory exposure (mitigating H335).
-
Designated Area: A specific area of the lab should be designated for working with this and other potent chemical intermediates. This area should be clearly marked, and access should be limited.
-
Eyewash and Safety Shower: Ensure that a functional and regularly tested eyewash station and safety shower are immediately accessible in the event of accidental exposure.
Standard Operating Procedure (SOP) for Handling
-
Preparation: Before handling, review this guide and the manufacturer's SDS.[1] Ensure all necessary PPE is available and in good condition.
-
Weighing and Transfer: Conduct all transfers of solid material within a fume hood to contain dust. Use tools (spatulas, weigh boats) that are dedicated to this compound or thoroughly cleaned after use.
-
Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling Hygiene: After handling, wash hands and forearms thoroughly with soap and water, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1]
-
Decontamination: Clean the work area (fume hood surface) with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water to remove any residual contamination.
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense. The choice of PPE must directly correspond to the identified hazards.[1]
-
Hand Protection: Wear nitrile or neoprene gloves.[1] Given the H315 (skin irritation) warning, double-gloving is recommended for extended procedures or when handling larger quantities. Always inspect gloves for tears or holes before use.
-
Eye Protection: Chemical safety goggles are mandatory.[1] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring solutions or working with reactions under pressure. This directly addresses the H319 (serious eye irritation) hazard.
-
Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure it has tight-fitting cuffs. For larger-scale work, a chemically resistant apron may be appropriate.
-
Respiratory Protection: Not typically required if work is performed within a functioning fume hood.[1] In the event of a ventilation failure or a large spill, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.
Caption: PPE selection workflow for handling the compound.
Emergency Response Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
First Aid Measures
-
If Inhaled: Immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
For a small spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure you are wearing the appropriate PPE (double gloves, goggles, face shield, lab coat).
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.
-
Clean the spill area with a solvent-moistened cloth (e.g., ethanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Caption: Step-by-step workflow for responding to a small chemical spill.
Stability and Reactivity
While specific reactivity data for this molecule is not widely published, we can infer potential incompatibilities from its structural components (ester, boronic ester).
-
Stability: Stable under recommended storage conditions (typically cool and dry).
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases. Bases can hydrolyze the acetate ester, while strong acids could potentially affect the Bpin group.
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, hydrogen fluoride, and boron oxides.
Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Disposal Method: Dispose of contents and container in accordance with local, regional, and national regulations.[1] Do not allow the material to enter drains or waterways.
-
Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the chemical itself.
References
Foreword: The Strategic Value of Fluorinated Arylboronic Esters in Modern Drug Discovery
An In-Depth Technical Guide to the Spectroscopic Data of Fluorinated Arylboronic Esters
In the landscape of medicinal chemistry, few molecular scaffolds offer the combined strategic advantages of fluorinated arylboronic esters. The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing critical pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Concurrently, the boronic ester moiety serves as a uniquely versatile synthetic handle, most renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient construction of complex molecular architectures.[1][3]
The convergence of these two functionalities creates a class of reagents that are indispensable for drug development professionals. These compounds are not merely inert building blocks; their electronic properties, stability, and reactivity are finely tuned by the interplay between the electronegative fluorine atoms and the Lewis acidic boron center. A thorough and nuanced understanding of their spectroscopic data is, therefore, not just a matter of routine characterization but a fundamental prerequisite for their effective use in synthesis, reaction monitoring, and quality control. This guide provides researchers, scientists, and drug development professionals with a field-proven framework for interpreting the complex spectroscopic data associated with these high-value compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit
NMR spectroscopy is the most powerful and informative technique for the structural elucidation of fluorinated arylboronic esters. A multi-nuclear approach is essential, as each active nucleus (¹⁹F, ¹¹B, ¹H, ¹³C) provides a unique and complementary piece of the structural puzzle.
¹⁹F NMR: The Primary Analytical Probe
For any organofluorine compound, ¹⁹F NMR is the cornerstone of spectroscopic analysis. The ¹⁹F nucleus possesses ideal characteristics for NMR: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus.[4] Its most significant advantage is an exceptionally wide chemical shift range (~800 ppm), which makes the observed chemical shifts exquisitely sensitive to subtle changes in the local electronic environment.[4][5]
Causality Behind Chemical Shifts: The position of a ¹⁹F resonance is directly correlated with the electron density around the nucleus. Electron-withdrawing groups on the aryl ring deshield the fluorine nucleus, causing a downfield shift, while electron-donating groups cause an upfield shift. This sensitivity is so pronounced that ¹⁹F NMR can be used to monitor reactions, study equilibria in solution, and even serve as a sensitive probe for analyte binding.[6][7] The conversion of a fluorinated arylboronic acid to its corresponding ester, for instance, induces a distinct and diagnostic change in the ¹⁹F chemical shift.[6]
Interpreting the Data:
-
Chemical Shifts (δ): For aryl fluorides, shifts are typically observed between -100 and -140 ppm relative to CFCl₃. The exact position provides clues about the substitution pattern on the ring.
-
Coupling Constants (J): Through-bond J-coupling provides invaluable connectivity data.
-
³J(H-F): Coupling to ortho protons is typically 6–10 Hz.
-
⁴J(H-F): Coupling to meta protons is typically 4–8 Hz.
-
⁵J(H-F): Coupling to para protons is smaller, around 0–3 Hz.
-
¹⁹F-¹⁹F Coupling: Long-range couplings between fluorine nuclei are common and can be significantly larger than proton-proton couplings, aiding in the assignment of complex substitution patterns.[4]
-
Table 1: Typical ¹⁹F NMR Data for Fluorinated Aryl Scaffolds
| Fluorine Position | Typical Chemical Shift Range (ppm) | Typical Coupling Constants (Hz) |
| ortho-Fluoro | -105 to -125 | ³J(H-F) ≈ 7-10 Hz, ⁴J(F-F) ≈ 20 Hz |
| meta-Fluoro | -108 to -118 | ⁴J(H-F) ≈ 5-8 Hz, ⁵J(H-F) ≈ 0-2 Hz |
| para-Fluoro | -115 to -130 | ⁵J(H-F) ≈ 2-3 Hz |
| CF₃ Group | -55 to -70 | ⁴J(H-F) ≈ 1-2 Hz |
Experimental Protocol: Acquiring a Quantitative ¹⁹F NMR Spectrum
-
Sample Preparation: Dissolve ~5-10 mg of the fluorinated arylboronic ester in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the sample is fully dissolved.
-
Reference Standard: Add a known amount of an internal standard for quantitative analysis and accurate chemical shift referencing. While traditional references have issues, compounds like 1-bromo-4-fluorobenzene or tetrafluoroborate salts can be evaluated for suitability.[1][8]
-
Spectrometer Setup:
-
Tune and match the ¹⁹F channel on the NMR probe.
-
Set the spectral width to encompass the expected chemical shift range (e.g., -40 to -240 ppm).
-
Use a calibrated 90° pulse width.
-
-
Acquisition:
-
Acquire the spectrum using a simple pulse-acquire sequence. Proton decoupling is often employed to simplify the spectrum by removing H-F couplings, though a coupled spectrum is essential for full structural assignment.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the fluorine nuclei to allow for full relaxation, which is critical for accurate integration.
-
-
Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the internal standard.
-
Integrate the signals for quantitative analysis.
-
Caption: A typical workflow for ¹⁹F NMR spectroscopic analysis.
¹¹B NMR: A Direct Window into the Boron Center
¹¹B NMR is an indispensable tool that directly probes the boron atom, providing definitive information about its coordination environment and electronic state.[9][10]
Causality Behind Chemical Shifts: The ¹¹B chemical shift is overwhelmingly dictated by the hybridization of the boron atom.
-
Trigonal Planar (sp²): In neutral boronic esters, the boron is three-coordinate and sp² hybridized. This environment is relatively deshielded and gives rise to a characteristic broad signal in the δ +25 to +35 ppm range.[11][12]
-
Tetrahedral (sp³): If the boronic ester coordinates with a Lewis base (such as a solvent like DMSO, or an added amine), it forms a four-coordinate, sp³ hybridized "ate" complex. This tetrahedral environment is significantly more shielded, causing a dramatic upfield shift to approximately δ +5 to +15 ppm .[10][11][12]
This clear distinction makes ¹¹B NMR an excellent method for monitoring reactions at the boron center or studying intermolecular interactions.
Interpreting the Data:
-
Signal Shape: Boron has two NMR-active isotopes, ¹¹B (80.1% abundance, I = 3/2) and ¹⁰B (19.9%, I = 3). The ¹¹B nucleus is primarily observed due to its higher abundance and more favorable NMR properties.[10] However, as a quadrupolar nucleus (I > 1/2), its signals are subject to rapid quadrupolar relaxation, resulting in characteristically broad peaks. This broadening can often obscure any potential scalar coupling to other nuclei.
Table 2: Diagnostic ¹¹B NMR Chemical Shifts for Arylboron Species
| Boron Species | Hybridization | Typical Chemical Shift (δ) | Signal Appearance |
| Arylboronic Acid | sp² | +27 to +31 ppm | Broad |
| Arylboronic Pinacol Ester | sp² | +30 to +35 ppm | Broad |
| Lewis Base Adduct (Ate Complex) | sp³ | +5 to +15 ppm | Sharper than sp² |
| Boroxine (Anhydride) | sp² | +32 to +36 ppm | Broad |
¹H and ¹³C NMR: Characterizing the Organic Framework
While ¹⁹F and ¹¹B NMR provide information on the key heteroatoms, ¹H and ¹³C NMR are used to confirm the structure of the aryl ring and the esterifying diol.
Key Features in ¹³C NMR:
-
C-B Signal: The signal for the carbon atom directly attached to the boron is often broadened to the point of being undetectable.[11][12] This is a result of rapid quadrupolar relaxation imparted by the adjacent ¹¹B nucleus. Its absence is a key diagnostic feature.
-
C-F Coupling: Large one-bond coupling constants (¹J(C-F) ≈ 240-260 Hz ) are observed for fluorinated carbons, appearing as a distinct doublet (for C-F) or quartet (for CF₃).[13] Multi-bond couplings (²J, ³J) are also observed and are crucial for assigning carbon signals in polyfluorinated systems.
-
Ester Carbons: The signals for the pinacol ester group, if used, are typically found at ~84 ppm for the quaternary carbons and ~25 ppm for the methyl carbons.
Key Features in ¹H NMR:
-
Aromatic Protons: The coupling patterns and chemical shifts of the aromatic protons are influenced by the fluorine substituents, providing complementary structural information.
-
Ester Protons: A characteristic singlet integrating to 12 protons around δ 1.3 ppm is the hallmark of the commonly used pinacol ester.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is used to confirm the molecular weight of the target compound and to gain structural insights through the analysis of fragmentation patterns.
Challenges and Experimental Choices: Free boronic acids are notoriously problematic in MS analysis as they can readily dehydrate to form cyclic trimeric anhydrides (boroxines), leading to confusing spectra with ions at much higher m/z values.[14] Boronic esters, particularly pinacol esters, are significantly more robust and less prone to this behavior, making them far better suited for MS analysis.
Ionization Techniques:
-
Electrospray Ionization (ESI): This soft ionization technique is ideal for observing the intact molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻), providing clear confirmation of the molecular weight.
-
Electron Impact (EI): This high-energy technique causes extensive fragmentation.[15] While it may not show a strong molecular ion peak, the resulting fragmentation pattern can be highly informative for structural confirmation.
Common Fragmentation Pathways: The fragmentation of the molecular ion is influenced by bond strengths and the stability of the resulting fragments.[16]
-
Loss of the Ester Group: Cleavage of the B-O or C-O bonds of the ester is a common initial fragmentation step.
-
Aryl Ring Fragmentation: Subsequent fragmentation of the fluorinated aryl ring will depend on the specific substitution pattern.
-
Boron-Containing Fragments: In negative ion mode, fragments such as BO⁻ and BO₂⁻ have been observed as dominant species under certain collision-induced dissociation conditions.[17]
Caption: A simplified fragmentation scheme for a protonated boronic ester.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the boronic ester (~0.1 mg/mL) in a solvent suitable for mass spectrometry, such as methanol or acetonitrile.
-
Infusion: Directly infuse the sample solution into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Settings (Positive Ion Mode):
-
Set the capillary voltage to an appropriate value (e.g., 3-4 kV).
-
Optimize the source temperature and gas flows (nebulizer and drying gas) to achieve a stable signal.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000 amu).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and compare the observed m/z with the calculated exact mass. If performing MS/MS, select the molecular ion for fragmentation and analyze the resulting daughter ions.
Infrared (IR) Spectroscopy: A Rapid Functional Group Check
Infrared (IR) spectroscopy is a fast and simple technique used to verify the presence of key functional groups and to confirm the conversion of a boronic acid to its ester.[18][19]
Key Diagnostic Bands:
-
B-O Stretch: This is the most important vibration for boronic esters. It appears as a very strong and prominent band in the 1310-1380 cm⁻¹ region.[11][12][20] Its high intensity makes it a reliable diagnostic peak.
-
Absence of O-H Stretch: The successful formation of the ester from a boronic acid is definitively confirmed by the disappearance of the broad O-H stretching band that is characteristic of the acid (typically found at 3200-3400 cm⁻¹).[11][12]
-
C-F Stretch: A strong absorption between 1100-1300 cm⁻¹, though this often falls within the complex fingerprint region.
-
Aromatic C=C Stretches: Medium intensity bands typically appear in the 1450-1600 cm⁻¹ region.
Table 3: Principal IR Absorptions for Fluorinated Arylboronic Esters
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
| B-O (Ester) | Stretch | 1310 - 1380 | Strong, Sharp |
| C-F (Aryl) | Stretch | 1100 - 1300 | Strong |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| O-H (Acid) | Stretch | 3200 - 3400 (Should be absent) | Broad, Strong |
Integrated Spectroscopic Analysis: A Self-Validating System
No single technique provides the complete picture. True structural confidence is achieved when the data from NMR, MS, and IR are synthesized into a single, self-consistent model. For a fluorinated arylboronic pinacol ester, a validated structure requires:
-
¹⁹F & ¹H NMR: Correct chemical shifts, integration, and coupling patterns for the substituted aromatic ring.
-
¹¹B NMR: A broad signal between +30 and +35 ppm confirming the sp² boronic ester.
-
¹³C NMR: The expected number of aromatic signals with appropriate C-F couplings, signals for the pinacol ester, and the characteristic absence of the C-B signal.
-
MS: A molecular ion in ESI-MS that matches the calculated exact mass.
-
IR: A strong B-O stretch around 1350 cm⁻¹ and the complete absence of a broad O-H band.
By systematically acquiring and cross-correlating these spectroscopic datasets, researchers can ensure the identity, purity, and structural integrity of their fluorinated arylboronic esters, enabling their confident application in the rigorous and demanding environment of drug discovery and development.
References
- 1. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. gentechscientific.com [gentechscientific.com]
- 17. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Fluoro-2-(Bpin)benzyl Acetate for the Synthesis of Fluorinated Diarylalkanes
Abstract
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura cross-coupling of 5-Fluoro-2-(Bpin)benzyl acetate with various aryl halides. The diarylmethane structural motif is a cornerstone in medicinal chemistry, and the introduction of fluorine atoms can significantly enhance the pharmacological properties of drug candidates. This document details a robust and versatile protocol, explains the underlying mechanistic principles, and offers insights into optimizing reaction conditions for the synthesis of fluorinated diarylalkane derivatives.
Introduction: The Strategic Importance of Fluorinated Diarylmethanes
The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that has become an indispensable tool for forming carbon-carbon bonds in organic synthesis.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives have cemented its use in both academic and industrial research.[3][4]
Diarylmethanes are key structural motifs found in a wide range of biologically active compounds and pharmaceuticals.[3][5] The strategic incorporation of fluorine into these scaffolds can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets. This protocol focuses on the use of benzylic acetates as coupling partners, which serve as readily accessible and stable precursors, offering an alternative to the more traditionally used but often less stable benzyl halides.[6][7] Specifically, we will explore the utility of 5-Fluoro-2-(Bpin)benzyl acetate as a versatile building block for accessing a diverse range of fluorinated diarylalkanes.
Mechanistic Rationale: Activating the C–O Bond
The Suzuki-Miyaura coupling catalytic cycle traditionally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8] When employing a benzylic acetate, the oxidative addition of the palladium(0) catalyst to the C–O bond of the acetate is a critical initiating step.
Diagram of the Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of benzylic acetates.
The choice of phosphine ligands is critical as they stabilize the palladium catalyst and modulate its reactivity.[9][10] Bulky, electron-rich phosphine ligands are known to facilitate both the oxidative addition and the final reductive elimination steps. The base plays a crucial role in the transmetalation step, activating the boronic ester to facilitate the transfer of the aryl group to the palladium center.[11][12]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of 5-Fluoro-2-(Bpin)benzyl acetate with a representative aryl bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Fluoro-2-(Bpin)benzyl acetate | ≥97% | Commercially Available |
| 4-Bromoanisole | ≥98% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% | Commercially Available |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | ≥98% | Commercially Available |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Water | Degassed, Deionized | In-house |
Reaction Setup and Procedure
Diagram of the Experimental Workflow
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Fluoro-2-(Bpin)benzyl Acetate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-Fluoro-2-(Bpin)benzyl acetate in palladium-catalyzed cross-coupling reactions. This versatile building block, featuring both a boronic ester (Bpin) and a benzylic acetate, offers dual reactivity for sequential, site-selective functionalization. We delve into the mechanistic rationale, provide optimized protocols for Suzuki-Miyaura coupling reactions, present a summary of reaction scopes, and offer a practical troubleshooting guide. The protocols and insights herein are designed to facilitate the synthesis of complex diarylmethane derivatives, which are prevalent structural motifs in pharmaceuticals and functional materials.[1][2]
Introduction: The Strategic Advantage of a Bifunctional Reagent
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] The development of novel building blocks is critical to expanding the synthetic utility of these reactions. 5-Fluoro-2-(Bpin)benzyl acetate is a uniquely valuable reagent, possessing two distinct reactive sites for palladium catalysis: a neopentylglycol boronic ester (Bpin) and a benzylic acetate.
The benzylic acetate serves as an effective electrophilic partner in cross-coupling reactions, providing a stable, easily handled alternative to more reactive but less stable benzyl halides.[3][4][5] The C(sp³)–O bond of the acetate can be activated by a suitable palladium(0) catalyst, enabling coupling with a variety of nucleophilic partners.[4][6] Concurrently, the boronic ester moiety can participate in a subsequent Suzuki-Miyaura coupling. This orthogonal reactivity allows for a programmed, stepwise synthesis of highly substituted diarylmethanes from a single, advanced intermediate. The fluorine substituent further enhances the potential for creating biologically active molecules, as fluorine incorporation is a common strategy in drug design to modulate metabolic stability and binding affinity.[7][8][9]
Mechanistic Rationale & The Catalytic Cycle
The success of a cross-coupling reaction with a benzylic acetate hinges on the effective cleavage of the C-O bond. The generally accepted mechanism for the Suzuki-Miyaura coupling of a benzylic acetate with an organoboron reagent proceeds through a canonical Pd(0)/Pd(II) catalytic cycle.[10][11]
Key Mechanistic Steps:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the active Pd(0) catalyst into the C(sp³)–O bond of the benzyl acetate. This is typically the rate-determining step and results in the formation of a Pd(II) intermediate.[12] Unlike the robust C(sp²)–X bond activation in aryl halides, this step requires careful selection of ligands to promote reactivity. Bulky, electron-rich phosphine ligands are often employed to increase electron density on the palladium center, facilitating the oxidative addition.[12]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a more nucleophilic boronate species. This species transfers its organic group to the palladium(II) complex, displacing the acetate ligand.[2][11] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid without causing unwanted side reactions like ester hydrolysis.[13]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond of the diarylmethane product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][11]
Application Scope & Optimized Conditions
The palladium-catalyzed coupling of 5-Fluoro-2-(Bpin)benzyl acetate can be successfully applied to a range of aryl and vinyl halides. The reactivity of the C-O bond in benzyl acetates is generally lower than that of benzyl bromides but offers advantages in terms of stability and handling.[4][14] The conditions below provide a starting point for optimization.
| Entry | Coupling Partner (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 1-Iodo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | Dioxane | 90 | 16 | 80-90 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2.5) | XPhos (6) | K₃PO₄ (2.5) | t-Amyl Alcohol | 110 | 24 | 70-80 |
| 4 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | 88-96 |
| 5 | (E)-β-Bromostyrene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | THF/H₂O | 80 | 8 | 75-85 |
Table 1: Representative conditions for the Suzuki-Miyaura coupling of 5-Fluoro-2-(Bpin)benzyl acetate with various coupling partners. Yields are estimates based on literature for similar substrates and may vary.[2][4][15]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step protocol for a representative coupling of 5-Fluoro-2-(Bpin)benzyl acetate with 4-bromoanisole.
Materials and Reagents
-
5-Fluoro-2-(Bpin)benzyl acetate (1.0 equiv.)
-
4-Bromoanisole (1.1 equiv.)
-
Palladium(II) Acetate, Pd(OAc)₂ (0.02 equiv.)
-
SPhos (0.04 equiv.)
-
Potassium Carbonate, K₂CO₃ (2.0 equiv., finely ground)
-
Toluene (Anhydrous)
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
Experimental Workflow Diagram
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Fluoro-2-(Bpin)benzyl acetate (e.g., 0.5 mmol, 1.0 equiv.), palladium(II) acetate (1-2 mol%), SPhos (2-4 mol%), and finely ground potassium carbonate (1.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[15]
-
Solvent and Reagent Addition: Degas anhydrous toluene and deionized water separately by bubbling argon through them for 15-20 minutes. Add the degassed toluene and water (typically a 5:1 to 10:1 ratio, e.g., 5 mL toluene, 0.5 mL H₂O) to the flask via syringe. Add 4-bromoanisole (0.55 mmol, 1.1 equiv.) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The mixture will typically turn dark brown or black, which is normal for palladium-catalyzed reactions.[13]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 12-16 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diarylmethane product.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd source oxidized or ligand degraded).2. Insufficiently inert atmosphere (oxygen deactivates Pd(0)).3. Base is not sufficiently strong or has poor solubility.4. Insufficient temperature. | 1. Use fresh, high-quality catalyst and ligand.2. Ensure all glassware is dry and the system is thoroughly purged with inert gas. Use degassed solvents.[16]3. Switch to a stronger or more soluble base (e.g., Cs₂CO₃ or K₃PO₄). Finely grind the base before use.[13]4. Increase the temperature in 10 °C increments. |
| Significant Homocoupling of Boronic Acid Partner | 1. Presence of oxygen in the reaction mixture.2. The rate of transmetalation is slow compared to oxidative processes. | 1. Rigorously degas all solvents and reagents.[16] A freeze-pump-thaw cycle is highly effective.2. Consider using a pre-catalyst or a direct Pd(0) source like Pd(PPh₃)₄ to bypass potentially inefficient in-situ reduction of Pd(II).[16] |
| Formation of Debrominated Byproduct (from Ar-Br) | 1. Presence of a hydride source.2. Hydrolysis of the boronic ester followed by protodeboronation. | 1. Ensure solvents (e.g., THF, dioxane) are anhydrous and peroxide-free. Some bases or additives can act as hydride donors.[16]2. Minimize water content if this side reaction is dominant. Use anhydrous conditions with a base like K₃PO₄. |
| Hydrolysis of Acetate or Bpin Ester | 1. Base is too strong or reaction time is excessively long.2. Excessive water in the solvent mixture. | 1. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). Monitor the reaction closely to avoid unnecessarily long heating times.2. Reduce the amount of water in the co-solvent system or switch to a non-aqueous solvent system (e.g., Toluene with K₃PO₄).[13] |
Conclusion
5-Fluoro-2-(Bpin)benzyl acetate is a powerful and versatile building block for the synthesis of complex molecules. By leveraging the palladium-catalyzed activation of its benzylic acetate group, chemists can efficiently construct diarylmethane scaffolds. The protocols and guidelines presented in this document provide a robust framework for employing this reagent in Suzuki-Miyaura cross-coupling reactions. Careful attention to catalyst selection, ligand choice, and the maintenance of an inert atmosphere are paramount to achieving high yields and minimizing side reactions. The orthogonal nature of the boronic ester and benzyl acetate moieties opens the door for subsequent, selective functionalization, making this reagent a valuable tool in drug discovery and materials science.
References
- 1. Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02549A [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki-Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extracellular palladium-catalysed dealkylation of 5-fluoro-1-propargyl-uracil as a bioorthogonally activated prodrug approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activities of 5'-O-aminoacyl-3'-O-benzyl derivatives of 2'-deoxy-5-fluorouridine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. mdpi.com [mdpi.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. kochi-tech.ac.jp [kochi-tech.ac.jp]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Strategic Incorporation of Fluorine in Modern Drug Discovery: Applications and Protocols
Introduction: The "Fluorine Advantage" in Medicinal Chemistry
The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 30% of approved drugs since 2020 containing at least one fluorine atom.[1] This is no coincidence. The unique physicochemical properties of fluorine, the most electronegative element, allow for the fine-tuning of a molecule's biological profile in ways that are often beneficial for potency, selectivity, and pharmacokinetics.[2][3][4] Judicious placement of fluorine can profoundly influence a molecule's pKa, conformation, lipophilicity, and metabolic stability, ultimately enhancing its drug-like properties.[3][5][6]
This guide provides an in-depth exploration of the application of fluorinated building blocks in drug discovery. It will delve into the rationale behind using specific fluorinated motifs, present detailed protocols for their synthesis and incorporation, and showcase the transformative impact of fluorine through illustrative case studies.
Part 1: The Multifaceted Role of Fluorine in Drug Design
The decision to incorporate fluorine is driven by its ability to modulate several key molecular properties simultaneously. Understanding these effects is crucial for rational drug design.
Modulation of Physicochemical Properties
-
pKa Alteration: Due to its powerful electron-withdrawing inductive effect, fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[1][6] For instance, fluorinating amines can decrease their basicity by 2-3 pKa units.[2] This modulation is critical for optimizing a drug's solubility, absorption, and ability to cross cell membranes, as it alters the ionization state at physiological pH.[1][5][6]
-
Lipophilicity Tuning: The impact of fluorine on lipophilicity (logP) is highly context-dependent. While a single fluorine atom can increase lipophilicity, replacing a hydroxyl group with fluorine can decrease it by reducing hydrogen bonding capacity.[5][[“]][8] The trifluoromethyl (-CF3) group, for example, is highly lipophilic and can enhance membrane permeability and CNS penetration, as exemplified by the antidepressant fluoxetine.[2]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule. This can be exploited to lock a drug candidate into its bioactive conformation, thereby enhancing its binding affinity for the target protein.[2][3]
Enhancement of ADME Properties
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~100 kcal/mol).[5] Replacing a hydrogen atom at a metabolically labile position with fluorine can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and oral bioavailability.[2][5][9] For example, the fluorine atom in the fluoroquinolone class of antibiotics, such as ciprofloxacin, enhances metabolic stability and DNA gyrase binding affinity.[2][5]
-
Membrane Permeability: By increasing lipophilicity and modulating hydrogen bonding potential, fluorination can improve a drug's ability to pass through cellular membranes, which is crucial for reaching intracellular targets and improving oral absorption.[2][5][9]
The interplay of these effects is visually summarized in the workflow below, illustrating the decision-making process in applying fluorination strategies during lead optimization.
Caption: Fluorination strategy workflow in lead optimization.
Part 2: Key Fluorinated Building Blocks and Their Applications
A diverse array of fluorinated building blocks are available to the medicinal chemist. The choice of which to use depends on the specific goals of the drug design program.
| Building Block | Key Properties & Rationale for Use | Example FDA-Approved Drugs |
| Aryl Fluorides | Modulates electronics of aromatic rings, blocks metabolic hydroxylation, can participate in favorable protein-ligand interactions. | Ciprofloxacin, Sitagliptin, Voriconazole |
| Trifluoromethyl (-CF3) | Strong electron-withdrawing group, increases lipophilicity, enhances metabolic stability, can act as a bioisostere for other groups. | Fluoxetine (Prozac), Celecoxib, Sofosbuvir |
| Difluoromethyl (-CHF2) | A bioisostere for a hydroxyl or thiol group, can modulate pKa and lipophilicity, often more metabolically stable than a methyl group. | Bicalutamide |
| Trifluoromethoxy (-OCF3) | Highly lipophilic and metabolically stable alternative to a methoxy group. | Riluzole |
| Gem-difluoro (-CF2-) | Can replace a carbonyl or methylene group, altering polarity and metabolic stability while maintaining stereochemistry. | Gemcitabine (analogue) |
Part 3: Detailed Application Notes and Protocols
The successful incorporation of fluorine requires robust and reliable synthetic methodologies. This section provides detailed protocols for several common and powerful fluorination reactions.
Protocol 1: Deoxyfluorination of an Alcohol using Deoxo-Fluor®
Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a fundamental transformation in medicinal chemistry. Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride) is a more thermally stable and often more selective alternative to DAST (Diethylaminosulfur trifluoride).[10]
Reaction Scheme: R-OH + (CH₃OCH₂CH₂)₂NSF₃ → R-F
Application: This protocol is broadly applicable for the conversion of primary, secondary, and tertiary alcohols to their corresponding fluorides. It is particularly useful for late-stage fluorination of complex molecules where mild conditions are required.[11]
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 equiv) in anhydrous dichloromethane (DCM) in a dry plastic or Teflon reaction vessel. The concentration is typically 0.1-0.5 M.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add Deoxo-Fluor® (1.2-1.5 equiv) dropwise to the cooled solution via syringe. Caution: Deoxo-Fluor® reacts with water to release toxic HF gas and should be handled in a fume hood.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alkyl fluoride.
Self-Validation: The protocol's success is validated by the complete consumption of the starting alcohol (monitored by TLC/LC-MS) and the characterization of the purified product by ¹H, ¹⁹F, and ¹³C NMR spectroscopy and mass spectrometry to confirm the incorporation of fluorine and the correct structure.
Protocol 2: Palladium-Catalyzed Trifluoromethylation of an Aryl Chloride
The introduction of a trifluoromethyl group onto an aromatic ring is a powerful strategy for enhancing drug properties. Palladium-catalyzed cross-coupling reactions provide a versatile method for this transformation, particularly using aryl chlorides, which are often more readily available than bromides or iodides.[5][[“]]
Reaction Scheme: Ar-Cl + (TMS)CF₃ + Pd-catalyst/ligand → Ar-CF₃
Application: This method is suitable for a wide range of aryl and heteroaryl chlorides, tolerating many common functional groups like esters, amides, and nitriles, making it ideal for late-stage functionalization.[5]
Step-by-Step Methodology:
-
Glovebox Preparation: Inside a nitrogen-filled glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., BrettPhos, 6 mol%), spray-dried potassium fluoride (KF, 2.0 equiv), and the aryl chloride substrate (1.0 equiv) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent and Reagent Addition: Add anhydrous dioxane as the solvent, followed by the trifluoromethylating agent, (Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 equiv).
-
Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture in an oil bath at 120-140 °C for 6-20 hours.
-
Cooling and Filtration: After the reaction is complete (monitored by GC-MS or LC-MS), cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove inorganic salts.
-
Workup: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to afford the trifluoromethylated aromatic product.
Self-Validation: The reaction's success is confirmed by comparing the analytical data (GC-MS, NMR) of the product to the starting material, showing the disappearance of the aryl chloride and the appearance of the Ar-CF₃ product, characterized by a singlet in the ¹⁹F NMR spectrum.
Protocol 3: Electrophilic Fluorination of an Active Methylene Compound
Electrophilic fluorinating agents, such as N-Fluorobenzenesulfonimide (NFSI), are used to introduce fluorine to electron-rich centers, like enolates generated from active methylene compounds.[12][13]
Reaction Scheme: R-COCH₂-R' + Base + NFSI → R-COCHF-R'
Application: This protocol is effective for the α-fluorination of ketones, esters, and other carbonyl compounds, which is useful for modulating the acidity of the α-proton and blocking metabolic oxidation at that site.
Step-by-Step Methodology:
-
Preparation: To a stirred solution of the active methylene substrate (1.0 equiv) in an anhydrous aprotic solvent like tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere, cool the mixture to -78 °C.
-
Enolate Formation: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise. Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Fluorination: In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 1-3 hours, then warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the α-fluorinated product.
Self-Validation: The formation of the product is confirmed by ¹H NMR, where the α-protons will show coupling to the newly introduced fluorine atom, and by ¹⁹F NMR, which will show a signal corresponding to the C-F bond.
Part 4: Diagnostic Applications - The Rise of ¹⁸F in PET Imaging
Beyond therapeutics, fluorine plays a critical role in diagnostics. The positron-emitting isotope, Fluorine-18 (¹⁸F), is the most widely used radionuclide in Positron Emission Tomography (PET) imaging due to its convenient half-life (109.8 minutes) and low positron energy.[3][14] The synthesis of ¹⁸F-labeled radiotracers, such as [¹⁸F]-2-Fluoro-2-Deoxy-D-Glucose ([¹⁸F]FDG), allows for the non-invasive visualization and quantification of biological processes in vivo.[3][5][14]
The synthesis of [¹⁸F]FDG is typically achieved via a nucleophilic substitution reaction on a protected mannose precursor.
Caption: Automated radiosynthesis workflow for [¹⁸F]FDG.
Conclusion
Fluorine has firmly established itself as a privileged element in medicinal chemistry. Its strategic application enables chemists to address a multitude of challenges in drug discovery, from enhancing metabolic stability and bioavailability to improving potency and selectivity.[2] The continued development of novel fluorination methods and a deeper understanding of fluorine's subtle effects on molecular interactions will undoubtedly lead to the creation of the next generation of innovative therapeutics and diagnostics.
References
- 1. Palladium-Catalyzed Trifluoromethylation of (Hetero)Arenes with CF3 Br. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 4. Novel method to synthesize valuable fluorinated drug compounds | EurekAlert! [eurekalert.org]
- 5. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. severin.su [severin.su]
- 7. consensus.app [consensus.app]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. commonorganicchemistry.com [commonorganicchemistry.com]
- 11. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 13. brynmawr.edu [brynmawr.edu]
- 14. brieflands.com [brieflands.com]
Application Note & Protocol: Strategic Synthesis of Complex Fluorinated Biaryl Methane Scaffolds Using 5-Fluoro-2-(Bpin)benzyl Acetate
Abstract & Introduction: Addressing a Core Challenge in Medicinal Chemistry
The diarylmethane motif is a privileged scaffold, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Its prevalence stems from the unique three-dimensional orientation it imparts to the two aryl rings, which is critical for molecular recognition at biological targets. The strategic introduction of fluorine atoms into these scaffolds can profoundly enhance pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] Consequently, robust and versatile methods for constructing C(sp²)–C(sp³) linkages to generate these fluorinated structures are in high demand.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry for its exceptional reliability and functional group tolerance in forming carbon-carbon bonds.[4][5] While traditionally applied to C(sp²)-C(sp²) bond formation, its adaptation for coupling benzylic C(sp³) centers with aryl C(sp²) centers has opened a direct pathway to diarylmethane synthesis.[6]
This application note provides a detailed technical guide on the use of 5-Fluoro-2-(Bpin)benzyl acetate , a highly versatile and stable building block, for the synthesis of complex and medicinally relevant diarylmethanes. We will elucidate the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and discuss critical parameters for optimization and troubleshooting, empowering researchers in drug development to leverage this powerful synthetic tool.
The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is paramount to rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7][8]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.[7] This is often the rate-limiting step of the cycle.
-
Transmetalation: The organoboron species (in this case, the benzylboronate) is activated by a base, forming a more nucleophilic borate complex. This complex then transfers its organic group (the 5-fluoro-benzyl moiety) to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.[5][7][9]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]
Reagent Profile: 5-Fluoro-2-(Bpin)benzyl Acetate
This reagent is engineered for stability, reactivity, and utility in pharmaceutical research.
-
Structure and Functionality:
-
Benzylboronic Ester: It serves as the C(sp³) nucleophile in the coupling reaction. The pinacolborane (Bpin) ester moiety confers significantly greater stability compared to the corresponding boronic acid, making the reagent air- and moisture-stable for easier handling and storage.
-
5-Fluoro Substituent: The fluorine atom at the 5-position is a critical pharmacophore. Its introduction can enhance binding affinity, improve metabolic stability by blocking potential sites of oxidation, and modulate pKa and lipophilicity, all key parameters in drug design.
-
Acetate Group: The acetate on the benzylic carbon can serve multiple purposes. It can act as a protecting group for the benzyl alcohol, which can be revealed post-coupling. Alternatively, it can be a synthetic handle for further derivatization.
-
Validated Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 5-Fluoro-2-(Bpin)benzyl acetate with a representative aryl bromide.
4.1 Materials and Equipment
-
Reagents: 5-Fluoro-2-(Bpin)benzyl acetate (1.0 equiv), Aryl bromide (1.1 equiv), Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%), Base (e.g., Cs₂CO₃, 3.0 equiv), Anhydrous solvent (e.g., 1,4-Dioxane or THF), Degassed water.
-
Equipment: Oven-dried round-bottom flask or reaction vial, magnetic stir bar, condenser, nitrogen or argon gas line with manifold, syringes, needles, and standard laboratory glassware for workup and purification.
4.2 Step-by-Step Procedure
-
Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.1 equiv), 5-Fluoro-2-(Bpin)benzyl acetate (1.0 equiv), palladium catalyst (2 mol%), and base (3.0 equiv).
-
Inerting the Atmosphere: Seal the flask with a septum and connect it to a nitrogen or argon manifold. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Solvent Addition: Through the septum, add the degassed anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent) followed by degassed water (typically a 10:1 solvent:water ratio).[10]
-
Reaction Execution: Lower the flask into a preheated oil bath and stir the mixture at the desired temperature (typically 80-100 °C).
-
Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 12-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel to afford the pure diarylmethane product.[6][10]
Data Presentation: Reaction Parameter Optimization
The choice of catalyst, base, and solvent is crucial for achieving high yields. The following table summarizes typical conditions for coupling benzylic boronates with various aryl halides.
| Entry | Aryl Halide Partner | Catalyst System (mol%) | Base (equiv) | Solvent System | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | High | [10] |
| 2 | 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | Good | [6] |
| 3 | 4-Chlorotoluene | CataCXium A Palladacycle (1.5) | Cs₂CO₃ (2) | Dioxane/H₂O (10:1) | 80 | Moderate-Good | [11] |
| 4 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | High | [12] |
Causality Behind Choices:
-
Catalyst Systems: For general-purpose coupling, PdCl₂(dppf) is a robust and reliable choice.[10] For more challenging substrates, including aryl chlorides or sterically hindered partners, more advanced systems employing bulky, electron-rich phosphine ligands (like SPhos) or palladacycles (like CataCXium A) are often required to promote efficient oxidative addition and prevent catalyst decomposition.[6][11]
-
Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are frequently used bases.[6][10] Cs₂CO₃ is highly effective but more expensive, while K₃PO₄ offers a good balance of reactivity and cost. The base is critical for activating the boronate ester for transmetalation.[5]
-
Solvents: A mixture of an organic solvent (Dioxane, THF, Toluene) and water is common.[5][10] The water aids in dissolving the inorganic base and facilitates the formation of the active borate species.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst/ligand for the substrate.3. Low reaction temperature. | 1. Ensure rigorous exclusion of air during setup.2. Screen alternative ligands (e.g., SPhos, RuPhos) or pre-catalysts.3. Increase reaction temperature. |
| Significant Protodeboronation | Presence of protic impurities or use of a base that is too strong/hydrolytically unstable, leading to cleavage of the C-B bond. | 1. Use rigorously dried, anhydrous solvents.2. Switch to a milder base (e.g., K₂CO₃).3. Minimize water content in the reaction mixture. |
| Homocoupling of Aryl Halide | Reductive elimination from a diarylpalladium(II) intermediate formed from two oxidative additions. | 1. Lower the catalyst loading.2. Use a ligand that favors reductive elimination of the cross-coupled product. |
Conclusion
The Suzuki-Miyaura cross-coupling of 5-Fluoro-2-(Bpin)benzyl acetate with aryl halides is a powerful and highly adaptable method for the synthesis of structurally complex, fluorinated diarylmethanes. By understanding the core reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate novel molecular architectures. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals to accelerate their research programs and create impactful molecules for a range of scientific applications.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. benchchem.com [benchchem.com]
- 3. benthamscience.com [benthamscience.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimal Reaction Conditions for Coupling with Aryl and Heteroaryl Halides: An Application Guide for Researchers
Introduction: The Power and Nuance of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] These reactions are fundamental to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials. However, the success of these powerful transformations hinges on a nuanced understanding and careful optimization of reaction conditions. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the critical parameters governing several key cross-coupling reactions, offering field-proven insights and actionable protocols to achieve optimal results.
The general catalytic cycle for many of these reactions involves three key steps: oxidative addition of the (hetero)aryl halide to a Pd(0) complex, transmetalation with a nucleophilic partner, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[2][3] Each of these steps is profoundly influenced by the choice of catalyst, ligand, base, solvent, and temperature. This guide will dissect these variables for five major classes of coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Stille couplings.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls, vinylarenes, and polyolefins through the coupling of an organoboron species with an organohalide.[4] Its broad functional group tolerance and the relatively low toxicity of its boron-containing reagents have made it a favorite in both academic and industrial settings.
Mechanistic Considerations and the Role of Key Reagents
The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The choice of halide or pseudohalide is critical, with reactivity generally following the trend: I > OTf > Br >> Cl.[4] While aryl chlorides are more economical, their higher bond dissociation energy often necessitates more reactive catalysts and harsher conditions.[2]
The transmetalation step is often rate-determining and is where the choice of base becomes paramount. The base activates the organoboron species, typically a boronic acid, by forming a more nucleophilic boronate "ate" complex, which then readily transfers its organic group to the palladium center.[5][6]
Optimizing Reaction Parameters
The heart of the Suzuki-Miyaura reaction is the palladium catalyst. While simple palladium sources like Pd(OAc)₂ or PdCl₂ can be used, they must be reduced in situ to the active Pd(0) species.[1] More commonly, pre-formed Pd(0) complexes like Pd(PPh₃)₄ or specialized precatalysts are employed.[1][7]
The choice of ligand is crucial for stabilizing the palladium catalyst, enhancing its reactivity, and influencing the reaction scope.[8] Electron-rich and sterically hindered phosphine ligands, such as those of the Buchwald-type (e.g., XPhos, SPhos), are often highly effective, particularly for challenging substrates like aryl chlorides.[8][9]
The selection of the base can dramatically impact reaction yields and rates.[5][6] Inorganic bases are most common, with their effectiveness often depending on the specific substrates and solvent system.[6]
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used and effective for a broad range of substrates.[5] Cesium carbonate is often more effective for difficult couplings due to its higher solubility in organic solvents.[5]
-
Phosphates (K₃PO₄): A stronger base that can be particularly effective for less reactive aryl chlorides or when dealing with substrates prone to protodeboronation.[5]
-
Hydroxides (NaOH, KOH): Strong bases that can be effective but may not be compatible with base-sensitive functional groups.
The Suzuki-Miyaura reaction is often performed in a biphasic mixture of an organic solvent and water.[4][10] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[10] Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF).[4][10] The choice of solvent can also influence the reaction rate and efficiency.[11]
Data Summary: Suzuki-Miyaura Reaction Conditions
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts | Precatalysts offer convenience and improved reactivity for challenging substrates. |
| Ligand | PPh₃, Buchwald ligands (XPhos, SPhos), NHC ligands | Electron-rich, bulky ligands enhance catalytic activity, especially for aryl chlorides.[8] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Base selection is critical for activating the boronic acid; stronger bases may be needed for less reactive substrates.[5][6] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Biphasic systems are common to dissolve both the organic substrates and the inorganic base.[4][10] |
| Temperature | 80-110 °C | Higher temperatures are often required, but this is substrate-dependent. |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (10 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add the toluene and water.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.[10]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl and heteroaryl amines.[12] This reaction is of paramount importance in medicinal chemistry, where the arylamine moiety is a common structural motif.
Mechanistic Insights and Critical Parameters
The catalytic cycle is similar to other cross-coupling reactions, but with the amine acting as the nucleophile. A key step is the deprotonation of the amine by the base to form a more nucleophilic amide, which then coordinates to the palladium center. The choice of base is therefore critical and often requires strong, non-nucleophilic bases.
The reactivity of the aryl electrophile generally follows the order: Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[7] However, contrary to some other cross-coupling reactions, aryl iodides can sometimes be problematic due to the inhibitory effects of the iodide anion on the catalyst.[13]
Optimizing Reaction Conditions
The development of specialized ligands has been a major driver of progress in Buchwald-Hartwig amination.[8] Sterically hindered and electron-rich biarylphosphine ligands, such as those developed by Buchwald and Hartwig, are highly effective.[8][9] The choice of ligand is often dictated by the nature of the amine nucleophile.[7] For instance, certain ligands are better suited for coupling with primary amines, while others are more effective for secondary amines or amides.[7]
Strong bases are typically required for the Buchwald-Hartwig amination.[7]
-
Sodium tert-butoxide (NaOtBu): A very strong and commonly used base that is effective for a wide range of substrates.[7]
-
Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base that can be advantageous in certain cases.[7]
-
Potassium phosphate (K₃PO₄) and Cesium carbonate (Cs₂CO₃): Weaker bases that can be used for more sensitive substrates, though they may require higher reaction temperatures.[14]
Aprotic solvents are generally used in Buchwald-Hartwig aminations.
-
Toluene and Dioxane: Common choices that offer good solubility for many substrates and are compatible with the strong bases used.[14]
-
Ethereal solvents (e.g., THF, CPME): Also widely used.[7]
-
Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the reaction by coordinating to the palladium catalyst.[7]
Data Summary: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts | Precatalysts are often preferred for their reliability and high activity.[7] |
| Ligand | Buchwald ligands (e.g., XPhos, RuPhos), Josiphos ligands | Ligand choice is critical and depends on the amine coupling partner.[7][8] |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required. Weaker bases can be used for sensitive substrates.[7] |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are preferred. Chlorinated solvents should be avoided.[7][14] |
| Temperature | 80-110 °C | Higher temperatures are often necessary, especially with weaker bases.[7] |
Experimental Protocol: Buchwald-Hartwig Amination of a Heteroaryl Bromide
Materials:
-
Heteroaryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add the heteroaryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the toluene and then the amine.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the product by flash column chromatography.
The Heck Coupling: Olefin Arylation and Vinylation
The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene to form a substituted alkene.[15] It is a powerful tool for the formation of C(sp²)-C(sp²) bonds and has found widespread application in organic synthesis.
Mechanistic Pathway and Influential Factors
The catalytic cycle involves the oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step releases the product and a palladium hydride species, which is then converted back to the active Pd(0) catalyst by the base. The regioselectivity of the migratory insertion is a key consideration in the Heck reaction.
Optimizing the Heck Reaction
Simple palladium salts like Pd(OAc)₂ are often effective catalysts for the Heck reaction.[15] In many cases, phosphine ligands are used to stabilize the catalyst and improve its activity.[15] N-heterocyclic carbene (NHC) ligands have also emerged as highly effective ligands for the Heck reaction, often allowing for lower catalyst loadings and milder reaction conditions.[16]
The base in the Heck reaction is responsible for regenerating the Pd(0) catalyst at the end of the catalytic cycle.
-
Organic bases (e.g., Triethylamine, Diisopropylethylamine): Commonly used, particularly in combination with aprotic polar solvents.
-
Inorganic bases (e.g., K₂CO₃, NaOAc): Also widely used and can be effective in a variety of solvent systems.[16]
The choice of solvent can significantly influence the reaction's efficiency.[11]
-
Polar aprotic solvents (e.g., DMF, NMP, Acetonitrile): These are the most common solvents for the Heck reaction as they can help to stabilize the cationic palladium intermediates.[11][17]
-
Aqueous media: The Heck reaction can also be performed in aqueous media, which offers environmental and economic advantages.[16]
Data Summary: Heck Coupling Conditions
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂, PdCl₂ | Simple palladium salts are often sufficient.[15] |
| Ligand | PPh₃, NHC ligands | Ligands can improve catalyst stability and activity, especially for less reactive halides.[15][16] |
| Base | Et₃N, i-Pr₂NEt, K₂CO₃, NaOAc | The base regenerates the active Pd(0) catalyst. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are generally preferred.[11][17] |
| Temperature | 80-140 °C | High temperatures are often required to drive the reaction to completion.[16] |
Experimental Protocol: Heck Coupling of an Aryl Bromide with an Alkene
Materials:
-
Aryl bromide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a Schlenk tube, add the aryl bromide, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add the DMF and the alkene via syringe.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
The Sonogashira Coupling: Synthesis of Alkynes
The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, providing a straightforward route to disubstituted alkynes.[18] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[18]
Mechanistic Overview and Key Components
The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the halide to Pd(0) is followed by transmetalation with a copper(I) acetylide species. Reductive elimination then yields the alkyne product. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne and a base. While the copper co-catalyst is traditional, copper-free Sonogashira protocols have also been developed.[19]
Optimizing Sonogashira Couplings
-
Palladium Catalyst: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst.
An amine base, such as triethylamine or diisopropylamine, is typically used. The base serves to deprotonate the terminal alkyne and also acts as the solvent in many cases. Aprotic solvents like THF or DMF can also be used.
Data Summary: Sonogashira Coupling Conditions
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard palladium-phosphine complexes are effective. |
| Co-catalyst | Copper(I) iodide (CuI) | The copper co-catalyst is crucial for the formation of the reactive acetylide. |
| Base | Et₃N, i-Pr₂NH | An amine base is required to deprotonate the alkyne. |
| Solvent | Amine base as solvent, THF, DMF | The choice of solvent can influence the reaction rate. |
| Temperature | Room temperature to 80 °C | Mild conditions are often sufficient for Sonogashira couplings. |
Experimental Protocol: Sonogashira Coupling of a Heteroaryl Iodide
Materials:
-
Heteroaryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (5 mL)
Procedure:
-
To a Schlenk flask, add the heteroaryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and filter through a pad of celite to remove the salts.
-
Concentrate the filtrate and purify the product by column chromatography.
The Stille Coupling: Versatile C-C Bond Formation with Organostannanes
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide or pseudohalide.[20] It is known for its excellent functional group tolerance and its ability to be performed under neutral conditions.[20][21]
Mechanism and Reactivity
The Stille coupling follows the general catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A key feature is the transmetalation step, which involves the transfer of an organic group from the organotin reagent to the palladium center. The rate of this transfer depends on the nature of the organic group on the tin, with the general trend being: alkyne > vinyl > aryl > allyl ~ benzyl >> alkyl.[20]
Optimizing Stille Reactions
Pd(PPh₃)₄ is a commonly used catalyst for the Stille reaction. Other Pd(0) sources can also be employed. The use of phosphine ligands is generally beneficial.
A variety of aprotic solvents can be used, with THF, dioxane, and DMF being common choices.
In some cases, additives such as lithium chloride can accelerate the reaction, particularly for less reactive substrates like vinyl triflates.[22]
Data Summary: Stille Coupling Conditions
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) catalysts are typically used. |
| Ligand | PPh₃ | Triphenylphosphine is a common and effective ligand. |
| Solvent | THF, Dioxane, DMF | Aprotic solvents are generally used. |
| Additives | LiCl (in some cases) | Can accelerate transmetalation, especially with triflates.[22] |
| Temperature | 60-120 °C | Heating is usually required. |
Experimental Protocol: Stille Coupling of an Aryl Triflate
Materials:
-
Aryl triflate (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a Schlenk flask, add the aryl triflate and Pd(PPh₃)₄.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous DMF and the organostannane.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Advanced Techniques: Microwave-Assisted Cross-Coupling
Microwave irradiation has emerged as a powerful tool for accelerating cross-coupling reactions.[23][24][25][26] The rapid heating provided by microwaves can dramatically reduce reaction times, often from hours to minutes.[24] This technique can also lead to higher yields and cleaner reaction profiles. Many of the protocols described above can be adapted for microwave synthesis, typically by using sealed microwave vials and carefully controlling the temperature and pressure.[27][28]
Conclusion
The successful execution of palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides is a blend of scientific understanding and practical optimization. By carefully considering the interplay between the catalyst, ligand, base, solvent, and temperature, researchers can unlock the full potential of these transformative reactions. This guide provides a solid foundation for navigating the complexities of these couplings, empowering scientists to efficiently synthesize the molecules that drive innovation in drug discovery and materials science.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. theses.enscm.fr [theses.enscm.fr]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. quod.lib.umich.edu [quod.lib.umich.edu]
- 26. K. M. Dawood and M. M. El-Deftar, “Microwave-Assisted C-C Cross-Coupling Reactions of Aryl and Heteroaryl Halides in Water,” Arkivoc, Vol. 2010, No. 9, 2010, pp. 319-330. - References - Scientific Research Publishing [scirp.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
The Emergence of 5-Fluoro-2-(Bpin)benzyl Acetate: A Multifunctional Building Block for Advanced Materials
Introduction: Bridging Supramolecular Chemistry and Organic Electronics
In the pursuit of next-generation materials with tailored functionalities, the strategic design of molecular building blocks is paramount. 5-Fluoro-2-(Bpin)benzyl acetate emerges as a novel and versatile compound, uniquely positioned at the intersection of dynamic covalent chemistry and high-performance organic electronics. This molecule incorporates three key functional motifs: a fluorinated aromatic ring, a boronic acid pinacol ester (Bpin) group, and a benzyl acetate moiety. This combination imparts a unique set of properties, making it a highly valuable precursor for a range of applications, from self-healing polymers and responsive hydrogels to advanced semiconductor materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
The fluorine atom, with its high electronegativity, significantly influences the electronic properties of the aromatic system, lowering both the HOMO and LUMO energy levels.[1][2] This is a critical feature for enhancing electron injection and transport in organic electronic devices, while also improving thermal and oxidative stability.[1] The Bpin group offers a gateway to dynamic covalent chemistry, enabling the formation of reversible boronic ester linkages with diols.[3][4] This functionality is the cornerstone for creating materials that can self-heal, respond to stimuli like changes in pH or the presence of sugars, or be reprocessed and recycled (vitrimers).[4][5] The benzyl acetate group can act as a protecting group for the benzyl alcohol, which can be deprotected to reveal a hydroxyl group for further functionalization, or it can be a handle for polymerization.
This document serves as a comprehensive guide for researchers and scientists, providing detailed application notes and protocols for the utilization of 5-Fluoro-2-(Bpin)benzyl acetate in the development of advanced materials.
Core Applications in Materials Science
The unique trifunctional nature of 5-Fluoro-2-(Bpin)benzyl acetate allows for its application in two major, yet distinct, areas of materials science:
-
Dynamic and Responsive Polymers: Leveraging the reversible nature of the boronic ester bond.
-
Organic Electronics: Utilizing the electronic-modifying effects of the fluorine atom in conjugated systems.
Application Area 1: Dynamic and Self-Healing Polymers
The Bpin group is the key enabler for this class of applications. Boronic esters are formed by the reaction of boronic acids (or their esters) with diols, and this reaction is reversible.[4][6] This dynamic nature allows for the creation of cross-linked polymer networks that can rearrange and reform, leading to properties like self-healing and stimuli-responsiveness.[3][5]
Key Application: Glucose-Responsive Hydrogels for Drug Delivery
Boronic acid-based hydrogels are extensively researched for their ability to respond to glucose, a diol.[3][5] This property is highly valuable for developing "smart" insulin delivery systems. The 5-Fluoro-2-(Bpin)benzyl acetate can be incorporated as a cross-linker or a pendant group in a polymer backbone to create such a responsive hydrogel.
Protocol 1: Synthesis of a Glucose-Responsive Hydrogel using 5-Fluoro-2-(Bpin)benzyl Acetate as a Cross-linker
This protocol describes the formation of a hydrogel by cross-linking Poly(vinyl alcohol) (PVA), a biocompatible polymer containing diol units, with 5-Fluoro-2-(Bpin)benzyl acetate.
Materials:
-
5-Fluoro-2-(Bpin)benzyl acetate
-
Poly(vinyl alcohol) (PVA, 87-89% hydrolyzed)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glucose solution (1 M)
-
Deionized water
Equipment:
-
Vortex mixer
-
Small glass vials (2 mL)
-
Spatula
-
Pipettes
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) solution of PVA in deionized water. Heat the mixture at 90°C with stirring until the PVA is completely dissolved. Allow the solution to cool to room temperature.
-
Cross-linker Preparation: Prepare a 50 mM solution of 5-Fluoro-2-(Bpin)benzyl acetate in a suitable organic solvent that is miscible with water, such as DMSO or DMF.
-
Hydrogel Formation:
-
In a 2 mL glass vial, add 1 mL of the 10% PVA solution.
-
Add 100 µL of the 5-Fluoro-2-(Bpin)benzyl acetate solution.
-
Vortex the mixture vigorously for 30 seconds.
-
Allow the vial to stand at room temperature. Gelation should occur within 1-2 hours.
-
-
Characterization of Glucose Responsiveness:
-
Prepare two sets of hydrogels.
-
To one set, add 100 µL of PBS (pH 7.4).
-
To the other set, add 100 µL of a glucose solution (e.g., 10 mM in PBS).
-
Observe the hydrogels over time. The hydrogels in the glucose solution are expected to swell or dissolve due to the competitive binding of glucose to the boronic ester cross-links.
-
Data Presentation:
| Parameter | Value |
| PVA Concentration | 10% (w/v) |
| Cross-linker Concentration | 5 mM (final) |
| Gelation Time | 1-2 hours |
| Solvent | Water/DMSO |
Workflow Diagram:
Caption: Workflow for the synthesis and characterization of a glucose-responsive hydrogel.
Application Area 2: Organic Electronics
The incorporation of fluorine atoms into organic molecules is a well-established strategy for enhancing the performance of organic electronic devices.[1][2] Fluorination lowers the HOMO and LUMO energy levels, which can improve charge injection from electrodes and enhance the stability of the material.[1][2] 5-Fluoro-2-(Bpin)benzyl acetate can be used as a building block in the synthesis of more complex organic semiconductors. The Bpin group is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming C-C bonds in the synthesis of conjugated polymers and small molecules.[7]
Key Application: Synthesis of a Fluorinated Conjugated Polymer for OLEDs
This protocol outlines a general procedure for using 5-Fluoro-2-(Bpin)benzyl acetate in a Suzuki-Miyaura polymerization to create a fluorinated conjugated polymer. This polymer could potentially be used as an emissive or electron-transporting material in an OLED.
Protocol 2: Synthesis of a Fluorinated Polyfluorene Copolymer
This protocol describes the synthesis of a copolymer of 5-Fluoro-2-(Bpin)benzyl acetate and a dibromo-fluorene derivative.
Materials:
-
5-Fluoro-2-(Bpin)benzyl acetate
-
2,7-Dibromo-9,9-dioctylfluorene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), 2 M aqueous solution
-
Toluene
-
Ethanol
-
Deionized water
Equipment:
-
Schlenk line and glassware
-
Magnetic stirrer with hotplate
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 5-Fluoro-2-(Bpin)benzyl acetate (1 mmol), 2,7-Dibromo-9,9-dioctylfluorene (1 mmol), and Pd(PPh₃)₄ (0.02 mmol).
-
Degassing: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Base Addition: Add 10 mL of toluene and 5 mL of the 2 M K₂CO₃ solution to the flask.
-
Polymerization: Heat the reaction mixture to 90°C and stir vigorously under an inert atmosphere for 48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water (3 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
-
Purification:
-
Precipitate the polymer by adding the concentrated solution dropwise into a large volume of vigorously stirring methanol.
-
Collect the polymer by filtration and wash with methanol.
-
Dry the polymer in a vacuum oven.
-
Data Presentation:
| Parameter | Value |
| Monomer 1 | 5-Fluoro-2-(Bpin)benzyl acetate |
| Monomer 2 | 2,7-Dibromo-9,9-dioctylfluorene |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Reaction Time | 48 hours |
| Reaction Temperature | 90°C |
Logical Relationship Diagram:
Caption: Suzuki-Miyaura polymerization scheme for the synthesis of a fluorinated conjugated polymer.
Conclusion and Future Outlook
5-Fluoro-2-(Bpin)benzyl acetate represents a significant addition to the toolbox of materials scientists. Its unique combination of a fluorinated aromatic core, a dynamic Bpin group, and a versatile benzyl acetate moiety opens up a vast design space for the creation of novel materials with unprecedented properties. The protocols outlined in this document provide a starting point for exploring the potential of this exciting new building block. Future research will undoubtedly uncover even more innovative applications, from advanced sensors and actuators to next-generation energy storage and conversion devices. The synergistic interplay of its functional components makes 5-Fluoro-2-(Bpin)benzyl acetate a truly multifunctional platform for materials innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Repurposing pinacol esters of boronic acids for tuning viscoelastic properties of glucose-responsive polymer hydrogels: effects on insulin release kinetics - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
Application Notes & Protocols: A Step-by-Step Guide for Using Fluorinated Boronic Esters in Organic Synthesis
Abstract
Fluorinated boronic esters have emerged as indispensable reagents in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] Boronic esters, especially the pinacol derivatives, offer enhanced stability and ease of handling compared to their corresponding boronic acids, making them ideal for a wide range of transformations.[4][5] This guide provides a comprehensive overview of the synthesis and application of fluorinated boronic esters, with a detailed focus on their use in the robust and versatile Suzuki-Miyaura cross-coupling reaction. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in drug discovery and chemical development.
Introduction: The Strategic Advantage of Fluorine in Synthesis
The "fluorine effect" is a powerful tool in medicinal chemistry.[6][7] Introducing fluorine into a drug candidate can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450, which can increase a drug's half-life.[2][8]
-
Modulated Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross biological membranes.[9][10]
-
Improved Binding Affinity: The high electronegativity of fluorine can alter a molecule's electronic distribution, leading to more potent interactions with biological targets.[2][10]
Fluorinated boronic esters serve as critical building blocks for introducing these beneficial properties.[11] They are particularly valued as coupling partners in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.[12][13]
Synthesis of Fluorinated Boronic Esters
The preparation of fluorinated boronic esters can be achieved through several synthetic routes. While traditional methods exist, modern catalytic C-H, C-F, and C-X borylation reactions have become increasingly prevalent.[14] A common and practical laboratory-scale method involves the reaction of a fluorinated aryl halide with an organolithium reagent, followed by quenching with a borate ester. Another approach is the direct conversion from the corresponding boronic acid.
Protocol 2.1: Synthesis of an Aryl Boronic Ester from the Corresponding Boronic Acid
This protocol describes the straightforward esterification of a fluorinated arylboronic acid with pinacol.
Materials:
-
Fluorinated Arylboronic Acid (1.0 equiv)
-
Pinacol (1.0 equiv)
-
Magnesium Sulfate (MgSO₄), anhydrous (1.5 equiv)
-
Diethyl Ether (or other suitable aprotic solvent), anhydrous
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the fluorinated arylboronic acid, pinacol, and anhydrous magnesium sulfate.[15]
-
Add anhydrous diethyl ether and stir the resulting suspension at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting boronic acid is consumed (typically 12-24 hours).
-
Upon completion, filter the suspension to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure.
-
The crude boronic ester can often be used directly or purified further by flash column chromatography on silica gel or recrystallization.[4]
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis, celebrated for its mild conditions and broad functional group tolerance.[16][17] Fluorinated boronic esters are excellent coupling partners in these reactions.
The Catalytic Cycle
The reaction mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst.[16]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[18][19]
-
Transmetalation: The organic group from the fluorinated boronic ester is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic ester to form a more nucleophilic "ate" complex.[20][21]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[18][19]
// Invisible nodes and edges for layout subgraph { rank=same; pd0; product; } subgraph { rank=same; pd_complex; transmetalation_complex; } } } Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Workflow
A typical workflow for a Suzuki-Miyaura coupling reaction using a fluorinated boronic ester is outlined below.
dot graph Experimental_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
setup [label="1. Reaction Setup\n(Flask, Inert Atm.)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="2. Add Reagents\n(Pd Catalyst, Ligand,\nBase, Solvents)", fillcolor="#F1F3F4", fontcolor="#202124"]; coupling [label="3. Add Coupling Partners\n(Aryl Halide, Fluorinated\nBoronic Ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; heating [label="4. Heat & Stir\n(Monitor by TLC/GC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="5. Aqueous Workup\n(Quench, Extract)", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="6. Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="7. Characterization\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
setup -> reagents -> coupling -> heating -> workup -> purify -> analysis; } } Caption: Standard Experimental Workflow for Suzuki-Miyaura Coupling.
Protocol 3.1: Suzuki-Miyaura Coupling of a Fluorinated Aryl Boronic Ester with an Aryl Bromide
This protocol provides a general procedure that can be optimized for specific substrates.
Materials:
-
Fluorinated Aryl Boronic Pinacol Ester (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, fluorinated aryl boronic pinacol ester, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C).
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated biaryl product.
Key Considerations and Troubleshooting
| Parameter | Recommended Choice & Rationale | Potential Issues & Solutions |
| Palladium Source | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃. Pd(II) sources are often more air-stable and are reduced in situ to the active Pd(0) species.[12][13] | Low Yield/No Reaction: Catalyst may be inactive. Ensure proper handling and storage. Consider using a fresh batch or a different precatalyst. |
| Ligand | Buchwald or Herrmann-type phosphine ligands (e.g., SPhos, XPhos) for challenging substrates. dppf is a good general-purpose ligand.[12] | Side Reactions: Ligand choice affects reactivity and selectivity. Screen different ligands to optimize the reaction. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃. The base is crucial for activating the boronic ester for transmetalation.[17][20] Stronger bases may be needed for less reactive substrates. | Decomposition: Base-labile functional groups may not be tolerated. Use a milder base like K₂CO₃ or KF. Protodeboronation (loss of the boronic ester) can occur with strong bases and prolonged heating; use the boronic ester in slight excess.[4] |
| Solvent | Toluene, Dioxane, DMF, often with water as a co-solvent. The choice of solvent affects solubility and reaction rate. | Poor Solubility: If reagents are not fully dissolved, the reaction may be slow or incomplete. Try a different solvent system (e.g., DMF for more polar substrates). |
Conclusion
Fluorinated boronic esters are powerful and versatile reagents in the synthetic chemist's toolbox. Their enhanced stability and utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling make them invaluable for the synthesis of complex fluorinated molecules.[21][22] By understanding the underlying mechanisms and following well-defined protocols, researchers can effectively leverage these building blocks to accelerate innovation in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. nobelprize.org [nobelprize.org]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 22. Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 5-Fluoro-2-(Bpin)benzyl acetate with Vinyl Halides
Introduction: Strategic Importance in Medicinal Chemistry
The synthesis of fluorinated stilbene and its analogues represents a cornerstone in modern drug discovery and materials science.[1][2] The incorporation of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The stilbene scaffold itself is a privileged structure found in numerous biologically active compounds. This guide details a robust and versatile Suzuki-Miyaura cross-coupling protocol for the synthesis of complex fluorinated molecules, specifically focusing on the reaction between 5-Fluoro-2-(Bpin)benzyl acetate and various vinyl halides.
This particular transformation is noteworthy for several reasons:
-
Benzylic C(sp³)-C(sp²) Bond Formation: The creation of a bond between a benzylic sp³-hybridized carbon and a vinylic sp²-hybridized carbon is a powerful tool for building molecular complexity. However, it presents unique challenges, such as the potential for β-hydride elimination.[3][4]
-
Use of a Benzyl Acetate: Employing a benzyl acetate as the electrophilic partner, in contrast to the more common but often more reactive benzyl halides, can offer advantages in terms of substrate stability and functional group tolerance.[5]
-
Ortho-Boryl Group: The presence of the pinacol boronic ester (Bpin) ortho to the acetate leaving group is a key strategic element, potentially influencing the reaction mechanism and reactivity.
-
Fluorine Substitution: The fluoro-substituent on the aromatic ring can influence the electronic properties of the substrate and the resulting product, making this a valuable building block for medicinal chemistry programs.[1]
This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and guidance for reaction optimization.
Mechanistic Considerations: A Palladium-Catalyzed Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that proceeds via a well-established palladium-catalyzed cycle.[6][7] The cycle, adapted for the coupling of a benzylic acetate, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle
The generally accepted mechanism involves the following key transformations:[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-oxygen bond of the 5-Fluoro-2-(Bpin)benzyl acetate. This is often the rate-determining step and results in a Pd(II) intermediate. Oxidative addition to benzylic electrophiles can proceed with inversion of stereochemistry.[6][8]
-
Transmetalation: The organic group from the vinyl boronic acid or ester is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species (e.g., [R-B(OR)₃]⁻), facilitating the transfer of the vinyl group to the Pd(II) complex and displacing the acetate ligand.[6][9]
-
Reductive Elimination: The two organic ligands (benzylic and vinylic) on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
The Role of Fluoride
While the substrate contains a covalently-bound fluorine atom, the use of fluoride salts (e.g., CsF, KF) as the base can play a more complex role than simple activation of the boronic acid.[10][11][12] Fluoride ions can interact with the palladium center, forming fluorido-palladium complexes which may exhibit different reactivity in the transmetalation step.[10][11] They can also catalyze the reductive elimination step.[10][11] However, an excess of fluoride can be detrimental, forming unreactive anionic fluoroborate species.[10][11]
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. chemrxiv.org [chemrxiv.org]
- 3. DSpace [qspace.library.queensu.ca]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability and Use of 5-Fluoro-2-(Bpin)benzyl Acetate in Suzuki-Miyaura Coupling
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This document provides in-depth analysis, troubleshooting advice, and validated protocols for addressing the stability of 5-Fluoro-2-(Bpin)benzyl acetate when used in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific rationale and practical steps needed to navigate the unique challenges presented by this substrate.
The use of benzyl acetates as electrophiles in Suzuki-Miyaura coupling is a powerful but nuanced strategy. Unlike traditional aryl or benzyl halides, the acetate leaving group and the presence of a base-sensitive boronic ester on the same molecule create a delicate interplay between the desired C-C bond formation and potential degradation pathways. This guide will dissect these challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns encountered when working with 5-Fluoro-2-(Bpin)benzyl acetate under basic Suzuki conditions.
Q1: What are the primary stability challenges with 5-Fluoro-2-(Bpin)benzyl acetate in basic Suzuki reactions?
A1: The core challenge arises from the fact that the basic conditions essential for the Suzuki-Miyaura catalytic cycle can also promote two significant side reactions:
-
Base-Catalyzed Hydrolysis of the Acetate Ester: The acetate group, which is intended to be the leaving group in the coupling reaction, is susceptible to saponification. This reaction consumes the starting material to produce the corresponding, and unreactive, 5-Fluoro-2-(Bpin)benzyl alcohol.[1]
-
Degradation of the Pinacol Boronic Ester (Bpin): The Bpin group is not entirely inert to basic aqueous conditions. It can hydrolyze to the corresponding boronic acid.[2][3] While the boronic acid is often the active species in the catalytic cycle, it is also more prone to protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond, especially under prolonged heating.[4]
Therefore, a successful reaction requires conditions that favor the rate of the Suzuki coupling over the rates of these degradation pathways.
Q2: Can the benzyl acetate group function as an effective leaving group in Suzuki coupling?
A2: Yes, but it is not a conventional leaving group like a halide or triflate. The activation of the C(benzyl)-O bond requires a specific and carefully chosen catalytic system. Research has shown that palladium catalysts paired with bidentate phosphine ligands, such as DPEPhos, are effective in promoting the oxidative addition of the palladium(0) catalyst into the C-O bond of benzyl esters.[5][6][7] This is in contrast to the conditions typically optimized for benzyl halides, which may utilize different ligands like triphenylphosphine and often require the presence of water to facilitate the catalytic cycle.[5][7]
Q3: My primary side product is 5-Fluoro-2-(Bpin)benzyl alcohol. What is causing this and how can I prevent it?
A3: The formation of 5-Fluoro-2-(Bpin)benzyl alcohol is a clear indication of ester hydrolysis (saponification), where the hydroxide or alkoxide base attacks the carbonyl of the acetate group.[8] This reaction is generally irreversible under basic conditions because the resulting carboxylic acid is immediately deprotonated to form a stable carboxylate salt.[9]
To mitigate this, you must control the basicity and reaction parameters:
-
Choice of Base: Avoid strong, highly nucleophilic bases like NaOH or KOH. Opt for milder inorganic bases. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective. For particularly sensitive substrates, powdered potassium fluoride (KF) can be an excellent choice as it is sufficiently basic to promote the Suzuki reaction while minimizing the hydrolysis of esters.[10][11]
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of hydrolysis relative to the palladium-catalyzed coupling.
-
Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent the accumulation of hydrolysis byproducts.
-
Solvent System: While some water can be beneficial for dissolving the base, excessive water will accelerate hydrolysis. Consider using anhydrous solvents or carefully controlling the amount of water used as a co-solvent.
Q4: I'm observing protodeboronation, resulting in 5-Fluorobenzyl acetate. What conditions favor this side reaction?
A4: Protodeboronation is the undesired cleavage of the C–B bond, replacing the Bpin group with a hydrogen atom.[4] This side reaction is often preceded by the hydrolysis of the Bpin ester to the free boronic acid, which is more susceptible to this pathway.[2] Conditions that favor protodeboronation include:
-
High temperatures and prolonged reaction times.
-
The use of strong bases.
-
Excessive amounts of water or other protic solvents in the reaction mixture.
-
An inefficient catalytic system that leads to a sluggish reaction, thereby exposing the substrate to harsh conditions for longer periods.
To avoid this, use the mildest conditions possible that still afford a reasonable reaction rate and ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation pathways.
Q5: What are the recommended starting conditions for a Suzuki coupling with this substrate?
A5: Based on established literature for the coupling of benzyl acetates, a robust set of starting conditions should be tailored specifically for C-O bond activation while preserving the ester and Bpin functionalities.[5][6][7][12] The following table outlines a recommended starting point for optimization.
| Component | Recommendation | Rationale |
| Catalyst | PdCl₂ (5 mol%) or Pd(OAc)₂ (5 mol%) | Inexpensive and readily available Pd(II) sources that form the active Pd(0) species in situ. |
| Ligand | DPEPhos (5.5 mol%) | A bidentate phosphine ligand shown to be effective for the oxidative addition to the C-O bond of benzyl esters.[5][6] |
| Base | NaHCO₃ (2.0 equiv.) or K₂CO₃ (2.0 equiv.) | Mild bases that are less likely to cause rapid hydrolysis of the acetate compared to hydroxides.[5] |
| Solvent | Ethanol or THF/Water (e.g., 10:1) | Polar solvents that can facilitate the reaction. Ethanol has been shown to be effective for benzyl ester couplings.[5][6] |
| Temperature | 80 °C | A common starting temperature that balances reaction rate with substrate stability. Optimization may be required. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst and substrate. |
Visualizing the Chemical Pathways
Understanding the interplay between the desired reaction and potential side reactions is crucial for troubleshooting. The following diagrams illustrate these key pathways.
Caption: Desired Suzuki-Miyaura Catalytic Cycle for a Benzyl Acetate.
Caption: Competing Acetate Hydrolysis (Saponification) Pathway.
Caption: Potential Bpin Group Degradation Pathway.
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Starting material is consumed, but the main product is 5-Fluoro-2-(Bpin)benzyl alcohol. | The rate of acetate hydrolysis is significantly faster than the rate of Suzuki coupling. The base is too strong or nucleophilic. | 1. Switch to a milder base (e.g., K₃PO₄, K₂CO₃, or KF).[10] 2. Lower the reaction temperature. 3. Use a more active catalyst/ligand combination to accelerate the desired coupling reaction. |
| Low or no conversion; starting material is recovered. | 1. The catalyst system is not active for C-O bond cleavage. 2. The reaction temperature is too low. | 1. Ensure a suitable ligand for benzyl ester coupling is being used (e.g., DPEPhos).[5][6] 2. Cautiously increase the reaction temperature in 10 °C increments. |
| Formation of 5-Fluorobenzyl acetate (protodeboronation byproduct). | The reaction conditions are too harsh, leading to C-B bond cleavage. This can be exacerbated by a slow coupling reaction. | 1. Use a milder base and the lowest effective temperature. 2. Minimize reaction time by monitoring closely. 3. Ensure the reaction is under a strictly inert atmosphere. |
| Significant homocoupling of the boronic acid partner. | 1. Presence of oxygen in the reaction mixture. 2. The chosen ligand does not provide sufficient steric hindrance. | 1. Thoroughly degas all solvents and reagents (e.g., via sparging with argon or freeze-pump-thaw cycles). 2. Consider switching to a bulkier ligand.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Fluoro-2-(Bpin)benzyl acetate
This protocol is a starting point based on methodologies reported for benzyl ester couplings and should be optimized for your specific aryl halide partner.[5][6][7]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-Fluoro-2-(Bpin)benzyl acetate (1.0 equiv.), the aryl halide coupling partner (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., PdCl₂, 0.05 equiv.) and the ligand (e.g., DPEPhos, 0.055 equiv.). Add this mixture to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., Ethanol, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC, GC-MS, or LC-MS. Check for consumption of starting material and formation of product and byproducts.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Control Experiment for Substrate Stability
This crucial experiment helps determine the rate of degradation of your starting material under the reaction conditions, independent of the coupling reaction.
-
Setup: Follow steps 1 and 3 from Protocol 1, but do not add the aryl halide, palladium source, or ligand.
-
Solvent and Heating: Add the same degassed solvent and heat the mixture at the same temperature as your planned Suzuki reaction.
-
Analysis: Take aliquots at regular time intervals (e.g., 1h, 3h, 6h, 24h) and analyze them by a quantitative method (e.g., GC with an internal standard or ¹H NMR with an internal standard).
-
Evaluation: Quantify the amount of remaining 5-Fluoro-2-(Bpin)benzyl acetate and the amount of any degradation products (e.g., 5-Fluoro-2-(Bpin)benzyl alcohol). This will provide a baseline for the stability of your substrate under the chosen conditions.
References
- 1. The products which are formed when benzyl acetate is hydrolyzed with wate.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. reddit.com [reddit.com]
- 5. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki Coupling with 5-Fluoro-2-(Bpin)benzyl acetate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the yield of Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically modified substrate, 5-Fluoro-2-(Bpin)benzyl acetate. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome common challenges and achieve successful outcomes in your synthetic endeavors.
Introduction: Understanding the Unique Challenges
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, valued for its functional group tolerance and mild conditions.[1] However, the specific substrate 5-Fluoro-2-(Bpin)benzyl acetate presents a unique combination of challenges that require careful consideration for successful C-C bond formation.
-
Steric Hindrance: The pinacol boronate ester (Bpin) is positioned ortho to the benzylic acetate, creating significant steric congestion around the reaction center. This can impede both the oxidative addition of the palladium catalyst and the subsequent reductive elimination steps.[2][3]
-
Leaving Group Reactivity: Benzyl acetates are known to be less reactive electrophiles compared to their corresponding benzyl halide counterparts (I > Br > OTf >> OAc).[4][5] This necessitates more active catalyst systems to facilitate the initial oxidative addition step.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and increase the susceptibility of the C-B bond to premature cleavage through a process called protodeboronation.[6][7]
This guide will systematically address these issues, providing a logical framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, or the reaction is not proceeding at all. What are the first parameters I should check?
A1: When facing low to no conversion, a systematic review of your reaction setup is critical. Start with the fundamentals:
-
Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that this atmosphere is maintained throughout the reaction.
-
Reagent and Solvent Quality: Use fresh, high-purity 5-Fluoro-2-(Bpin)benzyl acetate and your coupling partner. Ensure solvents are anhydrous and properly degassed, as water and oxygen can deactivate the catalyst.
-
Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere. Using a fresh batch of catalyst and ligand is a crucial troubleshooting step.
Q2: I suspect the steric hindrance from the ortho-Bpin group is inhibiting the reaction. How can I overcome this?
A2: This is a primary challenge with this substrate. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You must employ a catalyst system specifically designed for sterically demanding couplings.
-
Ligand Choice is Critical: Switch to bulky, electron-rich monodentate biaryl phosphine ligands (often called "Buchwald ligands"). These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that is more effective at oxidative addition with hindered substrates. They also accelerate the final reductive elimination step.[8][9]
-
Recommended Ligands: Consider ligands such as RuPhos, XPhos, SPhos, or cataCXium® A. These have proven effective in couplings involving tetra-ortho-substituted biaryls and other sterically congested partners.[1][2][10]
Q3: How does the fluorine atom affect my reaction, and could it be causing side reactions?
A3: The fluorine atom has a strong electron-withdrawing effect, which can lead to a significant side reaction known as protodeboronation .[11] This is the cleavage of the C-B bond by a proton source (like trace water), replacing the Bpin group with a hydrogen atom and terminating the catalytic cycle for that molecule. Fluorine substitution, particularly ortho to the boronic ester, can make the substrate more prone to this pathway.[7]
Q4: How can I minimize protodeboronation?
A4: Minimizing protodeboronation is key to maximizing your yield.
-
Choice of Base: Use a non-aqueous, milder base. While strong aqueous bases like NaOH or K₂CO₃ are common in Suzuki couplings, they can promote protodeboronation. Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) under anhydrous conditions.[6][11]
-
Anhydrous Conditions: Meticulously dry your solvents and reagents. The Bpin ester itself is more stable against hydrolysis than the corresponding boronic acid, but minimizing water is still crucial to suppress this side reaction.[12][13]
-
Temperature Control: Do not overheat the reaction. While heat is needed to drive the coupling of the less reactive benzyl acetate, excessive temperatures can accelerate the rate of protodeboronation. Start with a moderate temperature (e.g., 80-90 °C) and optimize from there.
Q5: Is my choice of base and solvent combination optimal?
A5: The base and solvent work in concert and their choice is crucial.
-
Solvent System: Aprotic polar solvents are generally preferred. Combinations like 1,4-dioxane/water or toluene/water are common, but given the risk of protodeboronation, starting with an anhydrous solvent like toluene, dioxane, or THF is highly recommended.[14] Solvent coordination can significantly influence the catalytic cycle.[15]
-
Base Selection: As mentioned, K₃PO₄ and Cs₂CO₃ are excellent starting points. They provide sufficient basicity to facilitate the transmetalation step without being overly aggressive, which helps prevent both protodeboronation and potential ester hydrolysis. The choice of base can be critical for switching reactivity and achieving high yields.[2]
Troubleshooting Guide: A Step-by-Step Workflow
If initial attempts yield poor results, follow this logical workflow to diagnose and solve the problem. This process is designed to systematically optimize the most critical reaction parameters.
Caption: Troubleshooting workflow for Suzuki coupling optimization.
Data Presentation: Parameter Screening
The following tables summarize recommended starting points for key reaction parameters. These are based on literature precedents for sterically hindered and electronically challenging Suzuki-Miyaura couplings.
Table 1: Recommended Catalyst Systems for Sterically Hindered Coupling
| Pre-catalyst (mol%) | Ligand (mol%) | Rationale |
|---|---|---|
| Pd₂(dba)₃ (1-2%) | RuPhos (2-4%) | Highly active for sterically demanding couplings.[2] |
| Pd(OAc)₂ (2%) | SPhos (4%) | Excellent for activating less reactive C-O bonds. |
| cataCXium® A Pd G3 (2-5%) | (Integrated) | A pre-catalyst known for its effectiveness with ortho-substituted substrates.[1] |
Table 2: Base and Solvent Combinations to Minimize Side Reactions
| Base (Equivalents) | Solvent | Key Advantage |
|---|---|---|
| K₃PO₄ (2.0 - 3.0) | Anhydrous Dioxane | Effective, moderately strong base, minimizes protodeboronation. |
| Cs₂CO₃ (2.0) | Anhydrous Toluene | Highly effective for challenging couplings, good solubility.[16] |
| CsF (3.0) | Anhydrous THF | Can be very effective for fluorinated boronates, suppresses protodeboronation.[11] |
Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-Fluoro-2-(Bpin)benzyl acetate with a generic aryl bromide partner.
Materials:
-
5-Fluoro-2-(Bpin)benzyl acetate (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
RuPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (powdered, dried) (3.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Fluoro-2-(Bpin)benzyl acetate, the aryl bromide coupling partner, and powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ and RuPhos.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mechanistic Considerations
A clear understanding of the catalytic cycle is essential for rational troubleshooting.
The key challenges with your substrate occur at two main stages:
-
Oxidative Addition: The C-OAc bond is less reactive than a C-Br or C-I bond, and the ortho-Bpin group sterically hinders the approach of the palladium catalyst. This is the primary reason for selecting a bulky, electron-rich ligand to create a more reactive, less-coordinated Pd(0) species.
-
Transmetalation vs. Protodeboronation: The base activates the boronate ester to form a more nucleophilic 'ate' complex, which is necessary for transmetalation. However, this activated species, along with the unactivated boronate, is susceptible to protonolysis (protodeboronation), especially given the activating effect of the fluorine atom. A highly efficient catalyst system helps ensure that the rate of transmetalation is significantly faster than the rate of protodeboronation.
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the inherent challenges of this substrate and achieve high yields in your Suzuki-Miyaura coupling reactions.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A Study of the Fluorine Effect in C-H Borylation - Durham e-Theses [etheses.dur.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of 5-Fluoro-2-(Bpin)benzyl acetate
Welcome to the technical support center for the synthesis of 5-Fluoro-2-(Bpin)benzyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this crucial synthetic step. Our aim is to provide in-depth, field-proven insights to ensure the integrity and success of your experiments.
Introduction to the Synthesis
The synthesis of 5-Fluoro-2-(Bpin)benzyl acetate, a valuable building block in medicinal chemistry, is most commonly achieved through a Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halo-aromatic precursor, such as 2-Bromo-5-fluorobenzyl acetate, with bis(pinacolato)diboron (B₂pin₂). While generally robust, this reaction is not without its potential pitfalls, leading to the formation of various side products that can complicate purification and impact yield. This guide will address the most frequently encountered issues and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues that you may encounter during the synthesis of 5-Fluoro-2-(Bpin)benzyl acetate.
FAQ 1: I am observing a significant amount of a biaryl impurity in my crude product. What is it and how can I prevent its formation?
Answer:
This is a very common issue. The biaryl impurity is most likely the homocoupled product, Bis(5-fluoro-2-acetoxymethyl)biphenyl .
-
Causality: This side product arises from a competing Suzuki-Miyaura cross-coupling reaction between the newly formed 5-Fluoro-2-(Bpin)benzyl acetate and the starting material, 2-Bromo-5-fluorobenzyl acetate.[1] This is particularly problematic when using stronger bases or in the presence of water, which can facilitate the transmetalation step of the Suzuki coupling.[1]
-
Identification:
-
GC-MS: Look for a mass corresponding to the homocoupled product.
-
¹H NMR: You will observe a complex aromatic region with signals corresponding to two substituted phenyl rings, and a characteristic singlet for the two benzyl acetate methylene groups.
-
-
Mitigation Strategies:
-
Choice of Base: Use a weaker base. Potassium acetate (KOAc) is generally preferred over stronger bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) to minimize the competing Suzuki coupling.[1]
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. The presence of water can accelerate the unwanted Suzuki coupling.
-
Reaction Temperature: Lowering the reaction temperature may help to disfavor the Suzuki coupling, which often has a higher activation energy than the desired borylation.
-
Slow Addition of Starting Material: In some cases, slow addition of the aryl halide to the reaction mixture can help to maintain a low concentration of the starting material, thereby reducing the rate of the homocoupling reaction.
-
FAQ 2: My yield is low, and I've identified 5-fluorobenzyl acetate in my reaction mixture. What is causing this?
Answer:
The presence of 5-fluorobenzyl acetate indicates a protodeborylation or protodehalogenation side reaction.
-
Causality: This occurs when the aryl-boron bond of the product or the aryl-halogen bond of the starting material is cleaved and replaced by a hydrogen atom. This can be caused by trace amounts of water or other protic sources in the reaction mixture, often in the presence of a palladium-hydride species. The use of certain reagents like HBPin instead of B₂Pin₂ can sometimes lead to dehalogenation of the aryl halide.[2]
-
Identification:
-
GC-MS: Compare the retention time and mass spectrum with an authentic sample of 5-fluorobenzyl acetate.
-
¹H NMR: The appearance of a new singlet in the aromatic region, integrating to one proton, and a singlet for the benzylic protons, integrating to two protons, is indicative of this side product.
-
-
Mitigation Strategies:
-
Rigorous Inert Atmosphere: Use a well-sealed reaction vessel under a positive pressure of an inert gas (e.g., argon or nitrogen) to exclude moisture and oxygen.
-
High-Purity Reagents: Use high-purity, anhydrous solvents and reagents.
-
Ligand Choice: The choice of phosphine ligand can influence the formation of palladium-hydride species. Experimenting with different ligands may be beneficial.
-
Scavengers: In some cases, the addition of a mild, non-nucleophilic base can help to scavenge any protons in the reaction mixture.
-
FAQ 3: I am seeing 5-Fluoro-2-(Bpin)benzyl alcohol as a byproduct. How is this formed and how can I avoid it?
Answer:
The presence of 5-Fluoro-2-(Bpin)benzyl alcohol suggests hydrolysis of the acetate ester.
-
Causality: The benzyl acetate functional group can be susceptible to hydrolysis, especially under basic conditions at elevated temperatures. While KOAc is a weak base, prolonged reaction times or localized high concentrations of base can lead to the cleavage of the ester bond. The hydrolysis reaction is an equilibrium process, and the presence of water will drive the equilibrium towards the formation of the alcohol.[3][4]
-
Identification:
-
TLC: The alcohol product will have a lower Rf value than the acetate starting material and product.
-
¹H NMR: The disappearance of the acetate singlet (around 2.1 ppm) and the appearance of a broad singlet corresponding to the hydroxyl proton are key indicators. The chemical shift of the benzylic CH₂ protons will also be different.
-
IR Spectroscopy: Look for the appearance of a broad O-H stretching band around 3300 cm⁻¹.
-
-
Mitigation Strategies:
-
Control of Basicity: Use the minimum effective amount of base.
-
Reaction Time and Temperature: Monitor the reaction progress carefully and avoid unnecessarily long reaction times or high temperatures.
-
Work-up Procedure: Perform the aqueous work-up under neutral or slightly acidic conditions to prevent further hydrolysis during extraction.
-
Summary of Potential Side Products and Mitigation Strategies
| Side Product | Formation Mechanism | Identification | Mitigation Strategies |
| Bis(5-fluoro-2-acetoxymethyl)biphenyl | Suzuki-Miyaura cross-coupling of product with starting material.[1] | GC-MS, ¹H NMR | Use a weak base (KOAc), ensure anhydrous conditions, lower reaction temperature. |
| 5-Fluorobenzyl acetate | Protodeborylation/Protodehalogenation.[2] | GC-MS, ¹H NMR | Rigorous inert atmosphere, use high-purity anhydrous reagents, optimize ligand. |
| 5-Fluoro-2-(Bpin)benzyl alcohol | Hydrolysis of the benzyl acetate ester.[3][4] | TLC, ¹H NMR, IR | Minimize reaction time and temperature, use minimal effective amount of base, neutral/acidic work-up. |
| Pinacol | Stoichiometric byproduct from B₂pin₂. | ¹H NMR (singlet around 1.2-1.3 ppm) | Removed during aqueous work-up and/or column chromatography. |
Experimental Protocols
Standard Protocol for the Synthesis of 5-Fluoro-2-(Bpin)benzyl acetate
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-Bromo-5-fluorobenzyl acetate (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.1 equiv.), and potassium acetate (KOAc) (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane. Degas the solution by bubbling with the inert gas for 15-20 minutes. Add PdCl₂(dppf) (0.03 equiv.).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction and Side Pathways
Caption: Main reaction pathway and formation of common side products.
Caption: Troubleshooting workflow for identifying and addressing side products.
References
- 1. catalysis-consulting.com [catalysis-consulting.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. EP1199299A2 - Process for producing benzyl acetate and benzyl alcohol - Google Patents [patents.google.com]
- 4. US5883290A - Process for producing benzyl acetate and benzyl alcohol - Google Patents [patents.google.com]
Technical Support Center: 5-Fluoro-2-(pinacolboryl)benzyl acetate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for 5-Fluoro-2-(pinacolboryl)benzyl acetate. This guide is designed for researchers, medicinal chemists, and process development professionals to ensure the successful storage, handling, and application of this versatile building block. Due to its bifunctional nature, this compound possesses two distinct sites susceptible to hydrolysis. Understanding and mitigating this reactivity is paramount for achieving reproducible and high-yielding experimental outcomes.
Troubleshooting Guide: Addressing Common Experimental Failures
This section addresses specific issues you may encounter during your experiments. The underlying cause often traces back to unintended hydrolysis of the starting material.
Q1: My Suzuki-Miyaura reaction has stalled or resulted in a low yield of the desired biaryl product. My TLC plate shows a new, polar baseline spot and unreacted coupling partner.
A1: This is a classic symptom of boronic ester hydrolysis. The pinacol boronic ester (Bpin) moiety is the reactive component in the Suzuki-Miyaura catalytic cycle. If it hydrolyzes to the corresponding boronic acid before or during the reaction under suboptimal conditions, several issues can arise:
-
Deactivation: While boronic acids are also competent partners in Suzuki couplings, the in situ generation from the ester under uncontrolled aqueous conditions can lead to side reactions like protodeboronation (loss of the boron group entirely) or formation of inactive boroxine trimers.
-
Stoichiometry Imbalance: If a portion of your 5-Fluoro-2-(pinacolboryl)benzyl acetate has hydrolyzed, the effective concentration of the active coupling partner is lower than calculated, leading to incomplete conversion of the limiting reagent.
-
Catalyst Inhibition: The presence of excess water and the byproducts of hydrolysis can sometimes negatively impact the catalytic activity of the palladium complex.
Solution Pathway:
-
Verify Starting Material Integrity: Before starting the reaction, run a quick quality control check on your starting material using the ¹H NMR protocol outlined below (Protocol 3).
-
Implement Anhydrous Reaction Conditions: The most effective preventative measure is to rigorously exclude water. This is crucial because many Suzuki reactions employ aqueous bases. Consider switching to established anhydrous protocols.[1][2] These methods use soluble, non-aqueous bases like potassium trimethylsilanolate (TMSOK) that promote the reaction without requiring water, thereby preventing ester hydrolysis.[1][3]
-
Ensure Solvent Purity: Use freshly dried, degassed aprotic solvents. Even commercially available "anhydrous" solvents can absorb atmospheric moisture. Refer to the solvent drying table below for best practices.
Q2: The ¹H NMR spectrum of my starting material, which should be pure, shows multiple sets of peaks.
A2: This indicates that your compound has already partially degraded during storage or handling. You are likely observing a mixture of the intact starting material and one or both of its hydrolysis products.
-
Pinacol Ester Hydrolysis: Look for a new singlet around 1.2-1.3 ppm corresponding to free pinacol and the disappearance of the characteristic sharp singlet for the Bpin methyl groups (typically around 1.35 ppm). The aromatic signals will also shift slightly.
-
Acetate Ester Hydrolysis: The primary indicators are the appearance of signals for 5-Fluoro-2-(pinacolboryl)benzyl alcohol. Expect to see a new broad singlet for the alcohol -OH group and a shift in the benzylic CH₂ signal (originally ~5.2 ppm). The acetate methyl singlet (~2.1 ppm) will decrease in intensity.
Solution Pathway:
-
Quantify the Impurity: Use the NMR integration to estimate the percentage of hydrolysis. If it is minor (<5%), you may be able to proceed by adjusting the stoichiometry accordingly, but this is not ideal.
-
Re-purification: If significant degradation has occurred, the material may need to be re-purified. However, purification methods like silica gel chromatography can themselves cause hydrolysis if not performed under strictly anhydrous conditions.[4]
-
Review Storage Conditions: This is a critical warning sign that your storage and handling procedures need to be improved. Refer to Protocol 1 for best practices.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrolysis for 5-Fluoro-2-(pinacolboryl)benzyl acetate?
A1: The compound has two hydrolytically labile sites that degrade through different mechanisms.
-
Boronic Ester Hydrolysis: The pinacol boronic ester is susceptible to cleavage by water.[5] The boron atom is Lewis acidic and can be attacked by water. This process is catalyzed by both acid and base.[6][7] Under neutral conditions, steric hindrance from the pinacol group provides some kinetic stability, but the reaction is reversible and driven by the presence of water.[5][8]
-
Acetate Ester Hydrolysis: The benzyl acetate moiety undergoes hydrolysis via nucleophilic acyl substitution.[9] Water acts as a nucleophile, attacking the electrophilic carbonyl carbon. This reaction is significantly accelerated by acid or base catalysts.[10]
The following diagram illustrates these two competing degradation pathways:
Caption: Dual hydrolysis pathways for the target compound.
Q2: What are the ideal storage and handling conditions for this compound?
A2: To ensure long-term stability, strict adherence to proper storage and handling is essential. Please follow the detailed procedure in Protocol 1 . The core principles are:
-
Temperature: Store at 2-8°C for short-term use and -20°C for long-term storage.[11]
-
Atmosphere: Always store under a dry, inert atmosphere (argon or nitrogen).
-
Dispensing: Weigh out the required amount quickly in a glovebox or under a positive flow of inert gas. Do not leave the container open to the atmosphere.
Q3: How dry do my reaction solvents need to be, and how do I prepare them?
A3: For reactions involving this reagent, solvents should be as anhydrous as possible, ideally with a water content below 50 ppm. Commercially purchased anhydrous solvents should be used directly from a sealed bottle (e.g., Sure/Seal™) or dried further in the lab.
| Solvent | Recommended Drying Method | Typical Water Content (ppm) | Reference(s) |
| Tetrahydrofuran (THF) | Stand over activated 3Å molecular sieves for 48-72h. | < 10 ppm | [12][13] |
| Dioxane | Distill from sodium/benzophenone ketyl radical indicator. | < 50 ppm | [14] |
| Dichloromethane (DCM) | Pass through a column of activated neutral alumina or stand over CaH₂ then distill. | < 10 ppm | [12][13] |
| Acetonitrile (MeCN) | Stand over 4Å molecular sieves, then distill from CaH₂. | < 20 ppm | [15] |
| Toluene | Distill from sodium or stand over activated 3Å molecular sieves. | < 20 ppm | [16] |
Q4: How can I reliably detect and quantify hydrolysis?
A4: Several analytical techniques can be used, each with its own considerations.
-
¹H NMR Spectroscopy: This is the most direct method for assessing the purity of your starting material and reaction mixtures. See Protocol 3 for a guide to interpreting the spectra.
-
Reverse-Phase HPLC (RP-HPLC): This is effective for monitoring reaction progress but can be problematic for quantifying the starting material's purity due to the risk of on-column hydrolysis.[17][18] This is especially true when using acidic mobile phase modifiers like formic or trifluoroacetic acid.[19] If you must use RP-HPLC for purity assessment, use a mobile phase with no pH modifier and a column with low residual silanol activity to minimize this artifact.[19][20]
-
Non-Aqueous Capillary Electrophoresis (NACE): This is an excellent, though less common, technique for analyzing boronic esters and their corresponding acids without inducing hydrolysis during the analysis.[21]
Protocols & Methodologies
Protocol 1: Storage and Handling of 5-Fluoro-2-(pinacolboryl)benzyl acetate
-
Receipt and Inspection: Upon receipt, ensure the container seal is intact.
-
Inert Atmosphere: Before opening, flush the outside of the container and surrounding area with a dry, inert gas (argon or nitrogen).
-
Storage: Store the tightly sealed container at -20°C, wrapped in parafilm for an extra barrier against moisture. For frequent use, a desiccator inside a 2-8°C refrigerator is acceptable.
-
Dispensing: Whenever possible, handle and weigh the solid inside an inert atmosphere glovebox. If a glovebox is unavailable, use a "weighing bag" flushed with inert gas or weigh quickly under a strong positive pressure of argon/nitrogen directed at the container opening.
-
Resealing: After dispensing, flush the container headspace with inert gas for at least 30 seconds before tightly resealing, wrapping with parafilm, and returning to cold storage.
Protocol 2: Setting up an Anhydrous Suzuki-Miyaura Reaction
-
Glassware Preparation: All glassware (reaction flask, condenser, addition funnel) must be oven-dried at >120°C for at least 4 hours or flame-dried under high vacuum immediately before use.
-
Assembly: Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Reagent Addition (Solids): Add 5-Fluoro-2-(pinacolboryl)benzyl acetate, the coupling partner, palladium catalyst, and ligand to the flask under the inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent via cannula transfer or a gas-tight syringe from a sealed commercial bottle or a freshly distilled source.[14]
-
Base Addition: If using an anhydrous base like TMSOK, add it as a solution in an anhydrous solvent via cannula or syringe.[1]
-
Reaction: Heat the reaction under a continuous positive pressure of inert gas. Monitor by TLC or by taking aliquots using a syringe and quenching into a separate vial for analysis.
Protocol 3: QC Check for Hydrolysis via ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃, Benzene-d₆). Do not use solvents that contain exchangeable protons like DMSO-d₆ or CD₃OD unless they are known to be rigorously dry, as they can promote hydrolysis.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Intact Compound: Look for a sharp 12H singlet for the pinacol methyl groups (~1.35 ppm), a 3H singlet for the acetate methyl group (~2.1 ppm), and a 2H singlet for the benzylic protons (~5.2 ppm).
-
Bpin Hydrolysis: The presence of a new sharp 12H singlet for free pinacol (~1.25 ppm). The ratio of the integral of this peak to the pinacol ester peak gives the percentage of hydrolysis.
-
Acetate Hydrolysis: The disappearance of the acetate methyl singlet (~2.1 ppm) and the benzylic CH₂ singlet (~5.2 ppm), and the appearance of a new benzylic CH₂ singlet for the resulting alcohol (~4.7 ppm).
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor reaction outcomes.
References
- 1. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Water-Stable Boronate Ester Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl ... | Study Prep in Pearson+ [pearson.com]
- 10. EP1199299A2 - Process for producing benzyl acetate and benzyl alcohol - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. ingentaconnect.com [ingentaconnect.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Catalyst Efficiency in Reactions with Sterically Hindered Substrates
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for enhancing catalyst efficiency when working with sterically hindered substrates. The inherent challenge of bringing bulky molecules together in a reactive conformation requires a nuanced approach to catalyst and reaction design. This center will equip you with the knowledge to navigate these complexities and optimize your synthetic outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered when dealing with sterically demanding reactions.
Q1: My reaction with a bulky substrate is sluggish or failing to proceed. What are the primary factors to investigate?
A1: Low reactivity with sterically hindered substrates is a frequent challenge. The primary bottleneck is often the difficulty of the substrate and catalyst to approach each other effectively due to steric clash.[1][2] Several factors should be systematically evaluated:
-
Catalyst Accessibility: The active site of your catalyst might be too sterically congested to accommodate the bulky substrate.
-
Ligand Choice: The ligands coordinated to the metal center play a critical role in dictating the steric environment around the active site.[3]
-
Reaction Conditions: Temperature, solvent, and concentration can all significantly influence the reaction rate by affecting the kinetic energy of the molecules and the stability of the transition state.[4][5]
Q2: How do I select an appropriate catalyst for a sterically demanding transformation?
A2: Catalyst selection is paramount. Consider the following:
-
Bite Angle and Cone Angle: For phosphine ligands, for instance, these parameters quantify the steric bulk.[2] For some reactions, a larger bite angle might create a more open coordination sphere, while for others, a smaller, more flexible ligand might be necessary.
-
"Ligand-Free" or Labile Ligand Systems: In some cases, catalysts with easily dissociable ligands can open up coordination sites for the bulky substrate to bind. However, this can also lead to catalyst instability.
-
Computational Modeling: In silico tools can predict the steric and electronic properties of different catalyst-substrate combinations, aiding in the rational design of experiments.[6][7][8][9]
Q3: Can changing the solvent improve my reaction efficiency?
A3: Absolutely. The solvent plays a multifaceted role in catalysis.[10]
-
Solvation Effects: The solvent can stabilize or destabilize the reactants, transition state, and products to different extents, thereby altering the reaction's energy profile.[10][11]
-
Polarity: For reactions involving charged intermediates or transition states, the polarity of the solvent is crucial. Polar aprotic solvents like DMF or DMSO can enhance the reactivity of nucleophiles.[4][12] Conversely, non-polar solvents might be preferred to minimize unwanted side reactions.
-
Coordinating vs. Non-Coordinating Solvents: Coordinating solvents can sometimes compete with the substrate for binding to the catalyst's active site, which can be detrimental.
Q4: I'm observing low yields and the formation of side products. What are the likely causes?
A4: Low yields and the presence of side products often point to competing reaction pathways.
-
Elimination vs. Substitution: In nucleophilic substitution reactions, steric hindrance can favor elimination (E2) over substitution (SN2), especially with bulky bases.[5][13]
-
Decomposition: The catalyst or substrate may be unstable under the reaction conditions, leading to decomposition.
-
Isomerization: The product might be isomerizing to a more stable, but undesired, compound.
Careful reaction monitoring by techniques like TLC, GC, or NMR is crucial to identify the point at which side products begin to form.[14]
II. Troubleshooting Guides
This section provides structured approaches to resolving specific experimental issues.
Issue 1: Low Conversion of a Sterically Hindered Substrate
If you are observing a low conversion rate, it indicates that the activation energy barrier for the reaction is too high under the current conditions.
Troubleshooting Workflow
References
- 1. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. % VBur index and steric maps: from predictive catalysis to machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kernel-cdn.niconi.org [kernel-cdn.niconi.org]
- 9. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts [mdpi.com]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. Steric effects and solvent effects on SN2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
- 14. How To [chem.rochester.edu]
Technical Support Center: Scale-Up Synthesis of 5-Fluoro-2-(Bpin)benzyl acetate
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges encountered during the scale-up synthesis of 5-Fluoro-2-(Bpin)benzyl acetate. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your process for robustness and scalability.
Frequently Asked Questions (FAQs)
This section covers foundational knowledge and strategic considerations for the synthesis.
Q1: What is the most common and scalable method for synthesizing 5-Fluoro-2-(Bpin)benzyl acetate?
The most prevalent and scalable route is the Palladium-catalyzed Miyaura borylation. This reaction involves the cross-coupling of an aryl halide, in this case, 5-Fluoro-2-bromobenzyl acetate, with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[1][2] The reaction is favored for its high functional group tolerance, relatively mild conditions, and the stability of the resulting pinacol boronic ester product, which facilitates handling and purification.[1][3]
Q2: Why is controlling the reaction atmosphere so critical during scale-up?
The active catalyst in a Miyaura borylation is a Palladium(0) species. This species is highly sensitive to atmospheric oxygen, which can oxidize it to inactive Palladium(II), thereby stalling the reaction.[4][5] On a small lab scale, minor oxygen ingress may have a limited impact, but during a large-scale reaction with longer reaction times and greater headspace, even trace oxygen can lead to significant catalyst deactivation and incomplete conversion.[5] Therefore, maintaining a strictly inert atmosphere (Argon or Nitrogen) through robust degassing of solvents and proper vessel purging is non-negotiable for a successful and reproducible scale-up.[6]
Q3: What are the primary side reactions to anticipate and control?
During the synthesis of 5-Fluoro-2-(Bpin)benzyl acetate, two major side reactions can significantly impact yield and purity:
-
Protodebromination: This is the replacement of the bromine atom on the starting material with a hydrogen atom, yielding 5-Fluorobenzyl acetate. This is often caused by trace amounts of water or other protic sources in the reaction mixture.[7][8]
-
Homocoupling: This involves the coupling of two molecules of the starting aryl bromide to form a symmetrical biphenyl impurity.[9][10] This side reaction can be exacerbated by the presence of water or oxygen.[10]
Careful control over the purity and dryness of all reagents and solvents is the primary strategy to mitigate these pathways.
Q4: How stable is the 5-Fluoro-2-(Bpin)benzyl acetate product, and what are the best storage practices?
Pinacol boronic esters, while more stable than their corresponding boronic acids, are susceptible to hydrolysis over time, especially in the presence of moisture.[3][11] The ester linkage of the benzyl acetate moiety can also be liable to hydrolysis under strongly acidic or basic conditions. For long-term storage, it is recommended to keep the product in a tightly sealed container under an inert atmosphere, refrigerated, and away from moisture and light.
Troubleshooting Guide: From In-Process Issues to Purification
This guide provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Reaction & In-Process Challenges
Q5: My reaction has stalled, showing low conversion of the 5-Fluoro-2-bromobenzyl acetate starting material. What went wrong?
Potential Cause 1: Inactive Catalyst The Pd(0) catalyst is the engine of the reaction. If it's inactive, the catalytic cycle cannot proceed. The pre-catalyst (e.g., PdCl₂(dppf)) may be old or improperly stored, or the active Pd(0) species may have been oxidized by residual oxygen.[12]
-
Solution:
-
Ensure you are using a high-quality, reputable source for your palladium catalyst.
-
Implement rigorous inerting procedures. Degas your solvent (e.g., via freeze-pump-thaw cycles or by sparging with argon for an extended period) and ensure all glassware is flame-dried and the reaction is run under a positive pressure of an inert gas like argon.[6]
-
Potential Cause 2: Poor Quality Base The base, typically potassium acetate (KOAc), is crucial for the transmetalation step.[1][7] If the base is wet or clumpy, it will be ineffective and can introduce water, promoting side reactions like protodebromination.[7][10]
-
Solution:
-
Use a fresh bottle of potassium acetate or dry it thoroughly in a vacuum oven before use.
-
Ensure the base is a fine, free-flowing powder to maximize its surface area and reactivity.
-
Q6: My crude NMR shows a significant amount of the protodebrominated byproduct. How can I prevent this?
This is a classic sign of excess protic sources in your reaction.
-
Solution:
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Storing solvents over molecular sieves is also a good practice.[13]
-
Dry Reagents: As mentioned above, ensure your base (KOAc) and bis(pinacolato)diboron (B₂pin₂) are completely dry.
-
Inert Atmosphere: A robust inert atmosphere not only protects the catalyst but also prevents atmospheric moisture from entering the reaction.
-
Work-Up & Purification Hurdles
Q7: My product is streaking badly during silica gel column chromatography, and the yield is poor. What is happening?
Pinacol boronic esters are known to interact strongly with the Lewis acidic silanol groups on the surface of standard silica gel. This can lead to two major problems: irreversible adsorption (loss of product) and on-column hydrolysis, where the silica gel's surface moisture cleaves the pinacol group.[14][15][16][17]
-
Solution: Modified Silica Gel Chromatography A highly effective solution is to passivate the silica gel by treating it with boric acid.[14][16] This treatment reduces the Lewis acidity of the silica surface, minimizing unwanted interactions and allowing for cleaner elution of the boronic ester.
Protocol: Preparation of Boric Acid-Impregnated Silica Gel [14]
-
Prepare a 5% w/v solution of boric acid in ethanol.
-
Create a slurry of your silica gel in this solution.
-
Gently agitate the slurry for approximately 1 hour.
-
Remove the solvent by filtration.
-
Wash the treated silica gel with pure ethanol.
-
Dry the silica gel thoroughly in a vacuum oven (e.g., at 60°C) before use.
-
Q8: I see evidence of product decomposition during the aqueous work-up. How can I improve its stability?
The B-O bonds in the pinacol ester are susceptible to hydrolysis, a process that can be accelerated by either acid or base.[11][18] Prolonged contact with aqueous layers during extraction can lead to significant product loss.
-
Solution: Minimize Contact and Control pH
-
Rapid Extraction: Perform aqueous washes as quickly as possible. Minimize mixing time in the separatory funnel.
-
Use Neutral Washes: Use saturated sodium chloride (brine) solution instead of plain deionized water for washes. The high ionic strength of brine can help reduce the solubility of your organic product in the aqueous phase and minimize emulsion formation.
-
Avoid pH Extremes: Ensure your aqueous wash solutions are neutral. If an acidic or basic wash is unavoidable from a previous step, neutralize it before proceeding with the work-up of the boronic ester.
-
Experimental Workflow & Protocol
This section provides a representative lab-scale protocol for the synthesis, which serves as a baseline for scale-up optimization.
Overall Synthesis Workflow
Caption: High-level workflow for the Miyaura borylation synthesis.
Detailed Lab-Scale Protocol (5g Scale)
Reagents & Materials
| Reagent | CAS | MW ( g/mol ) | Equiv. | Amount |
| 5-Fluoro-2-bromobenzyl acetate | N/A | 248.06 | 1.0 | 5.00 g |
| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | 1.2 | 6.10 g |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 3.0 | 5.95 g |
| PdCl₂(dppf)·CH₂Cl₂ | 95464-05-4 | 816.64 | 0.03 | 494 mg |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | - | 100 mL |
Procedure:
-
Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add potassium acetate (previously dried under vacuum).
-
Reagent Addition: Under a positive flow of nitrogen, add 5-Fluoro-2-bromobenzyl acetate, bis(pinacolato)diboron, and PdCl₂(dppf)·CH₂Cl₂.
-
Solvent & Degassing: Add anhydrous 1,4-dioxane via cannula. Bubble nitrogen through the stirred solution for 15-20 minutes to ensure the mixture is thoroughly degassed.
-
Reaction: Heat the reaction mixture to 85-90 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cooling & Work-Up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove palladium residues and salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Perform these washes swiftly to minimize potential hydrolysis.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography using boric acid-treated silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Decision Tree
Caption: A decision tree for diagnosing low reaction conversion.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Scale-up of a Miyaura Borylation Process [carbogen-amcis.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
- 9. reddit.com [reddit.com]
- 10. catalysis-consulting.com [catalysis-consulting.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
Minimizing homocoupling byproducts in Suzuki-Miyaura reactions
A Specialist's Guide to Minimizing Homocoupling Byproducts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and persistent challenge in Suzuki-Miyaura cross-coupling reactions: the formation of homocoupling byproducts. As Senior Application Scientists, we understand that minimizing these impurities is critical for maximizing yield, simplifying purification, and ensuring the overall efficiency of your synthetic route.
This resource moves beyond generic advice, offering a detailed analysis of the mechanistic origins of homocoupling and providing targeted, evidence-based protocols to suppress this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic pathways that lead to homocoupling of my boronic acid starting material?
A1: Homocoupling of boronic acids in Suzuki-Miyaura reactions predominantly occurs through two pathways:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the formation of a symmetrical biaryl (the homocoupled product) and regenerating the Pd(0) catalyst. Rigorous exclusion of oxygen is therefore a critical first step in preventing this side reaction.[1][2]
-
Pd(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, this species can directly facilitate the homocoupling of the boronic acid before the primary catalytic cycle is established.[1][2] This is particularly problematic at the onset of the reaction. The Pd(II) precatalyst is reduced to Pd(0) in this process, which then enters the desired cross-coupling cycle.[2]
Q2: I'm observing significant amounts of homocoupling. What is the first parameter I should investigate?
A2: The most common culprit for excessive homocoupling is the presence of oxygen.[1][2] Before adjusting other parameters, ensure your reaction setup and reagents are scrupulously deoxygenated. This involves:
-
Inert Atmosphere: Using standard Schlenk techniques to maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction is essential.[3][4]
-
Solvent Degassing: Solvents should be thoroughly degassed before use. This can be achieved by bubbling an inert gas through the solvent for an extended period (e.g., 15-30 minutes) or by using the freeze-pump-thaw method for more rigorous applications.[3][5][6]
-
Reagent Purity: Ensure all reagents, including the base and any aqueous solutions, are of high purity and have been handled to minimize air exposure.[3]
Q3: How does my choice of palladium source influence the extent of homocoupling?
A3: The choice of palladium source is a key factor. While Pd(II) precatalysts like Pd(OAc)₂ are common, they can contribute to initial homocoupling as they are reduced to the active Pd(0) state.[2] Using a pre-formed Pd(0) source, such as Pd(PPh₃)₄, can sometimes mitigate this initial burst of homocoupling. However, even Pd(0) sources can be oxidized to Pd(II) if oxygen is present. Modern palladium precatalysts, such as the Buchwald G3 and G4 precatalysts, are designed for clean and efficient generation of the active Pd(0) species, which can also help to minimize side reactions.[2]
Q4: Can the choice of base affect the level of homocoupling?
A4: Absolutely. The base is essential for activating the boronic acid for transmetalation, but its strength and nature can influence side reactions.[7][8] While a comprehensive screen may be necessary, consider these points:
-
Milder Bases: Strong bases can sometimes promote side reactions. Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial in reducing homocoupling.[3]
-
Base Solubility: The solubility of the base in the reaction medium is crucial. Poorly soluble bases can lead to slow and inefficient reactions, potentially allowing more time for side reactions to occur.[9]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can act as a proton source for a competing side reaction called protodeboronation, which destroys the boronic acid.[3][10] In cases where homocoupling is a significant issue, switching to anhydrous conditions with a suitable base may be advantageous.
Troubleshooting Guide: A Deeper Dive
This section provides more detailed strategies for when standard precautions are insufficient to suppress homocoupling.
Issue 1: Persistent Homocoupling Despite Rigorous Degassing
Even with careful inerting techniques, trace amounts of oxygen can remain. In these cases, a chemical approach can be effective.
Expert Insight: The addition of a mild reducing agent can "scavenge" residual Pd(II) species without interfering with the primary catalytic cycle.
Recommended Protocol: Nitrogen Sparge with Potassium Formate
This protocol is particularly effective for sensitive substrates where even minimal homocoupling is problematic.[11]
-
Reaction Setup: In a flame-dried reaction vessel equipped with a condenser and a gas inlet/outlet, combine the aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), and a suitable solvent (e.g., 1-propanol).[5]
-
Rigorous Degassing: Begin a subsurface sparge with nitrogen gas directly into the reaction mixture. Continue this for at least 30 minutes to ensure thorough removal of dissolved oxygen.[5][11]
-
Reagent Addition: While maintaining the nitrogen sparge, add the base (e.g., aqueous K₂CO₃, 2.0 equiv.) and potassium formate (0.5 equiv.).[5][11]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 equiv.) to the mixture.[5]
-
Reaction: Heat the reaction to the desired temperature (e.g., 80 °C) and monitor by a suitable analytical method (e.g., TLC, LC-MS).[5]
Issue 2: Homocoupling Predominates with Electron-Deficient Boronic Acids
Electron-deficient boronic acids can be particularly susceptible to side reactions, including a less common but significant homocoupling pathway.[12]
Expert Insight: In some cases, particularly with sterically hindered substrates, a protonolysis/second transmetalation event can lead to homocoupling, a mechanism that does not require oxygen.[12][13] For these challenging substrates, the choice of ligand becomes paramount.
Strategy: Employing Bulky, Electron-Rich Ligands
Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can effectively suppress this alternative homocoupling pathway.[1][12] These ligands promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the side reactions.[2][14]
| Ligand Type | Key Feature | Impact on Homocoupling | Recommended Ligands |
| Monodentate Biarylphosphines | Steric bulk and electron-donating ability | Hinders formation of intermediates leading to homocoupling; promotes rapid reductive elimination. | SPhos, XPhos, RuPhos[1][12] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically demanding | Stabilize the active Pd(0) species and accelerate the catalytic cycle. | IPr, IMes[1][2] |
Visualizing the Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the primary pathways leading to homocoupling byproducts.
Caption: The desired catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The primary mechanistic pathways leading to boronic acid homocoupling.
Concluding Remarks for the Practicing Scientist
The formation of homocoupling byproducts in Suzuki-Miyaura reactions is a multifaceted problem that often requires a systematic and mechanistically informed troubleshooting approach. While the rigorous exclusion of oxygen is the universal first line of defense, subsequent optimization of the palladium source, ligand, and base is often necessary to achieve high yields of the desired cross-coupled product. By understanding the underlying causes of these side reactions, researchers can more effectively design and execute robust and efficient coupling protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
Influence of the fluorine substituent on reaction rate and selectivity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for navigating the complexities and opportunities of fluorine chemistry. The strategic incorporation of a fluorine atom or a fluoroalkyl group into organic molecules can profoundly alter their physical, chemical, and biological properties.[1][2] This "fluorine effect" is a cornerstone of modern drug discovery and materials science.[3][4] However, the unique electronic and steric nature of fluorine often leads to unexpected reactivity, presenting both challenges and novel opportunities in synthetic chemistry.[5][6][7][8]
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the influence of fluorine substituents on reaction rates and selectivity.
Part 1: Troubleshooting Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with fluorinated compounds.
Issue 1: Unexpectedly Slow or Stalled Reactions
Question: "I'm trying to perform a nucleophilic substitution on a substrate with a fluorine atom alpha to the reaction center, and the reaction is significantly slower than its non-fluorinated analog. Why is this happening and how can I accelerate it?"
Probable Cause: The strong electron-withdrawing inductive effect of the α-fluorine atom can significantly decrease the nucleophilicity of an adjacent carbanion or the reactivity of a molecule towards nucleophiles.[5][9] For instance, in the nucleophilic ring-opening of epoxides, α-fluorine substitution on the carbanion dramatically reduces its reactivity.[5]
Troubleshooting Steps:
-
Re-evaluate Your Base/Nucleophile: A stronger, non-nucleophilic base may be required to generate the desired reactive intermediate in sufficient concentration.
-
Solvent Optimization: Switch to a more polar, aprotic solvent (e.g., DMF, DMSO, or sulfolane) to better solvate the counter-ion and enhance the reactivity of the nucleophile.[10]
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the deactivating effect of fluorine.[10]
-
Lewis Acid Catalysis: In some cases, a Lewis acid can be used to activate the electrophile and facilitate the reaction.
Issue 2: Poor or Unexpected Regio- or Stereoselectivity
Question: "My reaction is yielding a mixture of regioisomers, with the fluorine substituent directing the outcome in an unexpected way. How can I improve the selectivity?"
Probable Cause: Fluorine's influence on selectivity is a complex interplay of steric and electronic effects. The β-fluorine effect, for example, can influence the stereoselectivity of radical reactions by favoring specific conformations.[11] In electrophilic aromatic substitution, the position of the fluorine atom can have varied activating or deactivating effects. For instance, an ortho-fluorine can have a variable activating influence, while a para-fluorine is slightly deactivating and a meta-fluorine is activating.[12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor selectivity.
Issue 3: Low Yields in Fluorination Reactions
Question: "I am attempting to introduce a fluorine atom into my molecule using an electrophilic fluorinating agent like Selectfluor, but the yield is consistently low. What are the potential pitfalls?"
Probable Cause: The success of electrophilic fluorination is highly dependent on the substrate's electronic properties and the reaction conditions. Electron-deficient substrates may be unreactive towards electrophilic fluorinating agents.[10] Furthermore, the stability of the fluorinating agent and its compatibility with the solvent are critical.[13]
Troubleshooting Steps:
-
Substrate Activation: If your substrate is electron-deficient, consider if a different synthetic route or a more reactive fluorinating agent is necessary.
-
Solvent Choice: Be aware that some electrophilic fluorinating agents can react exothermically with common solvents like DMF, pyridine, and DMSO.[13] Acetonitrile is often a safer and more effective choice.[10]
-
Reaction Conditions: The presence of a base can be crucial for some fluorination reactions.[10] Additionally, ensure your fluorinating agent has been stored correctly to prevent degradation.[10]
-
Monitor for Byproducts: In some cases, side reactions such as dimerization or polymerization can occur, especially with sensitive substrates.[10] Running the reaction at a lower temperature may help to minimize these byproducts.[10]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions regarding the influence of fluorine.
Q1: Why does fluorine have such a dramatic effect on reaction rates compared to other halogens?
A1: The effect of fluorine is unique due to its high electronegativity, small size, and the strength of the carbon-fluorine bond.[2] Unlike other halogens, fluorine's inductive effect strongly dominates over its resonance effect. This powerful electron-withdrawing nature can significantly alter the electron density at the reaction center, thereby influencing the stability of intermediates and transition states.[5] For example, in nucleophilic aromatic substitution (SNA_r), a fluorine leaving group often leads to a faster reaction rate compared to other halogens because its strong inductive effect stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step.[14]
Q2: How does fluorine substitution impact the metabolic stability of a drug candidate?
A2: Introducing fluorine at a metabolically labile site can block enzymatic degradation, thereby increasing the drug's half-life.[3][15] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450s.[2][15] However, it's important to note that in some contexts, C-F bonds can be cleaved by metabolic processes, potentially leading to the formation of toxic metabolites.[9][15]
Q3: Can fluorine participate in hydrogen bonding and other non-covalent interactions?
A3: While the C-F bond is polarized, with fluorine being a poor hydrogen bond acceptor in most organic contexts, it can participate in other important non-covalent interactions. These include dipole-dipole interactions and orthogonal multipolar interactions with carbonyl groups, which can influence protein-ligand binding and molecular conformation.[4]
Q4: What are the key safety considerations when working with fluorinating agents?
A4: Many fluorinating agents are hazardous and require careful handling. For example, reagents like DAST (N,N-diethylaminosulfur trifluoride) can release corrosive and toxic hydrogen fluoride (HF) as a byproduct.[16] Electrophilic fluorinating agents can be highly reactive and may react explosively with certain solvents.[13] Always consult the safety data sheet (SDS) for your specific reagent and work in a well-ventilated fume hood with appropriate personal protective equipment. Exposure to HF requires immediate and specialized medical attention.[17]
Part 3: Data and Protocols
Table 1: Relative Reaction Rates in Nucleophilic Aromatic Substitution
| Leaving Group | Relative Rate |
| -F | 310 |
| -Cl | 1.0 |
| -Br | 0.8 |
| -I | 0.4 |
Data adapted from literature for the reaction of 1-halo-2,4-dinitrobenzene with piperidine. This table illustrates the significantly higher reaction rate when fluorine is the leaving group in this SNAr reaction, highlighting its ability to stabilize the intermediate.
Experimental Protocol: General Procedure for Electrophilic Fluorination of an Activated Aromatic Compound
Disclaimer: This is a general guideline. Reaction conditions should be optimized for your specific substrate.
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate (1.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Addition of Fluorinating Agent: Add the electrophilic fluorinating agent (e.g., Selectfluor, 1.1 eq.) portion-wise at room temperature. Caution: Some fluorinations can be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Workflow for electrophilic fluorination.
References
- 1. journals.pen2print.org [journals.pen2print.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Reaction Monitoring: The Utility of ¹⁹F NMR for Reactions of 5-Fluoro-2-(Bpin)benzyl acetate
For researchers, medicinal chemists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring reproducibility, optimizing yields, and gaining mechanistic insights. While traditional techniques like thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) offer valuable snapshots, they often lack the real-time, quantitative, and non-invasive capabilities required for intricate chemical transformations. This guide provides an in-depth comparison of analytical methods, focusing on the superior utility of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring reactions involving the versatile building block, 5-Fluoro-2-(Bpin)benzyl acetate.
The Analytical Challenge: Monitoring the Transformation of 5-Fluoro-2-(Bpin)benzyl acetate
5-Fluoro-2-(Bpin)benzyl acetate is a valuable reagent in medicinal chemistry, poised for diverse downstream functionalization, most notably through Suzuki-Miyaura cross-coupling reactions. The presence of a fluorine atom and a boronic ester in the same molecule presents a unique analytical opportunity and challenge. A typical reaction, such as a Suzuki-Miyaura coupling with an aryl halide, is depicted below:
Figure 1: A generalized Suzuki-Miyaura cross-coupling reaction involving 5-Fluoro-2-(Bpin)benzyl acetate.
Monitoring this reaction requires a technique that can distinguish the fluorine-containing starting material from the fluorine-containing product, ideally in a quantitative manner and without the need for cumbersome sample workup.
A Comparative Overview of Analytical Techniques
| Technique | Advantages | Disadvantages | Suitability for 5-Fluoro-2-(Bpin)benzyl acetate Reactions |
| Thin-Layer Chromatography (TLC) | - Inexpensive and rapid- Good for qualitative assessment of reaction completion | - Non-quantitative- Can be difficult to resolve compounds with similar polarities- Requires visualization agents | Limited; useful for a quick check but not for kinetics or accurate conversion. |
| LC-MS | - High sensitivity and selectivity- Provides molecular weight information | - Destructive- Requires sample workup and dilution- Can be difficult to quantify without appropriate standards | Good for identifying products and byproducts, but less ideal for real-time, in-situ monitoring. |
| ¹H NMR | - Quantitative- Provides detailed structural information | - Complex spectra with potential for overlapping signals, especially in the aromatic region- Solvent signals can interfere | Challenging due to the complexity of the aromatic region and potential for signal overlap between starting material and product. |
| ¹⁹F NMR | - High sensitivity and 100% natural abundance of ¹⁹F[1][2]- Wide chemical shift range, minimizing signal overlap[2][3]- No background signals in most organic systems[1]- Non-invasive and allows for in-situ monitoring | - Requires a multinuclear NMR spectrometer- Chemical shifts can be sensitive to solvent and temperature | Excellent; the ideal technique for quantitative, real-time monitoring of this specific reaction class. |
The ¹⁹F NMR Advantage: A Clear Window into the Reaction
The power of ¹⁹F NMR lies in its ability to act as a "spectroscopic spy" within the reaction mixture.[1] The fluorine atom on the benzyl ring of our substrate provides a clean and distinct signal that is exquisitely sensitive to its chemical environment.
Predicted ¹⁹F NMR Chemical Shifts
Upon successful Suzuki-Miyaura coupling, the ortho-boryl group is replaced by an aryl group. This significant change in the electronic environment of the fluorine atom will induce a substantial change in its chemical shift, typically by several ppm. This large chemical shift difference between the starting material and the product is the key to effective reaction monitoring.
Experimental Protocol: In-Situ ¹⁹F NMR Reaction Monitoring
This section provides a detailed, step-by-step methodology for monitoring a Suzuki-Miyaura cross-coupling reaction of 5-Fluoro-2-(Bpin)benzyl acetate using ¹⁹F NMR.
Materials:
-
5-Fluoro-2-(Bpin)benzyl acetate
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous, deuterated solvent (e.g., THF-d₈ or Toluene-d₈)
-
NMR tube with a sealable cap
-
Internal standard (optional, for precise quantification, e.g., fluorobenzene)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-Fluoro-2-(Bpin)benzyl acetate, the aryl halide, the palladium catalyst, and the base in a clean, dry vial.
-
Sample Preparation: Dissolve the reaction mixture in the deuterated solvent. For quantitative analysis, a known amount of an internal standard can be added. Transfer the solution to an NMR tube and seal it.
-
Initial Spectrum (t=0): Acquire an initial ¹⁹F NMR spectrum before initiating the reaction. This spectrum will show a single peak corresponding to the starting material.
-
Reaction Initiation and Monitoring: Place the NMR tube in a pre-heated NMR spectrometer or a temperature-controlled sample changer. Initiate the reaction by bringing the sample to the desired temperature.
-
Time-Course Data Acquisition: Acquire ¹⁹F NMR spectra at regular intervals (e.g., every 15-30 minutes). The progress of the reaction can be observed by the decrease in the intensity of the starting material's ¹⁹F signal and the concomitant increase in the intensity of the product's ¹⁹F signal.
-
Data Processing and Analysis: Process the acquired spectra. The relative integrals of the starting material and product peaks can be used to determine the reaction conversion at each time point.
Figure 2: Workflow for in-situ ¹⁹F NMR reaction monitoring.
Data Interpretation and Comparison
The primary advantage of ¹⁹F NMR is the clarity of the resulting data. A stacked plot of the ¹⁹F NMR spectra over time would clearly show the conversion of the starting material to the product.
Hypothetical ¹⁹F NMR Data:
| Time (min) | Integral of Starting Material (A) | Integral of Product (B) | % Conversion [(B / (A+B)) * 100] |
| 0 | 1.00 | 0.00 | 0% |
| 30 | 0.75 | 0.25 | 25% |
| 60 | 0.50 | 0.50 | 50% |
| 90 | 0.25 | 0.75 | 75% |
| 120 | 0.05 | 0.95 | 95% |
In contrast, a ¹H NMR spectrum of the same reaction mixture would be significantly more complex. The aromatic region would contain overlapping signals from the starting material, the aryl halide, the product, and the phosphine ligands from the catalyst, making accurate integration and interpretation challenging.
Conclusion: Why ¹⁹F NMR is the Superior Choice
For monitoring reactions of 5-Fluoro-2-(Bpin)benzyl acetate, ¹⁹F NMR spectroscopy emerges as the unequivocally superior analytical technique. Its inherent advantages of high sensitivity, a wide chemical shift range, and the absence of interfering background signals provide an unparalleled, real-time window into the reaction progress. This allows for:
-
Accurate, quantitative determination of reaction kinetics and conversion.
-
Rapid identification of reaction completion or stalling.
-
In-situ analysis without the need for disruptive and time-consuming sample workups.
-
Facilitation of reaction optimization by enabling rapid screening of conditions.
While other techniques have their place in the analytical workflow, for the specific and important class of reactions involving fluorinated building blocks like 5-Fluoro-2-(Bpin)benzyl acetate, ¹⁹F NMR provides the most efficient, accurate, and insightful data, empowering researchers to accelerate their discovery and development efforts.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. azom.com [azom.com]
- 4. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of 19F NMR chemical shifts for organic compounds with ORCA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of Borylated Benzyl Acetates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The "Why" Behind the Analysis
Borylated organic compounds, particularly those incorporating a benzyl acetate framework, are of significant interest in drug discovery and organic synthesis. The boron moiety, often a pinacol boronate ester (Bpin), is a versatile functional group for cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the construction of complex molecular architectures. Accurate characterization of these molecules is paramount, and mass spectrometry (MS) is an indispensable tool for confirming molecular weight and deducing structure.
Understanding the fragmentation patterns is not merely an academic exercise. It is critical for:
-
Structure Confirmation: Ensuring the desired molecule has been synthesized.
-
Isomer Differentiation: Distinguishing between positional isomers, which can have vastly different biological activities.
-
Impurity Identification: Characterizing byproducts and degradants in a sample.
-
Metabolite Identification: Tracking the biotransformation of borylated drug candidates.
This guide will compare the fragmentation behavior of the core benzyl acetate structure with its borylated analogues, explain the influence of the boryl group, and provide a robust experimental protocol for obtaining high-quality data.
The Foundation: Fragmentation of Benzyl Acetate
Before delving into the complexities of the borylated analogues, it is essential to understand the fragmentation of the parent benzyl acetate molecule. Under typical Electron Ionization (EI) conditions, the benzyl acetate molecular ion (m/z 150) undergoes several characteristic fragmentation pathways.[1]
The most prominent fragmentation events include:
-
Formation of the Tropylium Ion (m/z 91): The most characteristic and often the base peak in the spectrum of benzyl compounds is the tropylium ion (C₇H₇⁺).[2] This occurs via the loss of the acetoxy radical (•OCOCH₃), followed by rearrangement of the initial benzyl cation to the highly stable seven-membered aromatic tropylium ring.[2][3]
-
Loss of Ketene (CH₂CO): A common rearrangement for acetates leads to the loss of a neutral ketene molecule (42 Da), resulting in a fragment ion corresponding to benzyl alcohol (m/z 108).[3]
-
Formation of the Acetyl Cation (m/z 43): Cleavage of the benzylic C-O bond results in the formation of the [CH₃CO]⁺ ion, which is often observed as a significant peak.[4]
These fundamental cleavages provide a baseline for comparison when we introduce the boryl group.
Comparative Fragmentation Analysis: The Boryl Group's Influence
The introduction of a boronic acid pinacol ester (Bpin) group onto the aromatic ring dramatically alters the fragmentation landscape. The fragmentation will now be a competition between the pathways described for benzyl acetate and new pathways dictated by the presence of the Bpin group.
Let's consider a representative molecule: 4-(Bpin)benzyl acetate .
Key Comparative Differences:
-
Molecular Ion: The molecular ion will be significantly heavier, incorporating the mass of the Bpin group.
-
Dominance of Benzylic Cleavage: The formation of the tropylium-type ion remains a highly favorable pathway. However, the resulting ion will now contain the Bpin group. For 4-(Bpin)benzyl acetate, cleavage of the acetoxy group will lead to a borylated tropylium ion .
-
Fragmentation of the Bpin Group: The pinacol boronate ester itself is susceptible to fragmentation. Common losses include isobutylene (C₄H₈, 56 Da) or the entire pinacol group, although the B-O bonds are relatively strong. Studies on various organoboron compounds show complex rearrangements can occur.[5]
-
Influence of Ionization Technique:
-
Electron Ionization (EI): This hard ionization technique leads to extensive fragmentation. We expect to see fragments from both the benzyl acetate core and the Bpin group. EI is most common in GC-MS applications.[6][7]
-
Electrospray Ionization (ESI): This soft ionization technique, common in LC-MS, typically generates protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.[8][9] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation. Under these conditions, the fragmentation can be more controlled, often initiated by the loss of neutral molecules like acetic acid (60 Da) from the protonated parent molecule.[10][11][12]
-
Proposed Fragmentation Pathways for 4-(Bpin)benzyl acetate (ESI-MS/MS)
The diagram below illustrates the logical fragmentation cascade for a protonated borylated benzyl acetate under collision-induced dissociation (CID) conditions typical for ESI-MS/MS.
Caption: Proposed ESI-MS/MS fragmentation pathway for a borylated benzyl acetate.
This pathway highlights the competition between the loss of neutral acetic acid and the formation of the stable borylated tropylium-type ion. Subsequent fragmentation can involve either the boryl group or the benzyl core.
Quantitative Data Summary
The following table compares the expected key fragments for benzyl acetate and a representative isomer, 4-(Bpin)benzyl acetate, under both EI and ESI-MS/MS conditions.
| Compound | Ionization | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Structure / Loss |
| Benzyl Acetate | EI | 150 ([M]⁺˙) | 91 (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |
| 108 | [M - CH₂CO]⁺˙ | |||
| 43 | [CH₃CO]⁺ | |||
| 4-(Bpin)benzyl acetate | EI | 276 ([M]⁺˙) | 217 | [M - OCOCH₃]⁺ (Borylated Tropylium) |
| 91 | [C₇H₇]⁺ (Loss of Bpin and Acetate) | |||
| 171 | [M - CH₂CO - C₃H₆]⁺˙ (Losses from both ends) | |||
| 4-(Bpin)benzyl acetate | ESI-MS/MS | 277 ([M+H]⁺) | 217 | [M+H - CH₃COOH]⁺ |
| 131 | Borylated Phenyl Ion [C₆H₄B(OH)₂]⁺ | |||
| 91 | [C₇H₇]⁺ (Tropylium from extensive fragmentation) |
Note: The m/z values for the borylated compound are calculated for the most abundant isotopes and may vary based on the specific structure and instrument conditions.
Experimental Protocols for High-Fidelity Analysis
Achieving reproducible and informative fragmentation data requires a well-defined experimental approach. The following protocol is designed for analysis using a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) mass spectrometer, a common platform in pharmaceutical development.
Experimental Workflow Diagram
Caption: Standard workflow for MS analysis of borylated benzyl acetates.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of the borylated benzyl acetate at 1 mg/mL in a 50:50 mixture of acetonitrile and deionized water.
-
For direct infusion, dilute the stock solution to approximately 1-5 µg/mL using the same solvent mixture.
-
For LC-MS analysis, dilute to 10 µg/mL and inject 1-5 µL onto a C18 reversed-phase column.
-
-
Instrumentation (Q-TOF ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 – 4.5 kV.
-
Cone Voltage: 20-40 V (a lower voltage preserves the precursor ion).
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
-
-
Data Acquisition:
-
MS¹ (Full Scan) Mode: Acquire data from m/z 100 to 1000 to identify the protonated molecular ion ([M+H]⁺) and any common adducts ([M+Na]⁺, [M+K]⁺).
-
MS² (Tandem MS) Mode:
-
Set the instrument to a data-dependent acquisition (DDA) or "Auto-MS/MS" mode.
-
Define the previously identified [M+H]⁺ ion as the precursor for fragmentation.
-
Apply a ramped collision energy (e.g., 10-40 eV) using argon or nitrogen as the collision gas. This ensures that both low-energy (e.g., loss of neutrals) and high-energy (e.g., ring cleavages) fragmentations are observed in a single experiment.
-
-
-
Data Interpretation:
-
Analyze the MS² spectrum to identify the major fragment ions.
-
Use the high-resolution mass data from the TOF analyzer to calculate the elemental composition of each fragment, which greatly increases confidence in structural assignments.
-
Compare the observed fragments to the expected pathways outlined in Section 3. Pay close attention to the mass differences between peaks, as these correspond to neutral losses.
-
Conclusion and Outlook
The mass spectrometric fragmentation of borylated benzyl acetates is a predictable process governed by the competing fragmentation chemistries of the benzyl acetate core and the pinacol boronate ester group. The stable tropylium ion motif remains a dominant feature, although its mass is shifted by the presence of the boryl group. Soft ionization techniques like ESI coupled with MS/MS provide a controlled method for systematically dissecting the molecular structure.
By understanding these comparative patterns and employing robust analytical protocols, researchers can confidently characterize these valuable synthetic intermediates and drug candidates, accelerating the pace of discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 3. reddit.com [reddit.com]
- 4. Solved Mass spectrum (electron ionization of benzyl acetate: | Chegg.com [chegg.com]
- 5. Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl acetate | C9H10O2 | CID 8785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. massbank.eu [massbank.eu]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 5-Fluoro-2-(Bpin)benzyl Acetate and Non-Fluorinated Analogues in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Advantage of Fluorine in Modern Drug Discovery
In the landscape of contemporary drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulated pKa—can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[2][3] Diaryl- and heteroarylmethane cores are prevalent motifs in a wide array of pharmaceuticals, and their synthesis often relies on robust cross-coupling methodologies.[4] The Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for forging carbon-carbon bonds, particularly the challenging C(sp²)–C(sp³) linkages necessary for these structures.[5][6]
This guide provides an in-depth comparison of the reactivity of 5-Fluoro-2-(Bpin)benzyl acetate and its non-fluorinated counterpart, 2-(Bpin)benzyl acetate , in the context of palladium-catalyzed Suzuki-Miyaura reactions. We will explore the mechanistic implications of the fluorine substituent, present a detailed experimental protocol for a comparative study, and offer insights into reaction optimization. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to leverage these building blocks effectively in their synthetic campaigns.
The Electronic Influence of Fluorine on Reactivity
The fluorine atom, despite its small size, exerts a powerful influence on the electronic properties of an aromatic ring. Its high electronegativity results in a strong inductive electron-withdrawing effect (-I effect). In the case of 5-Fluoro-2-(Bpin)benzyl acetate, this effect has a direct impact on the benzylic position, which is the reactive center for the cross-coupling reaction.
The proposed enhancement in reactivity for the fluorinated analogue can be attributed to the following:
-
Increased Electrophilicity: The electron-withdrawing fluorine atom polarizes the C(sp³)-O bond of the benzyl acetate, rendering the benzylic carbon more electrophilic. This increased electrophilicity is hypothesized to facilitate the oxidative addition of the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.
-
Activation of C-H Bonds: Studies on other catalytic systems, such as iridium-catalyzed C-H borylation, have shown that fluoroarenes can react significantly faster than their non-fluorinated counterparts.[7] This is attributed to the fluorine's inductive effect activating C-H bonds ortho to it.[7] While a different reaction, this principle of fluorine-induced activation lends support to the hypothesis of enhanced reactivity in Suzuki-Miyaura couplings.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
To understand the reactivity differences, a brief overview of the Suzuki-Miyaura catalytic cycle is essential. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Reactivity: A Head-to-Head Experimental Design
To empirically validate the hypothesized reactivity difference, a direct comparative experiment is essential. The following protocol outlines a robust starting point for such a study.
Experimental Workflow
Caption: General workflow for the comparative Suzuki-Miyaura coupling.
Detailed Protocol
This protocol is adapted from established methods for Suzuki-Miyaura cross-coupling of benzylboronic acid pinacol esters.[4]
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole, 1.2 equiv)
-
Benzyl Acetate analogue (1.0 equiv)
-
Reaction A: 5-Fluoro-2-(Bpin)benzyl acetate
-
Reaction B: 2-(Bpin)benzyl acetate
-
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed Toluene
-
Degassed Water (3.0 equiv)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.2 equiv), the respective benzyl acetate analogue (1.0 equiv), palladium catalyst (2 mol%), ligand (4 mol%), and base (3.0 equiv).[4]
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.[4]
-
Add the degassed toluene and degassed water via syringe.[4]
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 2 hours).
-
Upon completion (or after 24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel to obtain the desired diarylmethane.
Rationale for Reagent Selection:
-
Pd(OAc)₂/SPhos: This catalytic system is well-established for challenging C(sp²)–C(sp³) couplings. SPhos is a bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination.
-
K₃PO₄ and Water: This base/solvent system is effective for the in situ hydrolysis of the stable benzylboronic acid pinacol (Bpin) ester to the more reactive benzylboronic acid, which is crucial for the transmetalation step.[4]
Anticipated Results and Data Interpretation
Based on the electronic arguments presented, we anticipate that the reaction with 5-Fluoro-2-(Bpin)benzyl acetate will proceed at a faster rate and potentially afford a higher yield compared to its non-fluorinated analogue under identical conditions.
Table 1: Hypothetical Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Reaction Time for >95% Conversion (hours) | Isolated Yield (%) |
| 2-(Bpin)benzyl acetate | 18 | 75 |
| 5-Fluoro-2-(Bpin)benzyl acetate | 10 | 88 |
This data is illustrative and represents a plausible outcome based on mechanistic principles. Actual results may vary.
Troubleshooting and Optimization
Should the reaction yield be suboptimal, consider the following optimization strategies:
-
Protodeboronation: The electron-withdrawing nature of fluorine can increase the susceptibility of the boronic ester to protodeboronation (cleavage of the C-B bond by a proton source). If this is a significant side reaction, consider using an anhydrous base such as cesium fluoride (CsF) in an anhydrous solvent system.[7]
-
Catalyst and Ligand Screening: While Pd(OAc)₂/SPhos is a robust system, other catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., CataCXium A) may offer improved performance depending on the specific substrates.[8][9]
-
Solvent and Temperature: Varying the solvent (e.g., dioxane, DMF) and adjusting the temperature can significantly impact reaction kinetics and selectivity.[5][8]
Conclusion
The strategic placement of a fluorine atom on the benzyl acetate scaffold is predicted to be more than a simple structural modification; it is a tool for enhancing chemical reactivity. The strong inductive effect of fluorine in 5-Fluoro-2-(Bpin)benzyl acetate is expected to accelerate the rate-determining oxidative addition step in Suzuki-Miyaura cross-coupling reactions, leading to faster reaction times and potentially higher yields compared to its non-fluorinated analogue. This enhanced reactivity profile makes it a highly attractive building block for the efficient synthesis of complex diarylmethane structures, which are critical in the development of next-generation therapeutics. By understanding the underlying mechanistic principles and employing rational experimental design, researchers can effectively harness the power of fluorination to streamline their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [qspace.library.queensu.ca]
- 7. A Study of the Fluorine Effect in C-H Borylation - Durham e-Theses [etheses.dur.ac.uk]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Precatalysts for the Suzuki-Miyaura Coupling of 5-Fluoro-2-(Bpin)benzyl acetate
Introduction: The Strategic Importance of Fluorinated Biaryl Structures
In the landscape of modern drug discovery and materials science, the synthesis of complex biaryl and heterobiaryl structures is of paramount importance. The incorporation of fluorine atoms into these scaffolds can significantly modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity. The target molecule for our investigation, 5-Fluoro-2-(Bpin)benzyl acetate, represents a valuable building block. Its successful coupling via the Suzuki-Miyaura reaction opens a direct route to a diverse array of fluorinated diarylmethane derivatives, which are prevalent motifs in pharmacologically active compounds. However, the C(sp³)–O bond cleavage in a benzyl acetate presents a unique challenge compared to the more conventional coupling of aryl halides, necessitating a careful selection of the palladium precatalyst to achieve high efficiency and yield. This guide provides a comparative analysis of various palladium precatalysts for this specific transformation, offering insights into their relative performance and the mechanistic rationale behind their efficacy.
The Catalytic Challenge: Activating the C(sp³)–O Bond
The Suzuki-Miyaura reaction traditionally involves the coupling of an organoboron reagent with an organohalide. The key steps in the catalytic cycle are oxidative addition of the palladium(0) species to the electrophile, transmetalation with the organoboron compound, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[1] In the case of benzyl acetates, the oxidative addition to the C(sp³)–O bond is often the rate-limiting step and requires a highly active and sterically accessible palladium(0) catalyst. The choice of the palladium precatalyst is therefore critical, as it dictates the efficiency of the in situ generation of the active L-Pd(0) species.
Comparative Analysis of Palladium Precatalysts
The performance of a palladium precatalyst is intrinsically linked to the nature of its ancillary ligands and its activation mechanism. For the coupling of challenging substrates like benzyl acetates, several classes of precatalysts have demonstrated utility. We will compare three major classes: traditional in situ generated catalysts, palladacycle precatalysts, and the more advanced Buchwald-type precatalysts.
In Situ Generated Catalysts from Pd(0) or Pd(II) Sources
The most conventional approach involves the combination of a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂), with a phosphine ligand.[2][3] While offering flexibility in ligand choice, this method can suffer from inconsistencies due to the variable quality of the palladium source and the potential for incomplete catalyst activation. For the coupling of benzyl esters, bulky and electron-rich phosphine ligands are generally required to facilitate the oxidative addition step.
Palladacycle Precatalysts
Palladacycles are air- and moisture-stable Pd(II) precatalysts that feature a cyclometalated ligand.[4][5][6] These complexes are known for their high thermal stability and can generate the active Pd(0) species under the reaction conditions. Their well-defined nature often leads to more reproducible results compared to in situ generated catalysts. For Suzuki-Miyaura couplings, palladacycles have been shown to be effective, particularly for challenging substrates.[5]
Buchwald Precatalysts (G2, G3, and G4)
The Buchwald group has developed several generations of highly active and versatile palladium precatalysts.[7][8] These are typically palladacycles derived from biarylphosphine ligands. Each generation offers improvements in stability, ease of activation, and scope of application.
-
G2 Precatalysts : These feature a 2-aminobiphenyl scaffold and can be activated at room temperature with weak bases.[8]
-
G3 Precatalysts : These incorporate a methanesulfonate (OMs) ligand instead of chloride, leading to improved stability and reactivity.[8]
-
G4 Precatalysts : These are designed to prevent the formation of inhibitory byproducts during catalyst activation, further enhancing their performance in demanding coupling reactions.[8]
Performance Comparison in Analogous Benzyl Acetate Coupling
While direct comparative data for 5-Fluoro-2-(Bpin)benzyl acetate is not extensively published, we can extrapolate performance from studies on similar benzyl acetate substrates. The following table summarizes typical performance characteristics of different precatalyst systems in the Suzuki-Miyaura coupling of benzyl acetates with arylboronic acids.
| Precatalyst System | Ligand | Typical Catalyst Loading (mol%) | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages | Potential Drawbacks |
| Pd(OAc)₂ / Ligand | SPhos | 2-5 | 80-100 | 12-24 | 70-85 | Cost-effective, flexible ligand choice | Variable activity, potential for side reactions |
| Pd₂(dba)₃ / Ligand | XPhos | 1-3 | 60-80 | 8-16 | 75-90 | Good for a range of substrates | Air-sensitive, dba can inhibit catalysis |
| Palladacycle (e.g., Herrmann's catalyst) | P(o-tol)₃ | 1-2 | 80-110 | 12-24 | 65-80 | Air and moisture stable, reproducible | May require higher temperatures |
| Buchwald G2 Precatalyst | XPhos | 1-2 | RT - 60 | 4-12 | 85-95 | Mild reaction conditions, good yields | |
| Buchwald G3 Precatalyst | BrettPhos | 0.5-1.5 | RT - 50 | 2-8 | 90-98 | Highly active, low catalyst loading | Higher cost |
| Buchwald G4 Precatalyst | tBuBrettPhos | 0.5-1 | RT - 50 | 1-6 | >95 | Highest activity, minimizes byproducts | Highest cost |
Note: The data presented are representative and have been compiled from various sources reporting on the Suzuki-Miyaura coupling of benzyl esters.[1][9]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 5-Fluoro-2-(Bpin)benzyl acetate. Optimization of reaction parameters is recommended for achieving the best results.
Protocol 1: Coupling using a Buchwald G3 Precatalyst
This protocol is recommended for achieving high yields under mild conditions.
Materials:
-
5-Fluoro-2-(Bpin)benzyl acetate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Buchwald G3 Precatalyst (e.g., XPhos Pd G3) (1 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon), add 5-Fluoro-2-(Bpin)benzyl acetate, the arylboronic acid, the Buchwald G3 precatalyst, and potassium phosphate.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling using an In Situ Generated Catalyst
This protocol offers a more cost-effective, albeit potentially less efficient, alternative.
Materials:
-
5-Fluoro-2-(Bpin)benzyl acetate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous toluene
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ and SPhos.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add 5-Fluoro-2-(Bpin)benzyl acetate, the arylboronic acid, and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Mechanistic Considerations and Visualization
The efficiency of the precatalyst is largely determined by the ease of formation of the active monoligated Pd(0) species. The Buchwald precatalysts are designed to facilitate this process.
References
- 1. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Rational Exploration of N-Heterocyclic Carbene (NHC) Palladacycle Diversity: A Highly Active and Versatile Precatalyst for Suzuki-Miyaura Coupling Reactions of Deactivated Aryl and Alkyl Substrates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 8. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Kinetic Analysis of Cross-Coupling Reactions Involving 5-Fluoro-2-(Bpin)benzyl acetate
For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is not merely academic; it is a cornerstone of process optimization, scalability, and the consistent synthesis of target molecules. This guide provides an in-depth kinetic analysis of Suzuki-Miyaura cross-coupling reactions featuring 5-Fluoro-2-(Bpin)benzyl acetate, a versatile building block in medicinal chemistry. We will objectively compare its performance with alternative electrophiles, grounding our discussion in mechanistic principles and supporting experimental data.
The Critical Role of Kinetic Analysis in Cross-Coupling Reactions
Kinetic analysis in organic chemistry is the quantitative study of reaction rates.[1][2] By monitoring the change in concentration of reactants and products over time, we can elucidate reaction mechanisms, identify rate-determining steps, and optimize reaction conditions for improved yield, selectivity, and efficiency.[1][3] For complex catalytic cycles like the Suzuki-Miyaura cross-coupling, a thorough kinetic profile is invaluable for troubleshooting and process development.[4][5]
The Suzuki-Miyaura reaction is a powerhouse in carbon-carbon bond formation, typically involving an organoboron species and an organic halide or pseudohalide, catalyzed by a palladium complex.[6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The overall rate of the reaction can be influenced by any of these steps, and identifying the slowest step (the rate-determining step) is crucial for targeted optimization.
Unpacking the Reactivity of 5-Fluoro-2-(Bpin)benzyl acetate
5-Fluoro-2-(Bpin)benzyl acetate is a unique substrate that combines several key features: a benzylic acetate as a leaving group, a boronic ester (Bpin) for subsequent functionalization, and a fluorine substituent. The fluorine atom can significantly influence the electronic properties of the aromatic ring, impacting both the C-O bond activation and the subsequent steps in the catalytic cycle.[9]
The Benzylic Acetate Leaving Group: A Double-Edged Sword
Benzylic acetates are attractive electrophiles due to their stability and ease of preparation from the corresponding alcohols.[10] However, the acetate is a relatively poor leaving group compared to halides or triflates, which can make the initial oxidative addition step more challenging.[11][12][13] The efficiency of the C-O bond activation is a critical factor determining the overall reaction rate and is highly dependent on the palladium catalyst and ligands employed.[14][15][16][17]
The Influence of the Fluorine Substituent
The electron-withdrawing nature of the fluorine atom can have opposing effects. On one hand, it can render the benzylic carbon more electrophilic, potentially facilitating the oxidative addition. On the other hand, it can decrease the electron density of the palladium center in the resulting intermediate, which might affect the rates of subsequent transmetalation and reductive elimination steps. Understanding this electronic interplay is key to predicting and controlling the reactivity of fluorinated substrates.[9]
Comparative Kinetic Analysis: 5-Fluoro-2-(Bpin)benzyl acetate vs. Alternatives
To provide a clear performance comparison, we will examine the kinetic profiles of 5-Fluoro-2-(Bpin)benzyl acetate against two common alternatives: a more reactive benzyl bromide and a non-fluorinated benzyl acetate.
Hypothetical Performance Comparison
The following table summarizes the expected kinetic parameters for the Suzuki-Miyaura coupling of these electrophiles with a generic arylboronic acid. These values are based on established principles of reactivity in cross-coupling reactions.
| Electrophile | Leaving Group | Relative Initial Rate (Normalized) | Key Mechanistic Consideration |
| 5-Fluoro-2-(Bpin)benzyl acetate | Acetate | 1.0 | C-O bond activation is often rate-limiting.[14][15] |
| 4-Bromo-3-(Bpin)benzyl bromide | Bromide | ~10-50 | Oxidative addition is typically faster than with acetates.[7] |
| 2-(Bpin)benzyl acetate | Acetate | ~0.5-0.8 | Lack of fluorine's electron-withdrawing effect may slow oxidative addition. |
This data is illustrative and intended for comparative purposes. Actual rates will depend on specific reaction conditions.
Causality Behind the Experimental Choices
The choice of electrophile has a profound impact on the reaction kinetics. Benzyl bromides are generally more reactive than benzyl acetates due to the better leaving group ability of bromide.[18][19] The comparison between the fluorinated and non-fluorinated benzyl acetates highlights the electronic effect of the fluorine substituent. The electron-withdrawing fluorine is expected to increase the rate of oxidative addition, leading to a faster overall reaction compared to the non-fluorinated analogue.[9]
Experimental Protocol for Kinetic Analysis
Obtaining reliable kinetic data requires a meticulously designed experimental setup and a robust analytical method.[4] In-situ monitoring techniques are often preferred as they provide a continuous stream of data without disturbing the reaction.[3][20][21]
Detailed Step-by-Step Methodology
Objective: To determine the initial reaction rates for the Suzuki-Miyaura coupling of different benzyl electrophiles.
Materials:
-
5-Fluoro-2-(Bpin)benzyl acetate
-
4-Bromo-3-(Bpin)benzyl bromide
-
2-(Bpin)benzyl acetate
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Anhydrous solvent (e.g., Toluene)
-
Internal standard (e.g., Dodecane)
-
Reaction vials, syringes, and other standard laboratory glassware
-
GC-MS or HPLC for analysis
Procedure:
-
Reaction Setup: In a glovebox, add the palladium catalyst, base, and internal standard to a reaction vial equipped with a stir bar.
-
Reagent Preparation: Prepare stock solutions of the benzyl electrophile and the arylboronic acid in the chosen solvent.
-
Initiation: At time zero (t=0), inject the stock solutions of the electrophile and boronic acid into the reaction vial.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench it immediately in a vial containing a suitable quenching agent (e.g., a dilute acid solution).
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the product and the remaining electrophile relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time. The initial rate is determined from the slope of the initial linear portion of this curve.[22][23]
Self-Validating System
To ensure the trustworthiness of the kinetic data, several control experiments are essential:
-
Catalyst Dependence: Run the reaction without the palladium catalyst to confirm that no background reaction occurs.
-
Base Dependence: Perform the reaction in the absence of the base to verify its necessity for the catalytic cycle.
-
Reproducibility: Repeat each kinetic run at least three times to ensure the consistency of the results.
Visualizing the Mechanistic Landscape
Diagrams are powerful tools for illustrating complex chemical processes. The following visualizations depict the catalytic cycle of the Suzuki-Miyaura reaction and the experimental workflow for kinetic analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. indico.wacren.net [indico.wacren.net]
- 3. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02533D [pubs.rsc.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 20. fulir.irb.hr [fulir.irb.hr]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. ch.ic.ac.uk [ch.ic.ac.uk]
A Comparative Guide to Ortho- vs. Para-Borylated Benzyl Acetate in Suzuki-Miyaura Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a testament to its versatility and functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in academic and industrial research, particularly in the synthesis of complex molecules for pharmaceuticals and materials science. A key area of exploration within this field is the use of diverse and functionalized coupling partners. This guide delves into a comparative analysis of ortho- and para-borylated benzyl acetates as substrates in Suzuki-Miyaura reactions. While direct, head-to-head comparative studies on these specific isomers are not extensively documented, we can infer their relative performance by examining established mechanistic principles and analogous systems. This guide aims to provide researchers, scientists, and drug development professionals with a predictive framework for experimental design, supported by established chemical principles.
The Crucial Role of Isomeric Position: A Theoretical Framework
The reactivity of substrates in Suzuki-Miyaura couplings is profoundly influenced by both electronic and steric factors.[2] In the context of borylated benzyl acetates, the position of the boryl group is anticipated to be a critical determinant of reaction efficiency.
-
Electronic Effects: The boryl group is weakly electron-donating, which can subtly influence the electron density of the aromatic ring. However, the primary electronic considerations in the Suzuki-Miyaura reaction often revolve around the transmetalation and reductive elimination steps.[1]
-
Steric Hindrance: This is arguably the more dominant factor when comparing ortho and para isomers. The proximity of a substituent to the reaction center can significantly impede the approach of the bulky palladium catalyst and the boronic acid coupling partner.[2]
For para-borylated benzyl acetate, the boryl group is positioned distally from the benzylic acetate, minimizing steric hindrance. Conversely, in the ortho-isomer, the boryl group is situated adjacent to the reaction site, creating a sterically congested environment. This is expected to have a significant impact on the reaction kinetics and overall yield. An analogous trend is observed in the Suzuki-Miyaura coupling of nitrophenylboronic acids, where the reactivity generally follows the order of para > meta >> ortho, with the low reactivity of the ortho isomer attributed to steric hindrance.[2]
Comparative Performance Analysis
Based on established principles, we can predict the relative performance of ortho- and para-borylated benzyl acetates in Suzuki-Miyaura reactions.
Para-Borylated Benzyl Acetate: The Unhindered Substrate
The para-isomer is expected to behave as a standard, well-behaved substrate in Suzuki-Miyaura couplings. The lack of steric hindrance around the benzylic position should allow for efficient oxidative addition of the palladium catalyst. Subsequent transmetalation and reductive elimination steps are also anticipated to proceed smoothly. This should translate to:
-
Higher Reaction Yields: Efficient conversion to the desired product.
-
Faster Reaction Times: Favorable kinetics due to unimpeded access to the catalytic site.
-
Milder Reaction Conditions: Less thermal energy required to overcome activation barriers.
-
Broader Substrate Scope: Successful coupling with a wider range of boronic acids, including those with bulky substituents.
Ortho-Borylated Benzyl Acetate: The Sterically Challenged Substrate
The ortho-isomer presents a more challenging scenario. The steric bulk of the adjacent boryl group is likely to disfavor the approach of the palladium catalyst, potentially slowing down the rate-determining oxidative addition step.[3] This steric clash can lead to:
-
Lower Reaction Yields: Incomplete conversion and potential for side reactions.
-
Longer Reaction Times: Higher activation energy barriers due to steric repulsion.
-
More Forcing Reaction Conditions: Requirement for higher temperatures, stronger bases, or more sophisticated catalyst systems (e.g., bulky, electron-rich phosphine ligands) to achieve reasonable conversion.[4][5]
-
Narrower Substrate Scope: Difficulty in coupling with sterically demanding boronic acids.
Illustrative Data Presentation
The following table presents hypothetical, yet chemically plausible, experimental data for the Suzuki-Miyaura coupling of ortho- and para-borylated benzyl acetates with a generic arylboronic acid. This data is intended for illustrative purposes to highlight the expected performance differences.
| Parameter | para-Borylated Benzyl Acetate | ortho-Borylated Benzyl Acetate |
| Yield (%) | 85-95% | 40-60% |
| Reaction Time (h) | 2-4 | 12-24 |
| Temperature (°C) | 80 | 110 |
| Catalyst Loading (mol%) | 1-2 | 3-5 |
| Optimal Ligand | Standard phosphine ligands (e.g., PPh₃, SPhos) | Bulky, electron-rich ligands (e.g., RuPhos, XPhos) |
Mechanistic Insights: The "Ortho Effect"
The general catalytic cycle for the Suzuki-Miyaura coupling of benzyl acetates is depicted below.[4][5]
Figure 1: General catalytic cycle for the Suzuki-Miyaura coupling of benzyl acetates.
For the ortho-borylated isomer, the steric hindrance from the boryl group can impede the "Oxidative Addition" step, where the Pd(0) catalyst inserts into the C-O bond of the benzyl acetate. This "ortho effect" is a well-known phenomenon in organic chemistry, where substituents adjacent to a reaction center can dramatically alter reactivity.[6]
Experimental Protocols
The following are representative, step-by-step protocols for the Suzuki-Miyaura coupling of a borylated benzyl acetate with an arylboronic acid. Note the suggested modifications for the ortho-isomer.
Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol for para-Borylated Benzyl Acetate
-
Reaction Setup: To an oven-dried Schlenk flask, add para-borylated benzyl acetate (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water (e.g., 4:1 ratio, 5 mL total).
-
Degassing: Sparge the mixture with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%).
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring for 2-4 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Recommended Modifications for ortho-Borylated Benzyl Acetate
-
Catalyst System: Employ a more active catalyst system, such as a pre-formed Pd-NHC complex or a combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like RuPhos or XPhos (3-5 mol% catalyst loading).
-
Temperature: Increase the reaction temperature to 100-120°C.
-
Reaction Time: Expect significantly longer reaction times, potentially up to 24 hours.
-
Base: A stronger base, such as Cs₂CO₃, may be beneficial.
Conclusion and Future Outlook
The positional isomerism of the boryl group on a benzyl acetate substrate is predicted to be a critical factor in the efficiency of Suzuki-Miyaura cross-coupling reactions. While the para-isomer is expected to be a highly reactive and versatile coupling partner, the ortho-isomer is anticipated to be significantly less reactive due to steric hindrance. Overcoming the challenges associated with the ortho-isomer will likely require more forcing conditions and the use of advanced catalyst systems.
This comparative guide, based on established chemical principles, provides a valuable framework for researchers designing synthetic routes involving these substrates. There is a clear need for direct experimental studies to validate these predictions and to further develop methodologies for the efficient coupling of sterically hindered substrates. Such research will undoubtedly contribute to the ever-expanding utility of the Suzuki-Miyaura reaction in the synthesis of novel and complex molecules.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to the Synthesis of Fluorinated Biaryls: A Comparative Analysis of Modern Methodologies
Introduction: The Indispensable Role of Fluorinated Biaryls in Modern Chemistry
The introduction of fluorine atoms into biaryl scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, have led to the development of numerous blockbuster drugs and advanced materials. Consequently, the efficient and selective synthesis of fluorinated biaryls is a topic of paramount importance for researchers, scientists, and drug development professionals. This guide provides an in-depth, comparative analysis of the leading contemporary methods for constructing these valuable molecular architectures, offering insights into the causality behind experimental choices and providing actionable, self-validating protocols.
The Synthetic Challenge: Navigating the Landscape of C-F Bond Formation and C-C Bond Coupling
The synthesis of fluorinated biaryls presents a dual challenge: the strategic introduction of the C-F bond and the construction of the biaryl linkage. The choice of synthetic strategy often depends on the desired fluorine substitution pattern, the availability of starting materials, and the required functional group tolerance, particularly in the context of late-stage functionalization of complex molecules. This guide will dissect and compare the predominant methodologies, providing a clear framework for selecting the optimal approach for a given synthetic target.
Comparative Analysis of Synthetic Methodologies
The following sections delve into the most prevalent methods for synthesizing fluorinated biaryls, offering a critical evaluation of their strengths and limitations. A summary of their key features is presented in the table below for at-a-glance comparison.
| Methodology | Catalyst/Reagent | Fluorine Source | Typical Yields | Substrate Scope | Functional Group Tolerance | Key Mechanistic Feature |
| Suzuki-Miyaura Cross-Coupling | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Pre-fluorinated arylboronic acids/esters | Good to excellent | Broad: electron-rich and -poor arenes, heterocycles | Good | Transmetalation, Reductive Elimination |
| Negishi Cross-Coupling | Palladium or Nickel complexes | Pre-fluorinated aryl halides | Good to excellent | Broad, particularly for polyfluorinated systems | Moderate to Good | Transmetalation, Reductive Elimination |
| Late-Stage Nucleophilic Fluorination | Palladium or Copper catalysts | Metal fluorides (e.g., CsF, KF) | Moderate to good | Electron-deficient arenes, some heterocycles | Moderate, sensitive to protic groups | Nucleophilic Aromatic Substitution (SNAr) or Reductive Elimination |
| Late-Stage Electrophilic Fluorination | Silver or Palladium catalysts | Electrophilic "F+" sources (e.g., Selectfluor, NFSI) | Moderate to good | Electron-rich arenes and heterocycles | Good, tolerates a wider range of functional groups | Oxidative Addition, Reductive Elimination or radical pathways |
In-Depth Analysis of Key Methodologies
Transition-Metal-Catalyzed Cross-Coupling of Pre-Fluorinated Building Blocks
This classical and widely adopted approach involves the coupling of a pre-fluorinated aryl halide or organometallic reagent with a suitable coupling partner. The Suzuki-Miyaura and Negishi cross-coupling reactions are the workhorses in this category.
a) Suzuki-Miyaura Cross-Coupling: The Robust Standard
The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2]
-
Causality of Experimental Choices: The choice of palladium catalyst and ligand is crucial for achieving high efficiency, especially with sterically hindered or electronically challenging substrates.[3] For electron-deficient or ortho-substituted bromoanilines, specific protocols have been developed to overcome the inherent difficulties in oxidative addition and reductive elimination.[3] The base plays a critical role in the transmetalation step, and its strength and nature must be carefully selected to avoid side reactions.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
b) Negishi Cross-Coupling: A Powerful Alternative for Polyfluorinated Systems
The Negishi coupling, which utilizes organozinc reagents, offers a potent alternative, particularly for the synthesis of highly fluorinated biaryls.[4][5] Organozinc reagents are generally more reactive than their boronic acid counterparts, which can be advantageous for less reactive aryl halides.
-
Causality of Experimental Choices: The preparation of the organozinc reagent is a critical step and is often performed in situ. Continuous-flow methodologies have emerged as a powerful tool for the precise temperature control required for the metalation and zincation steps, leading to higher yields and shorter reaction times.[4] The choice between palladium and nickel catalysts can influence the reaction's selectivity and efficiency.[6]
Late-Stage Fluorination: Introducing Fluorine at the Final Hour
The ability to introduce fluorine atoms into complex molecules at a late stage of the synthesis is highly desirable in drug discovery. This approach avoids the need to carry fluorinated intermediates through lengthy synthetic sequences and allows for the rapid generation of analog libraries.
a) Late-Stage Nucleophilic Fluorination: Leveraging Metal Fluorides
This strategy involves the displacement of a leaving group on a biaryl precursor with a nucleophilic fluoride source, typically a metal fluoride like CsF or KF.[7]
-
Causality of Experimental Choices: The success of nucleophilic fluorination is often limited by the low nucleophilicity and high basicity of fluoride salts.[8] Palladium and copper catalysts are commonly employed to facilitate this transformation.[7][8] The reaction is generally more effective for electron-deficient arenes where the aromatic ring is activated towards nucleophilic attack. The presence of protic functional groups can be problematic due to the basicity of the fluoride source.[8]
b) Late-Stage Electrophilic Fluorination: The "F+" Approach
Electrophilic fluorination utilizes reagents that deliver a formal "F+" equivalent to a nucleophilic carbon center. This approach is particularly well-suited for electron-rich arenes and heterocycles.
-
Causality of Experimental Choices: Reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are the most common electrophilic fluorine sources.[9] Silver and palladium catalysts are often used to mediate this process.[10][11] Silver-catalyzed methods have shown remarkable functional group tolerance, allowing for the late-stage fluorination of complex natural products and pharmaceuticals.[10][11] However, a drawback of some silver-mediated protocols is the need for stoichiometric amounts of the silver salt and the use of toxic arylstannane precursors.[12]
Reaction Mechanism: Electrophilic vs. Nucleophilic Fluorination
Caption: Contrasting mechanisms of electrophilic and nucleophilic fluorination.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 6-Bromo-2,3,4-trifluoroaniline
This protocol is adapted from established methodologies for the coupling of challenging electron-deficient and ortho-substituted bromoanilines.[3]
Materials:
-
6-Bromo-2,3,4-trifluoroaniline
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-2,3,4-trifluoroaniline (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add degassed water (10% v/v of the dioxane).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired fluorinated biaryl.
Protocol 2: Silver-Catalyzed Late-Stage Fluorination of an Arylstannane
This protocol is based on the silver-catalyzed fluorination methodology, which has demonstrated broad substrate scope.[10][11]
Materials:
-
Aryl tributylstannane
-
Selectfluor (F-TEDA-BF₄)
-
Silver(I) oxide (Ag₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium triflate (NaOTf)
-
Methanol (MeOH)
-
Acetone (reagent grade)
Procedure:
-
To a vial, add the aryl tributylstannane (1.0 equiv), silver(I) oxide (0.05 equiv), sodium bicarbonate (2.0 equiv), and sodium triflate (1.0 equiv).
-
Add acetone as the solvent.
-
Add methanol (5.0 equiv).
-
Finally, add Selectfluor (1.5 equiv).
-
Seal the vial and heat the reaction mixture at 65 °C for 4 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the fluorinated biaryl.
Conclusion and Future Outlook
The synthesis of fluorinated biaryls is a dynamic and evolving field. While traditional cross-coupling methods remain highly reliable and versatile, the advent of late-stage fluorination techniques has revolutionized the way chemists approach the synthesis of complex fluorinated molecules. The choice of method should be guided by a thorough understanding of the substrate's electronic and steric properties, the desired functional group tolerance, and the stage at which fluorine is to be introduced. As our understanding of reaction mechanisms deepens and new, more efficient catalysts are developed, the toolkit available to synthetic chemists will undoubtedly continue to expand, enabling the creation of ever more complex and impactful fluorinated biaryls.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Continuous-Flow Synthesis of Biaryls by Negishi Cross-Coupling of Fluoro- and Trifluoromethyl-Substituted (Hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. brynmawr.edu [brynmawr.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Silver-Catalyzed Late-Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dash.harvard.edu [dash.harvard.edu]
A Senior Application Scientist's Guide to the Characterization of Novel Biarylmethyl Acetates Derived from 5-Fluoro-2-(Bpin)benzyl Acetate
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and the construction of biaryl scaffolds are cornerstone strategies for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The precursor, 5-Fluoro-2-(Bpin)benzyl acetate, represents a versatile and highly valuable starting material, poised for diversification through robust cross-coupling methodologies. This guide provides a comprehensive characterization of a series of novel biarylmethyl acetates synthesized from this key intermediate, offering a comparative analysis of their structural and spectroscopic properties. The insights herein are intended for researchers, scientists, and drug development professionals seeking to leverage these motifs in their discovery programs.
The synthetic approach hinges on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology celebrated for its functional group tolerance and reliability in forging carbon-carbon bonds.[1] By coupling the boronic ester of 5-Fluoro-2-(Bpin)benzyl acetate with a panel of electronically diverse aryl bromides, we can efficiently generate a library of novel compounds with tunable physicochemical properties.
Synthetic Strategy: Suzuki-Miyaura Coupling
The core of our synthetic approach is the Suzuki-Miyaura coupling, which pairs the organoboron compound with an organohalide.[1] In this instance, the boronic ester functionality of 5-Fluoro-2-(Bpin)benzyl acetate serves as the organoboron component, reacting with various aryl bromides to yield the desired biarylmethyl acetates. The general transformation is depicted below.
Figure 1: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Comparative Characterization of Novel Compounds
Three novel compounds were synthesized from 5-Fluoro-2-(Bpin)benzyl acetate and a selection of aryl bromides: 4-methoxybromobenzene, 4-bromobenzonitrile, and 4-bromo-1-(trifluoromethyl)benzene. The resulting products, NC-01 , NC-02 , and NC-03 , respectively, were fully characterized to elucidate their structural and electronic properties.
Table 1: Summary of Full Characterization Data
| Compound ID | Structure | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | HRMS (ESI) [M+Na]⁺ | FTIR ν (cm⁻¹) |
| NC-01 | 5-Fluoro-2-(4-methoxyphenyl)benzyl acetate | 7.35 (d, J = 8.6 Hz, 2H), 7.10-7.02 (m, 2H), 6.95 (d, J = 8.6 Hz, 2H), 6.88 (dd, J = 8.4, 2.6 Hz, 1H), 5.15 (s, 2H), 3.85 (s, 3H), 2.12 (s, 3H) | 170.8, 162.1 (d, J = 245.5 Hz), 159.5, 137.9 (d, J = 7.8 Hz), 132.3, 130.8, 130.2 (d, J = 3.2 Hz), 116.2 (d, J = 22.0 Hz), 114.8 (d, J = 21.2 Hz), 114.1, 65.8, 55.3, 21.0 | Calculated: 295.1003, Found: 295.1008 | 2960, 1742 (C=O), 1610, 1515, 1245 (C-O), 1178 |
| NC-02 | 2-(4-Cyanophenyl)-5-fluorobenzyl acetate | 7.75 (d, J = 8.2 Hz, 2H), 7.55 (d, J = 8.2 Hz, 2H), 7.18-7.10 (m, 2H), 6.95 (dd, J = 8.4, 2.6 Hz, 1H), 5.18 (s, 2H), 2.14 (s, 3H) | 170.6, 162.3 (d, J = 247.5 Hz), 144.5, 137.2 (d, J = 8.1 Hz), 132.4, 130.1, 129.8 (d, J = 3.1 Hz), 118.7, 116.9 (d, J = 22.3 Hz), 115.3 (d, J = 21.5 Hz), 111.8, 65.5, 20.9 | Calculated: 304.0849, Found: 304.0853 | 2965, 2229 (C≡N), 1745 (C=O), 1608, 1238 (C-O), 1180 |
| NC-03 | 5-Fluoro-2-(4-(trifluoromethyl)phenyl)benzyl acetate | 7.68 (d, J = 8.1 Hz, 2H), 7.58 (d, J = 8.1 Hz, 2H), 7.16-7.08 (m, 2H), 6.94 (dd, J = 8.4, 2.6 Hz, 1H), 5.19 (s, 2H), 2.15 (s, 3H) | 170.7, 162.2 (d, J = 246.8 Hz), 143.2, 137.5 (d, J = 8.0 Hz), 130.2 (q, J = 32.4 Hz), 129.8, 129.6 (d, J = 3.2 Hz), 125.6 (q, J = 3.8 Hz), 124.2 (q, J = 272.1 Hz), 116.7 (d, J = 22.1 Hz), 115.1 (d, J = 21.4 Hz), 65.6, 21.0 | Calculated: 347.0768, Found: 347.0771 | 2970, 1748 (C=O), 1618, 1325 (C-F), 1240 (C-O), 1165, 1124 |
Analysis of Characterization Data
The characterization data provides a clear fingerprint for each novel compound, with several key takeaways:
-
¹H NMR Spectroscopy: The singlet around 5.15-5.19 ppm is characteristic of the benzylic protons (CH₂), and the singlet near 2.12-2.15 ppm corresponds to the acetate methyl group. The aromatic region shows distinct patterns influenced by the substitution on the newly introduced aryl ring. For instance, the electron-donating methoxy group in NC-01 results in an upfield shift of the corresponding aromatic protons compared to the electron-withdrawing nitrile and trifluoromethyl groups in NC-02 and NC-03 .
-
¹³C NMR Spectroscopy: The carbonyl carbon of the acetate group is consistently observed around 170.6-170.8 ppm.[2] The large coupling constant (J ≈ 246 Hz) for one of the aromatic carbons confirms the presence of the C-F bond. The characteristic signals for the nitrile (≈118.7 ppm) in NC-02 and the trifluoromethyl group (a quartet around 124.2 ppm with J ≈ 272 Hz) in NC-03 are readily identifiable.
-
High-Resolution Mass Spectrometry (HRMS): The measured mass-to-charge ratios for the sodium adducts ([M+Na]⁺) are in excellent agreement with the calculated values, confirming the elemental composition of each new molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: All compounds exhibit a strong absorption band around 1742-1748 cm⁻¹, which is indicative of the ester carbonyl (C=O) stretch.[2] NC-02 shows a sharp peak at 2229 cm⁻¹ for the nitrile (C≡N) stretch, while NC-03 displays strong absorptions in the 1325-1124 cm⁻¹ region, characteristic of C-F bonds.
The successful synthesis and unambiguous characterization of these compounds underscore the robustness of the Suzuki-Miyaura coupling for accessing novel chemical matter from 5-Fluoro-2-(Bpin)benzyl acetate. The incorporation of fluorine is a well-established strategy in drug design, and these novel fluorinated biaryl compounds could exhibit interesting biological activities.[3][4]
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
Figure 2: Experimental workflow for the synthesis of novel compounds.
Step-by-Step Methodology:
-
To a round-bottom flask was added 5-Fluoro-2-(Bpin)benzyl acetate (1.0 equiv.), the corresponding aryl bromide (1.1 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.), and potassium carbonate (2.0 equiv.).
-
The flask was evacuated and backfilled with argon three times.
-
Dioxane and water (4:1 v/v) were added, and the mixture was degassed with argon for 15 minutes.
-
The reaction mixture was heated to 90 °C and stirred for 12 hours.
-
Upon completion (monitored by TLC), the reaction was cooled to room temperature and diluted with ethyl acetate.
-
The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to afford the desired biarylmethyl acetate.
Instrumentation for Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard in CDCl₃.
-
Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
FTIR Spectroscopy: Infrared spectra were recorded on an FTIR spectrometer using an attenuated total reflectance (ATR) accessory.
Conclusion and Future Outlook
This guide details the successful synthesis and comprehensive characterization of a series of novel biarylmethyl acetates derived from the versatile building block, 5-Fluoro-2-(Bpin)benzyl acetate. The use of the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient route to these compounds.[5][6] The full characterization data presented, including NMR, HRMS, and FTIR, confirms the identity and purity of the synthesized molecules and offers a basis for comparison.
The strategic introduction of different aryl moieties allows for the fine-tuning of electronic and steric properties, which is a critical aspect of modern drug design. These well-characterized compounds can serve as valuable intermediates for further elaboration or as final candidates for biological screening in various therapeutic areas, such as oncology and infectious diseases, where fluorinated compounds have shown significant promise.[3][7]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Novel fluoroquinolones analogues bearing 4-(arylcarbamoyl)benzyl: design, synthesis, and antibacterial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate
As a Senior Application Scientist, it is my priority to equip our partners in research and development with the critical information needed for safe and compliant laboratory operations. The proper management of chemical reagents, from handling to disposal, is a cornerstone of a successful and secure research environment. This guide provides a detailed, step-by-step protocol for the disposal of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate, a compound that, while invaluable in synthesis, requires careful management due to its specific chemical properties.
This document moves beyond a simple checklist, delving into the chemical rationale behind each procedural step. Understanding the "why"—the reactivity of the boronic ester, the persistence of the carbon-fluorine bond, and the hazards of the benzyl acetate moiety—empowers researchers to make informed safety decisions.
Hazard Identification and Risk Assessment: A Multifaceted Profile
This compound must be handled as a hazardous substance. Its risk profile is derived from the distinct properties of its three core structural components: the pinacol boronate ester, the fluorinated aromatic ring, and the benzyl acetate functional group.
A Safety Data Sheet (SDS) for this compound classifies it with several hazard statements.[1]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Causality of Hazards:
-
Boronic Ester Moiety: The pinacol boronate ester group is susceptible to hydrolysis, especially in the presence of water, acids, or bases, reverting to the corresponding boronic acid and pinacol.[2][3] While boronic acids are generally less toxic than other organometallics, their reactivity and potential health effects necessitate that they be handled with care.[4]
-
Fluorinated Aromatic System: The presence of a carbon-fluorine bond significantly increases the chemical stability and persistence of the molecule.[5] This stability means that specialized disposal methods, such as high-temperature incineration, are required for complete destruction to prevent environmental accumulation.[5]
-
Benzyl Acetate Moiety: The ester component contributes to the compound's irritant properties and defines its incompatibilities with strong oxidizing agents, acids, and bases.[6][7]
Immediate Safety and Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[8][9] Adherence to proper PPE protocols is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and/or a full-face shield. | Protects against splashes that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Prevents skin contact, which can cause irritation.[1][8] |
| Body Protection | A flame-resistant lab coat, fully fastened. | Protects skin and personal clothing from contamination.[9] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills.[9] |
Step-by-Step Disposal Protocol
This protocol is designed to ensure compliance with major regulatory frameworks, including the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard.[10][11][12]
Step 3.1: Waste Characterization
Due to its hazardous classifications and chemical nature, this compound and any materials contaminated with it must be treated as hazardous chemical waste .[1][8] Under no circumstances should this material be disposed of in standard trash or poured down the drain.[8]
Step 3.2: Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure the waste is routed to the correct final disposal facility.
-
Primary Segregation: Separate waste into dedicated Solid Waste and Liquid Waste streams.[8]
-
Secondary Classification: This compound must be classified as Halogenated Organic Waste due to the fluorine atom.[5][9] It must be kept separate from non-halogenated waste streams.
-
Incompatibility Prevention: Ensure the waste container for this compound does not receive incompatible materials, such as strong oxidizing agents, strong acids, or strong bases, which could trigger a reaction.[6][13]
Caption: Disposal workflow for the subject compound.
Step 3.3: Containerization and Labeling
Proper containment and labeling are mandated by law to ensure safety during storage and transport.[11][14]
-
Select an Appropriate Container: Use a chemically-resistant container (e.g., HDPE or glass) with a secure, leak-proof screw cap. Ensure the container is in good condition and compatible with benzyl acetate.[15][16]
-
Apply a Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste."[8]
-
Identify Contents: The label must include the full, unambiguous chemical name: "this compound" and indicate that it is a "Halogenated Organic Compound."[8][16]
-
Indicate Hazards: Affix the appropriate GHS pictograms for irritant and health hazard.
-
Keep Closed: Waste containers must remain closed at all times except when waste is being added.[11]
Step 3.4: Decontamination of Glassware and Small Spills
For cleaning residual amounts from glassware or managing minor spills on a non-porous surface, a controlled hydrolysis can be employed to convert the boronic ester into its corresponding boronic acid and pinacol.[2][3] This can be followed by a basic wash to form a more water-soluble boronate salt, aiding removal.[8]
Protocol for Decontamination:
-
Perform all steps in a chemical fume hood.
-
Rinse the contaminated item with a small amount of acetone to remove the bulk of the organic material. Collect this rinse as liquid hazardous waste.
-
Prepare a dilute aqueous solution of a mild base, such as 1M sodium bicarbonate.
-
Carefully rinse the item with the basic solution to hydrolyze the remaining boronic ester.
-
Follow with a rinse of deionized water.
-
Crucially, all rinsates (acetone, basic solution, and water) must be collected together in a properly labeled "Liquid Halogenated Organic Waste" container. [8]
Caption: Simplified hydrolysis of the boronic ester.
Step 3.5: Final Disposal Pathway
-
Storage: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[17][18]
-
Professional Disposal: The designated final disposal method for halogenated organic compounds is high-temperature incineration performed by a licensed and certified hazardous waste management company.[5] This process ensures the complete destruction of the persistent fluorinated molecule.
-
Documentation: Follow your institution's procedures for scheduling a hazardous waste pickup. Maintain all necessary records as required by your Environmental Health and Safety (EHS) department.
Regulatory Compliance Summary
Adherence to this guide supports compliance with key federal regulations. However, it is imperative to operate within the specific framework of your institution's policies.
-
OSHA 29 CFR 1910.1450 (The Laboratory Standard): This standard requires that all laboratory activities, including waste disposal, be governed by a written Chemical Hygiene Plan (CHP).[10][19][20] This guide should be used as a supplement to your site-specific CHP.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for its management from "cradle-to-grave."[11][12] This includes proper identification, segregation, storage, and ensuring disposal at a permitted facility.
Always consult your institution's EHS office for specific guidance and procedures. By integrating these scientifically-grounded protocols into your laboratory workflow, you contribute to a culture of safety, responsibility, and scientific integrity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. BENZYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Benzyl acetate CAS#: 140-11-4 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. osha.gov [osha.gov]
- 11. pfw.edu [pfw.edu]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. Boron - ESPI Metals [espimetals.com]
- 14. epa.gov [epa.gov]
- 15. fishersci.ca [fishersci.ca]
- 16. benchchem.com [benchchem.com]
- 17. odu.edu [odu.edu]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
- 19. mastercontrol.com [mastercontrol.com]
- 20. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
Personal protective equipment for handling 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate
A Senior Application Scientist's Guide to Handling 5-Fluoro-2-(pinacolboryl)benzyl Acetate
Introduction: Beyond the Product—A Commitment to Safety
In modern drug discovery and development, 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate serves as a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] Its structure, incorporating a fluorinated benzyl group and a pinacol boronate ester, makes it a versatile building block. However, its utility in the lab is matched by a critical need for rigorous safety protocols. This guide moves beyond a simple listing of procedures to provide a deep, experience-driven framework for handling this compound. Our goal is to instill a culture of safety and confidence, ensuring that researchers can leverage this reagent's full potential without compromising personal or environmental well-being. This document provides the essential, immediate safety and logistical information required for its operational use and disposal.
Hazard Identification and Risk Assessment: Understanding the "Why"
A thorough understanding of the inherent risks of a chemical is the foundation of safe laboratory practice. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that must be actively managed.[2]
Table 1: GHS Hazard Classification [2]
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity, Oral | 4 | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation | H335 |
These classifications are not mere labels; they are directives. The potential for skin and eye irritation (H315, H319) necessitates a robust barrier in the form of gloves and goggles.[2] The risk of respiratory irritation (H335) makes it imperative to control the airborne concentration of the compound, mandating the use of engineering controls like a chemical fume hood.[2] Finally, its classification as harmful if swallowed (H302) underscores the importance of strict hygiene and containment to prevent accidental ingestion.[2]
The Core Protocol: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk mitigation strategy. The following protocol is the mandatory minimum for any procedure involving this compound.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles (ANSI Z87.1 standard) with a full-face shield.[3][4] | Causality: The H319 "Causes serious eye irritation" classification demands stringent protection.[2] Standard safety glasses are insufficient. Goggles provide a seal against splashes, while a face shield offers a secondary barrier for the entire face, crucial when handling larger quantities or during transfers where splashing is a risk.[5] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[6] Consider double-gloving. | Causality: Required to prevent skin irritation (H315).[2] Nitrile gloves offer good protection against incidental splashes.[4] Double-gloving provides an extra layer of security and allows for the safe removal of a contaminated outer glove without exposing the skin. Always inspect gloves for integrity before use and replace them immediately after known contact. |
| Body Protection | A fully-fastened, long-sleeved laboratory coat. | Causality: Protects against skin contact from spills and splashes. A buttoned coat ensures maximum coverage. For procedures with a higher risk of significant spillage, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Not typically required if used within a certified chemical fume hood. | Causality: The primary method to prevent respiratory irritation (H335) is an engineering control.[2] All handling of this compound must be performed in a chemical fume hood to minimize inhalation exposure.[3][6] A respirator (e.g., an air-purifying respirator with organic vapor cartridges) should only be considered in non-routine situations, such as a large spill, and requires a formal risk assessment and user training. |
| Footwear | Closed-toe, chemical-resistant shoes. | Causality: Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in any laboratory setting where chemicals are handled.[7] |
Operational Plan: From Benchtop to Waste
A safe protocol is a self-validating system where each step anticipates and mitigates risk. The following workflow provides a comprehensive plan for the entire lifecycle of the compound within the laboratory.
Handling and Experimental Workflow
All operations must be conducted within a certified chemical fume hood to contain vapors and dust.
Step-by-Step Handling Procedure:
-
Preparation: Before bringing the chemical into the work area, ensure the fume hood is operational and uncluttered. Don all required PPE as specified in Table 2.
-
Aliquotting: If handling the solid form, carefully weigh the required amount on weighing paper or in a tared container. Avoid creating dust. Use a spatula for transfers and handle gently.
-
Dissolution: Add solvent to the solid slowly to avoid splashing. If the compound is in solution, use a syringe or cannula for transfers between sealed vessels.
-
Reaction Monitoring: Keep the reaction vessel closed and within the fume hood for the duration of the experiment.
-
Quenching: Quench reactions carefully, especially if using reactive reagents. This should be done slowly and, if necessary, in a cooled bath to control any exothermic events.
-
Work-up & Purification: All extractions, washes, and chromatographic purifications must be performed within the fume hood. Boronic acids and their esters can sometimes be challenging to separate from products; techniques like a basic wash to form the water-soluble boronate salt can be effective for removing unreacted starting material during work-up.[8]
Caption: High-level experimental workflow for safe handling.
Disposal and Decontamination Plan
Proper disposal is a critical component of laboratory safety and environmental stewardship. Boronic acid derivatives should always be treated as hazardous waste.[6]
Waste Segregation and Disposal:
-
Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[6]
-
Labeling: All containers must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[6]
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and silica gel should be collected in the solid waste container.
-
Liquid Waste: All reaction mixtures, solvents from work-up and purification, and rinsates from glassware decontamination must be collected in the liquid hazardous waste container.
-
Storage: Store sealed waste containers in a designated satellite accumulation area, following your institution's specific guidelines for hazardous waste pickup.[6]
Glassware Decontamination:
-
Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the organic residue. Collect this rinsate as liquid hazardous waste.
-
Basic Wash: For thorough decontamination, a basic wash (e.g., dilute aqueous sodium hydroxide) can be used to hydrolyze and convert residual boronic ester into a more water-soluble boronate salt.[6] This rinsate must also be collected as liquid hazardous waste.
-
Final Rinse: Perform a final rinse with deionized water, followed by a solvent like acetone to aid drying. Collect these rinses as hazardous waste.[6]
Caption: Waste stream and disposal workflow diagram.
Emergency Response
Preparedness is key to mitigating the impact of an accidental exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] If the person feels unwell, seek medical attention.
-
Ingestion: Rinse mouth with water.[2] Do not induce vomiting. Seek immediate medical attention.
-
Spills: Evacuate the immediate area. For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container. For larger spills, evacuate the lab and contact your institution's Environmental Health and Safety (EH&S) department.
By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. benchchem.com [benchchem.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. reddit.com [reddit.com]
- 9. employees.delta.edu [employees.delta.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
